Ala-Trp-Ala
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O4/c1-9(18)15(22)21-14(16(23)20-10(2)17(24)25)7-11-8-19-13-6-4-3-5-12(11)13/h3-6,8-10,14,19H,7,18H2,1-2H3,(H,20,23)(H,21,22)(H,24,25)/t9-,10-,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVWXMTTZJKBJCI-BHDSKKPTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](C)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801304231 | |
| Record name | L-Alanyl-L-tryptophyl-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801304231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126310-63-2 | |
| Record name | L-Alanyl-L-tryptophyl-L-alanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=126310-63-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Alanyl-L-tryptophyl-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801304231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of Ala-Trp-Ala Peptide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical synthesis and purification of the tripeptide Alanine-Tryptophan-Alanine (Ala-Trp-Ala). The methodologies detailed herein are grounded in established principles of solid-phase peptide synthesis (SPPS), with a focus on practical application for research and development. This document outlines the necessary reagents, experimental protocols, and analytical techniques required to produce and verify high-purity this compound.
Introduction
The tripeptide this compound is a sequence of interest in various biochemical and pharmaceutical research areas. Its synthesis, while seemingly straightforward, presents specific challenges primarily associated with the tryptophan residue. The indole side chain of tryptophan is susceptible to modification during the acidic conditions of cleavage from the solid support. Furthermore, the dipeptide sequence Ala-Trp is prone to diketopiperazine formation, a common side reaction in peptide synthesis that can significantly reduce the yield of the desired product.
This guide will focus on the widely used Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis strategy. This approach offers the advantage of milder deprotection conditions for the temporary Nα-Fmoc group, which is crucial for preserving the integrity of sensitive residues like tryptophan.
Synthesis of this compound via Solid-Phase Peptide Synthesis (SPPS)
The synthesis of this compound is performed on a solid support (resin), with the peptide chain being assembled in a stepwise manner from the C-terminus to the N-terminus.
Materials and Reagents
A comprehensive list of necessary materials and reagents is provided in Table 1. All reagents should be of peptide synthesis grade.
| Category | Reagent/Material | Purpose |
| Resin | Fmoc-Ala-Wang Resin | Solid support for peptide synthesis, pre-loaded with the C-terminal Alanine. |
| Amino Acids | Fmoc-Trp(Boc)-OH | Protected Tryptophan for the second coupling step. The Boc protecting group on the indole nitrogen prevents side reactions. |
| Fmoc-Ala-OH | Protected Alanine for the final coupling step. | |
| Coupling Reagents | HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) | Activates the carboxylic acid of the incoming amino acid for amide bond formation. |
| HOBt (Hydroxybenzotriazole) | Additive to suppress racemization and improve coupling efficiency. | |
| Base | DIPEA (N,N-Diisopropylethylamine) | Base used to activate the coupling reagents and neutralize the resin. |
| Deprotection Reagent | 20% Piperidine in DMF | Removes the Fmoc protecting group from the N-terminus of the growing peptide chain. |
| Solvents | DMF (N,N-Dimethylformamide) | Primary solvent for washing, deprotection, and coupling reactions. |
| DCM (Dichloromethane) | Solvent for washing and resin swelling. | |
| Methanol | Solvent for washing. | |
| Cleavage Cocktail | Trifluoroacetic acid (TFA) | Cleaves the peptide from the resin and removes side-chain protecting groups. |
| Triisopropylsilane (TIS) | Scavenger to prevent re-attachment of carbocations to the tryptophan indole ring. | |
| Water (H₂O) | Scavenger. | |
| Precipitation/Washing | Cold Diethyl Ether | To precipitate the cleaved peptide. |
Experimental Protocol: Fmoc-SPPS of this compound
The synthesis follows a cyclical process of deprotection and coupling, as illustrated in the workflow diagram below.
Step-by-Step Protocol:
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Resin Swelling: Swell the Fmoc-Ala-Wang resin in DMF for 30-60 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection (First Alanine):
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (3 times), DCM (3 times), and finally DMF (3 times).
-
-
Coupling of Fmoc-Trp(Boc)-OH:
-
In a separate vessel, dissolve Fmoc-Trp(Boc)-OH (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in a minimal amount of DMF.
-
Add DIPEA (6 equivalents) to the amino acid solution to activate it.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates complete coupling.
-
Once the coupling is complete, drain the reaction mixture and wash the resin as described in step 2.
-
-
Fmoc Deprotection (Tryptophan): Repeat the deprotection procedure as described in step 2.
-
Coupling of Fmoc-Ala-OH:
-
Prepare the activated Fmoc-Ala-OH solution as described in step 3.
-
Add the activated amino acid solution to the deprotected resin and agitate for 2-4 hours.
-
Monitor the coupling with a Kaiser test.
-
Wash the resin as described in step 2.
-
-
Final Fmoc Deprotection: Repeat the deprotection procedure as described in step 2 to remove the Fmoc group from the N-terminal alanine.
-
Final Washing and Drying: Wash the peptidyl-resin with DMF, DCM, and methanol. Dry the resin under vacuum.
Cleavage and Deprotection
The cleavage of the peptide from the resin and the removal of the Boc protecting group from the tryptophan side chain are performed simultaneously using a strong acid cocktail containing scavengers.
Cleavage Cocktail:
A recommended cleavage cocktail for tryptophan-containing peptides is a mixture of TFA, TIS, and water in a ratio of 95:2.5:2.5 (v/v/v).
Procedure:
-
Place the dry peptidyl-resin in a reaction vessel.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether twice more.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Purification of this compound
The crude peptide is purified using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This technique separates the target peptide from impurities based on hydrophobicity.
RP-HPLC System and Conditions
| Parameter | Condition |
| Column | C18, 5 µm, 100 Å, 4.6 x 250 mm (analytical) or larger (preparative) |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5-60% B over 30 minutes (This is a starting point and should be optimized) |
| Flow Rate | 1 mL/min (analytical) or scaled up for preparative |
| Detection | UV at 220 nm and 280 nm (for tryptophan) |
Purification Protocol
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of mobile phase A. If solubility is an issue, a small amount of acetonitrile can be added.
-
Injection and Fraction Collection: Inject the sample onto the equilibrated HPLC column. Collect fractions corresponding to the major peak that elutes.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Pooling and Lyophilization: Pool the fractions with the desired purity (typically >95%) and lyophilize to obtain the purified peptide as a white powder.
The purification workflow is depicted in the following diagram:
Characterization of this compound
The identity and purity of the synthesized peptide are confirmed using mass spectrometry.
Mass Spectrometry
Electrospray Ionization Mass Spectrometry (ESI-MS) is typically used to determine the molecular weight of the peptide.
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Expected Monoisotopic Mass of [M+H]⁺: 347.1608 g/mol
Tandem mass spectrometry (MS/MS) can be used to confirm the peptide sequence by analyzing the fragmentation pattern. The major fragment ions expected are b- and y-ions resulting from the cleavage of the peptide bonds.
Expected Fragmentation:
Unveiling the Potential of Ala-Trp-Ala: A Technical Guide for Researchers
Disclaimer: Direct experimental data on the biological activity and specific functions of the tripeptide Alanine-Tryptophan-Alanine (Ala-Trp-Ala) is limited in current scientific literature. This guide provides a comprehensive overview based on the known roles of its constituent amino acids, the activities of related peptides, and established methodologies for peptide research. It is intended to serve as a foundational resource for scientists and drug development professionals interested in exploring the therapeutic potential of this compound.
Introduction to this compound
The tripeptide this compound is a sequence of three amino acids: L-Alanine, L-Tryptophan, and L-Alanine. As a short-chain peptide, it has the potential for high bioavailability and specificity in biological systems. The presence of the aromatic amino acid Tryptophan, flanked by two Alanine residues, suggests a unique conformational structure that could influence its interaction with biological targets. Tryptophan is a precursor to the neurotransmitter serotonin and the hormone melatonin, and its presence in peptides often confers significant biological activity. Alanine is a non-polar amino acid that can influence the peptide's overall hydrophobicity and structural stability. This guide will explore the hypothetical functions, potential mechanisms of action, and a roadmap for the systematic investigation of this compound.
Inferred Biological Profile from Constituent Amino Acids
The potential biological activities of this compound can be inferred from the known functions of its constituent amino acids.
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L-Alanine (Ala): A non-essential amino acid, L-Alanine plays a crucial role in the glucose-alanine cycle, which facilitates the transport of nitrogen from peripheral tissues to the liver. It is also involved in the synthesis of other amino acids and is a component of many proteins. In the context of a peptide, alanine residues can contribute to alpha-helix formation and overall stability.
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L-Tryptophan (Trp): An essential amino acid, L-Tryptophan is a precursor for the synthesis of several important biomolecules, including the neurotransmitter serotonin, the hormone melatonin, and niacin (vitamin B3). Tryptophan-containing peptides have been shown to possess a range of biological activities, including antimicrobial, antioxidant, and immunomodulatory effects. The indole side chain of tryptophan can participate in various non-covalent interactions, including hydrogen bonding and pi-stacking, which are critical for molecular recognition.
Potential Biological Activities and Therapeutic Applications
Based on the activities of related peptides, this compound could be investigated for the following properties:
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Antimicrobial Activity: Tryptophan-rich antimicrobial peptides (Trp-rich AMPs) are a class of short cationic peptides with potent activity against a broad spectrum of microorganisms. The proposed mechanism often involves the interaction of the tryptophan residues with the microbial cell membrane, leading to membrane disruption and cell death.
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Antioxidant Properties: The indole ring of tryptophan can act as a scavenger of reactive oxygen species (ROS), thereby protecting cells from oxidative damage. Peptides containing tryptophan have demonstrated significant antioxidant activity in various in vitro assays.
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Neuroactivity: Given that tryptophan is a direct precursor to serotonin, it is plausible that this compound could modulate serotonergic pathways. It may act as a carrier for tryptophan across the blood-brain barrier or interact directly with serotonin receptors or transporters.
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Enzyme Inhibition: Short peptides are known to act as inhibitors of various enzymes. For instance, some peptides can inhibit enzymes involved in inflammation or cancer progression.
Quantitative Data from Related Peptides
While no specific quantitative data for this compound is available, the following table summarizes data from related peptides to provide a comparative context for potential research.
| Peptide Sequence | Biological Activity | Assay | Quantitative Measurement |
| Trp-Ala | Dipeptide | Metabolite | - |
| Lys-D-Ala-Trp | Tripeptide | Antimicrobial | MIC: 64 µg/mL (Illustrative)[1] |
| Arg-D-Ala-Phe | Tripeptide | Antimicrobial | MIC: 32 µg/mL (Illustrative)[1] |
Note: The MIC (Minimum Inhibitory Concentration) values for Lys-D-Ala-Trp and Arg-D-Ala-Phe are provided as illustrative examples of quantitative data for tripeptides and are not experimentally verified values for these specific sequences.[1]
Proposed Experimental Protocols for Characterization
A systematic investigation of this compound would involve a multi-step process encompassing synthesis, purification, and a battery of biological assays.
Peptide Synthesis and Purification
Protocol: Solid-Phase Peptide Synthesis (SPPS) using Fmoc Chemistry.
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Resin Preparation: A Rink Amide resin is swelled in a suitable solvent like dimethylformamide (DMF).
-
Fmoc Deprotection: The Fmoc protecting group on the resin is removed using a solution of 20% piperidine in DMF.
-
Amino Acid Coupling: The first amino acid (Fmoc-Ala-OH) is activated using a coupling reagent like HBTU/HOBt in the presence of a base such as DIPEA and coupled to the resin.
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Washing: The resin is washed extensively with DMF to remove excess reagents.
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Repeat Cycles: The deprotection and coupling steps are repeated for the subsequent amino acids (Fmoc-Trp(Boc)-OH and Fmoc-Ala-OH).
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Cleavage and Deprotection: The peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
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Characterization: The purified peptide's identity and purity are confirmed by mass spectrometry (MS) and analytical RP-HPLC.
In Vitro Biological Assays
Antimicrobial Activity (MIC Assay):
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Bacterial Strains: A panel of clinically relevant bacterial strains (e.g., E. coli, S. aureus) is cultured to mid-log phase.
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Peptide Dilution: A serial dilution of this compound is prepared in a 96-well microtiter plate.
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Inoculation: Each well is inoculated with a standardized bacterial suspension.
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Incubation: The plate is incubated at 37°C for 18-24 hours.
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MIC Determination: The MIC is the lowest peptide concentration that inhibits visible bacterial growth.
Antioxidant Activity (DPPH Radical Scavenging Assay):
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Reaction Mixture: A solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol is mixed with various concentrations of this compound.
-
Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: The absorbance of the solution is measured at 517 nm.
-
Calculation: The percentage of radical scavenging activity is calculated relative to a control.
Visualizations of Workflows and Hypothetical Pathways
Experimental Workflow for this compound Characterization
Caption: A general experimental workflow for the synthesis, purification, and biological characterization of the tripeptide this compound.
Hypothetical Signaling Pathway Modulation
The following diagram illustrates a hypothetical mechanism by which this compound, as a tryptophan-containing peptide, might interact with a G-protein coupled receptor (GPCR), a common target for neuroactive compounds.
Caption: A hypothetical signaling pathway illustrating the potential interaction of this compound with a G-protein coupled receptor (GPCR).
Conclusion and Future Directions
While direct evidence for the biological activity of this compound is currently lacking, its composition suggests a high potential for interesting and therapeutically relevant functions. The presence of tryptophan, a versatile and biologically active amino acid, is particularly noteworthy. The systematic approach outlined in this guide, from synthesis and purification to a hierarchical series of in vitro and cell-based assays, provides a clear path for future research. Elucidating the structure-activity relationship of this compound and related peptides could lead to the development of novel therapeutic agents for a range of conditions, from infectious diseases to neurological disorders. Further investigation into this and other novel tripeptides is warranted to unlock their full therapeutic potential.
References
An In-depth Technical Guide to the Structure and Conformation of the Ala-Trp-Ala Tripeptide
This guide provides a comprehensive technical overview of the structure and conformational analysis of the tripeptide L-Alanyl-L-Tryptophanyl-L-Alanine (Ala-Trp-Ala). It is intended for researchers, scientists, and professionals in the field of drug development and peptide science. This document delves into the molecular architecture of this compound, outlines the key experimental and computational methodologies for its conformational analysis, and presents expected quantitative data for its structural parameters.
Introduction to this compound
The tripeptide this compound is a sequence of three amino acids: Alanine, Tryptophan, and Alanine. The structure consists of a central Tryptophan residue flanked by two Alanine residues. The N-terminus is capped by an Alanine, and the C-terminus is also an Alanine. The physicochemical properties of this tripeptide are significantly influenced by the large, hydrophobic, and aromatic indole side chain of the central Tryptophan residue, while the small, nonpolar methyl side chains of the Alanine residues contribute to its overall conformational flexibility. Understanding the three-dimensional structure and conformational dynamics of this compound is crucial for elucidating its potential biological activity and for its application in rational drug design.
Molecular Structure and Properties
The chemical structure of this compound is characterized by two peptide bonds linking the three amino acid residues. The sequence is H₂N-Ala-Trp-Ala-COOH.
Key Structural Features:
-
N-terminus: L-Alanine
-
Central Residue: L-Tryptophan
-
C-terminus: L-Alanine
-
Molecular Formula: C₁₇H₂₂N₄O₄
-
Molecular Weight: 362.38 g/mol
The conformational landscape of this compound is primarily defined by the rotational freedom around the single bonds of the peptide backbone, specifically the phi (φ) and psi (ψ) dihedral angles of each amino acid residue. The bulky indole side chain of Tryptophan imposes significant steric constraints, influencing the accessible conformations.
Experimental and Computational Conformational Analysis
A combination of experimental techniques and computational modeling is typically employed to determine the conformational preferences of peptides like this compound.
Experimental Protocols
3.1.1. Peptide Synthesis and Purification
-
Solid-Phase Peptide Synthesis (SPPS): The tripeptide is synthesized on a solid support resin (e.g., Rink Amide resin for a C-terminal amide or Wang resin for a C-terminal carboxylic acid). The synthesis involves sequential coupling of Fmoc-protected amino acids (Fmoc-Ala-OH, Fmoc-Trp(Boc)-OH, Fmoc-Ala-OH) using a coupling agent such as HBTU/DIPEA. The Fmoc protecting group is removed with piperidine between each coupling step.
-
Cleavage and Deprotection: The peptide is cleaved from the resin and side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water.
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
-
Characterization: The purified peptide is characterized by mass spectrometry (MS) to confirm its molecular weight and by analytical HPLC to assess its purity.
3.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A 1-5 mM solution of the purified peptide is prepared in a suitable solvent (e.g., H₂O/D₂O 9:1 or a buffered solution at a specific pH).
-
Data Acquisition: A series of one-dimensional (¹H) and two-dimensional (e.g., TOCSY, NOESY, HSQC) NMR spectra are acquired on a high-field NMR spectrometer (e.g., 600 MHz or higher).
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Spectral Assignment: The resonances for all protons and carbons in the peptide are assigned using the 2D NMR data.
-
Conformational Analysis:
-
Nuclear Overhauser Effect (NOE) data: NOESY spectra provide information about through-space proton-proton distances (typically < 5 Å), which are used to determine the peptide's three-dimensional structure.
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³J-coupling constants: The coupling constants between adjacent protons (e.g., ³J(HNHα)) are related to the dihedral angles (φ) via the Karplus equation.
-
Chemical shifts: Deviations of α-proton and α-carbon chemical shifts from random coil values can indicate the presence of secondary structure.
-
3.1.3. X-ray Crystallography
-
Crystallization: The purified peptide is crystallized by screening a wide range of conditions (e.g., different precipitants, pH, temperature) using techniques like vapor diffusion (hanging drop or sitting drop).
-
Data Collection: A suitable single crystal is mounted and exposed to an X-ray beam. The diffraction pattern is collected on a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the electron density map, from which the atomic coordinates of the peptide are determined and refined to yield a high-resolution three-dimensional structure.
Computational Modeling
-
Molecular Dynamics (MD) Simulations: MD simulations are used to explore the conformational space of the peptide in a simulated environment (e.g., in a box of water molecules). The simulation tracks the movement of atoms over time based on a force field, providing insights into the peptide's flexibility and preferred conformations.
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Quantum Mechanics (QM) Calculations: QM calculations can be used to obtain more accurate energies for different conformations and to calculate properties like NMR chemical shifts.
Quantitative Conformational Data
The following tables summarize the expected ranges for key conformational parameters of this compound, based on known properties of its constituent amino acids and general peptide structures.
Table 1: Expected Backbone Dihedral Angles (φ, ψ) for Common Secondary Structures
| Secondary Structure | φ (degrees) | ψ (degrees) |
| Right-handed α-helix | -60 ± 15 | -45 ± 15 |
| β-sheet | -120 ± 30 | +120 ± 30 |
| Polyproline II helix | -75 ± 15 | +145 ± 15 |
| Turn (Type I) | i+1: -60, i+2: -90 | i+1: -30, i+2: 0 |
| Turn (Type II) | i+1: -60, i+2: +80 | i+1: +120, i+2: 0 |
Table 2: Typical ³J(HNHα) Coupling Constants and Corresponding φ Angles
| ³J(HNHα) (Hz) | Approximate φ (degrees) |
| > 8.5 | -120 ± 20 (β-sheet) |
| < 5.5 | -60 ± 15 (α-helix) |
| 6.0 - 8.0 | Extended or random coil |
Visualizations
Experimental Workflow for Conformational Analysis
Caption: Workflow for the experimental and computational analysis of this compound conformation.
Logical Relationship of Conformational Parameters
Caption: Relationship between dihedral angles and the overall 3D structure of this compound.
Conclusion
The conformational analysis of the this compound tripeptide requires a multi-pronged approach that integrates peptide synthesis, high-resolution experimental techniques like NMR and X-ray crystallography, and powerful computational methods. While the small size of the flanking Alanine residues provides some conformational freedom, the bulky Tryptophan side chain is expected to be a major determinant of the overall structural preferences. The methodologies and data presented in this guide provide a robust framework for researchers to investigate the structure-function relationships of this and other related peptides, ultimately aiding in the development of novel peptide-based therapeutics.
An In-depth Technical Guide to the Physicochemical Properties of the Tripeptide Ala-Trp-Ala
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tripeptide L-alanyl-L-tryptophyl-L-alanine, hereafter referred to as Ala-Trp-Ala, is a short-chain peptide composed of two alanine residues and a central tryptophan residue. The unique properties of its constituent amino acids, particularly the large, hydrophobic, and aromatic indole side chain of tryptophan, are expected to significantly influence the overall physicochemical characteristics of the tripeptide. These properties are critical determinants of its behavior in biological systems, including its solubility, membrane permeability, and potential interactions with molecular targets. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a workflow for its characterization. While specific experimental data for this tripeptide is not extensively available in the public domain, this guide offers the foundational knowledge and methodologies required for its thorough investigation.
Core Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. It is important to note that while the molecular formula and weight are definitive, other values may be theoretical predictions and should be confirmed by experimental analysis.
| Property | Value | Source/Method |
| Molecular Formula | C₁₇H₂₂N₄O₄ | Calculated |
| Molecular Weight | 346.38 g/mol | Calculated |
| CAS Number | 126310-63-2 | Commercial Supplier |
| Isoelectric Point (pI) | Not Experimentally Determined | Theoretical calculation required |
| Aqueous Solubility | Not Experimentally Determined | Experimental determination required |
| Hydrophobicity (LogP) | Not Experimentally Determined | Theoretical prediction and experimental determination (RP-HPLC) required |
Experimental Protocols
To ascertain the precise physicochemical characteristics of this compound, the following experimental protocols are recommended.
Determination of Isoelectric Point (pI) by pH Titration
The isoelectric point is the pH at which the net charge of the peptide is zero. This can be determined experimentally via pH titration.
Materials:
-
This compound tripeptide
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
Calibrated pH meter and electrode
-
Stir plate and stir bar
-
Burettes
-
Beakers or titration vessel
-
Deionized water
Procedure:
-
Prepare a solution of this compound of known concentration (e.g., 10 mM) in deionized water.
-
Initially, acidify the peptide solution to a low pH (e.g., pH 2) by the dropwise addition of 0.1 M HCl while stirring.
-
Titrate the acidified solution with 0.1 M NaOH, adding small, precise volumes of the titrant.
-
Record the pH of the solution after each addition of NaOH.
-
Continue the titration until the pH reaches a high value (e.g., pH 12).
-
Plot the recorded pH values against the volume of NaOH added to generate a titration curve.
-
The titration curve will show two inflection points, corresponding to the pKa values of the N-terminal amino group and the C-terminal carboxyl group.
-
The isoelectric point (pI) can be calculated as the average of these two pKa values: pI = (pKa₁ + pKa₂)/2.
Measurement of Aqueous Solubility
The solubility of a peptide is a critical parameter for its handling, formulation, and biological activity.
Materials:
-
This compound tripeptide
-
Deionized water (or desired buffer)
-
Vortex mixer
-
Centrifuge
-
UV-Vis spectrophotometer or HPLC system
-
Analytical balance
Procedure:
-
Prepare a series of vials containing a fixed volume of deionized water.
-
Add increasing amounts of this compound to each vial to create a range of concentrations.
-
Vortex each vial vigorously for a set period (e.g., 2 minutes) to facilitate dissolution.
-
Allow the solutions to equilibrate at a constant temperature for a specified time (e.g., 24 hours) to ensure saturation.
-
After equilibration, centrifuge the vials at high speed to pellet any undissolved peptide.
-
Carefully collect the supernatant from each vial.
-
Determine the concentration of the dissolved peptide in the supernatant using a suitable analytical method. Given the presence of tryptophan, UV-Vis spectrophotometry at 280 nm is a viable option. Alternatively, a more precise measurement can be obtained using a calibrated HPLC method.
-
The highest concentration at which the peptide fully dissolves represents its aqueous solubility under the tested conditions.
Determination of Hydrophobicity by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a standard method for determining the relative hydrophobicity of peptides. The retention time on a nonpolar stationary phase is indicative of the peptide's hydrophobicity.
Materials:
-
This compound tripeptide
-
HPLC system with a UV detector
-
C18 reversed-phase column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Reference peptides with known hydrophobicity (optional, for calibration)
Procedure:
-
Dissolve the this compound tripeptide in a suitable solvent, typically Mobile Phase A.
-
Set up an HPLC method with a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).
-
Equilibrate the C18 column with the initial mobile phase conditions.
-
Inject the dissolved this compound sample onto the column.
-
Monitor the elution of the peptide using the UV detector at an appropriate wavelength (e.g., 220 nm for the peptide backbone and 280 nm for the tryptophan side chain).
-
The retention time of the peptide is directly related to its hydrophobicity; a longer retention time indicates greater hydrophobicity.
-
The hydrophobicity can be expressed as the percentage of acetonitrile at which the peptide elutes or by calculating a hydrophobicity index based on the retention times of a set of standard peptides.
Experimental Workflow Visualization
The logical flow for the experimental characterization of this compound's physicochemical properties is depicted in the following diagram.
Potential Biological Significance
While no specific biological activities or signaling pathways have been definitively associated with this compound in the current literature, the presence of a central tryptophan residue suggests several potential areas of interest for researchers. Tryptophan-containing peptides are known to be involved in a variety of biological processes.[1][2] The indole side chain of tryptophan can participate in cation-π interactions, hydrogen bonding, and hydrophobic interactions, which are crucial for molecular recognition and binding to biological targets.[2]
Peptides rich in tryptophan have been investigated for their antimicrobial and anticancer activities.[2] The ability of the tryptophan side chain to anchor peptides to cell membranes is a key factor in these biological functions. Furthermore, tryptophan is a precursor to the neurotransmitter serotonin, and peptides containing tryptophan may have neuromodulatory effects.
Given these general properties of tryptophan-containing peptides, this compound could serve as a valuable model peptide for studying peptide-membrane interactions or as a starting point for the design of novel bioactive peptides. Further research is warranted to explore the potential biological roles of this tripeptide.
Conclusion
This technical guide provides a foundational framework for the comprehensive physicochemical characterization of the tripeptide this compound. Although specific experimental data for this molecule is sparse, the detailed protocols and workflow outlined herein offer a clear path for researchers to determine its isoelectric point, solubility, and hydrophobicity. Understanding these core properties is an essential first step in elucidating its potential biological functions and for its application in drug development and other scientific research. The presence of a central tryptophan residue makes this compound an intriguing subject for future investigations into the structure-activity relationships of short peptides.
References
The Ala-Trp-Ala Tripeptide: A Technical Guide to Sequence and Motif Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Ala-Trp-Ala (AWA) tripeptide, a sequence of three amino acids—Alanine, Tryptophan, and Alanine—represents a fascinating subject for structural and functional analysis in peptide and protein research. While simple in its primary structure, the unique properties of its constituent amino acids, particularly the bulky, aromatic Tryptophan flanked by two small, non-polar Alanine residues, suggest a range of potential biochemical and biophysical characteristics. This guide provides an in-depth technical overview of the this compound sequence, including its inferred properties, methods for its analysis, and its potential significance as a structural or functional motif.
The central Tryptophan residue, with its large indole side chain, is the least abundant amino acid in proteins but plays critical roles in protein structure and function.[1] It is often involved in stabilizing protein structures through hydrophobic and cation-π interactions and can be crucial for ligand binding and enzyme catalysis.[1][2] Alanine, in contrast, is a small and non-polar amino acid that contributes to the hydrophobic core of proteins and is frequently found in both alpha-helices and beta-sheets, providing structural stability without participating in complex chemical interactions.[3][4] The symmetric arrangement of Alanine around Tryptophan in the AWA sequence suggests a motif where the properties of Tryptophan are prominently displayed while being sterically accessible.
Inferred Biochemical and Biophysical Properties of this compound
Direct experimental data for the this compound tripeptide is limited. However, we can infer its properties based on the well-characterized attributes of its constituent amino acids.
Data Presentation: Inferred Properties of this compound
| Property | Inferred Value/Characteristic | Rationale |
| Molecular Formula | C23H26N4O4 | Sum of the atomic compositions of Alanine (C3H7NO2) x 2 and Tryptophan (C11H12N2O2) minus two water molecules for the two peptide bonds. |
| Molecular Weight | ~422.48 g/mol | Calculated from the molecular formula. |
| Hydrophobicity | Hydrophobic | Tryptophan is one of the most hydrophobic amino acids, and Alanine is also non-polar.[5][6] The overall character of the tripeptide is therefore expected to be hydrophobic. The hydrophobicity index at pH 7 for Tryptophan is 97 and for Alanine is 41 (on a normalized scale where Phenylalanine is 100).[7] |
| Charge at Physiological pH (7.4) | Neutral (Zwitterionic) | The N-terminus will be protonated (+1), the C-terminus will be deprotonated (-1), and none of the side chains (Alanine's methyl group and Tryptophan's indole ring) are ionizable at physiological pH.[5][8] |
| Aromaticity | Aromatic | Conferred by the indole ring of the central Tryptophan residue.[9] |
| UV Absorbance | Strong absorbance around 280 nm | The indole group of Tryptophan is a strong chromophore.[10] |
| Potential for Hydrogen Bonding | Moderate | The N-H group of the Tryptophan indole side chain can act as a hydrogen bond donor.[10] The peptide backbone also contains hydrogen bond donors and acceptors. |
| Structural Propensity | Likely to be found in flexible regions or at protein interfaces | The bulky Tryptophan side chain may disfavor tight packing within highly ordered secondary structures like the core of an alpha-helix, while its hydrophobicity makes it suitable for protein-protein or protein-ligand interfaces. Tryptophan residues are often found anchoring membrane proteins within the cell membrane.[11] |
This compound Motif Analysis
A motif is a short, conserved sequence pattern associated with a specific function. The AWA motif, characterized by a large aromatic residue flanked by two small, non-polar residues, could serve several roles in a protein context.
Structural Context in Proteins
The AWA motif is likely to be located on the surface of a protein, with the hydrophobic Tryptophan side chain contributing to a binding interface. The flanking Alanine residues provide flexibility and minimal steric hindrance, allowing the Tryptophan indole ring to orient itself for optimal interaction with a binding partner, such as another protein or a small molecule ligand. Tryptophan-rich motifs are known to be important for interactions with lipid membranes, suggesting a potential role for AWA in membrane-associated proteins.[12][13]
Functional Implications
The function of an AWA motif would be largely dictated by the central Tryptophan residue. Potential functions include:
-
Protein-Protein Interaction: The indole ring can participate in π-π stacking and cation-π interactions, which are crucial for the stability of protein complexes.[2]
-
Ligand Binding: The hydrophobic and aromatic nature of Tryptophan makes it a key residue in the binding pockets of many proteins for hydrophobic ligands.
-
Membrane Anchoring: The AWA motif could serve to anchor a protein domain at the lipid-water interface of a cell membrane.[11]
Experimental Protocols
This section provides detailed methodologies for the key experiments required for the synthesis, purification, and analysis of the this compound tripeptide.
Solid-Phase Peptide Synthesis (SPPS) of this compound
Solid-phase peptide synthesis is the standard method for producing short peptides. The following is a generalized protocol using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Fmoc-Ala-Wang resin
-
Fmoc-Trp(Boc)-OH (Boc protection on the indole nitrogen)
-
Fmoc-Ala-OH
-
Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane)
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water
-
Ether (cold)
Protocol:
-
Resin Swelling: Swell the Fmoc-Ala-Wang resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 20 minutes.
-
Drain the deprotection solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times).
-
-
Coupling of the Second Amino Acid (Trp):
-
Dissolve Fmoc-Trp(Boc)-OH (3 equivalents) and HBTU (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the amino acid solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).
-
-
Repeat Deprotection and Coupling for the Third Amino Acid (Ala):
-
Repeat the Fmoc deprotection step as described above.
-
Couple Fmoc-Ala-OH using the same coupling procedure as for Tryptophan.
-
-
Final Deprotection:
-
Perform a final Fmoc deprotection to reveal the N-terminal amine.
-
-
Cleavage and Deprotection of Side Chains:
-
Wash the resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation:
-
Precipitate the peptide by adding the filtrate to cold ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the peptide pellet under vacuum.
-
Purification of this compound by Reverse-Phase HPLC (RP-HPLC)
Materials:
-
Crude this compound peptide
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
RP-HPLC system with a C18 column
Protocol:
-
Sample Preparation: Dissolve the crude peptide in a small amount of Solvent A.
-
Column Equilibration: Equilibrate the C18 column with 95% Solvent A and 5% Solvent B.
-
Injection and Elution:
-
Inject the dissolved peptide onto the column.
-
Elute the peptide using a linear gradient of Solvent B (e.g., 5% to 65% over 30 minutes) at a flow rate of 1 mL/min.
-
Monitor the elution profile by measuring UV absorbance at 220 nm and 280 nm.
-
-
Fraction Collection: Collect fractions corresponding to the major peak.
-
Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the purified peptide as a white powder.
Structural Analysis of this compound by Nuclear Magnetic Resonance (NMR) Spectroscopy
Materials:
-
Purified this compound peptide
-
Deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O)
-
NMR spectrometer
Protocol:
-
Sample Preparation: Dissolve the lyophilized peptide in the chosen deuterated solvent to a concentration of 1-5 mM.
-
1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to assess the overall purity and folding state of the peptide.
-
2D NMR Experiments:
-
TOCSY (Total Correlation Spectroscopy): Acquire a TOCSY spectrum to identify the spin systems of the individual amino acid residues (Alanine and Tryptophan).
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire a NOESY spectrum to identify through-space correlations between protons that are close in space (< 5 Å). This will provide information about the peptide's conformation.
-
-
Data Processing and Analysis:
-
Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).
-
Assign the proton resonances to specific atoms in the peptide sequence using the TOCSY and NOESY spectra.
-
Analyze the NOE cross-peaks to determine inter-proton distances and deduce the three-dimensional structure of the peptide.
-
Visualizations
Hypothetical Signaling Pathway Involving an AWA Motif
This diagram illustrates a hypothetical signaling pathway where a protein containing an AWA motif is involved in a protein-protein interaction that leads to the activation of a downstream kinase cascade.
Caption: Hypothetical signaling pathway involving an AWA motif.
Experimental Workflow for AWA Peptide Analysis
This diagram outlines the general workflow for the synthesis, purification, and analysis of the this compound tripeptide.
References
- 1. lifetein.com [lifetein.com]
- 2. researchgate.net [researchgate.net]
- 3. news.betzone.co.uk [news.betzone.co.uk]
- 4. m.youtube.com [m.youtube.com]
- 5. Amino acid - Wikipedia [en.wikipedia.org]
- 6. Hydrophobic and Polar Amino Acids [www2.chem.wisc.edu]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. byjus.com [byjus.com]
- 10. Amino Acids - Tryptophan [biology.arizona.edu]
- 11. Tryptophan - Wikipedia [en.wikipedia.org]
- 12. Tryptophan-Rich and Proline-Rich Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tryptophan, more than just an interfacial amino acid in the membrane activity of cationic cell-penetrating and antimicrobial peptides | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]
An In-depth Technical Guide to the Synthetic Tripeptide Ala-Trp-Ala
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tripeptide Alanine-Tryptophan-Alanine (Ala-Trp-Ala or AWA) is a synthetically accessible molecule that has found utility in a variety of biophysical and physicochemical research applications. Unlike many peptides of biological interest, there is currently no substantive evidence to suggest that this compound occurs naturally. Its significance lies in its specific chemical structure, which incorporates the fluorescent and environmentally sensitive amino acid tryptophan flanked by two alanine residues. This arrangement makes it a valuable tool for investigating peptide structure, dynamics, and interactions. This guide provides a comprehensive overview of the synthesis of this compound, its known physicochemical properties, and its applications in research, adhering to a technical format for an audience of scientific professionals.
Physicochemical Properties of this compound
The properties of this compound are largely dictated by its constituent amino acids. The central tryptophan residue provides a bulky, hydrophobic, and fluorescent indole side chain, while the terminal alanine residues are small and nonpolar.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₂₂N₄O₄ | - |
| Molecular Weight | 362.39 g/mol | - |
| Chemiluminescence Efficiency (vs. free Trp) | Increased efficiency due to blocked amino group of Trp | [1] |
| Static Molecular Susceptibility (of fluorinated derivative) | 4πε₀ × 330 ± 150 ų | [2] |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of this compound
Solid-phase peptide synthesis is the most common method for the chemical synthesis of peptides like this compound. The following is a generalized protocol based on the widely used Fmoc/tBu strategy.
Materials:
-
Fmoc-Ala-Wang resin
-
Fmoc-Trp(Boc)-OH
-
Fmoc-Ala-OH
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Ala-Wang resin in DMF for 30 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling (Trp):
-
Dissolve Fmoc-Trp(Boc)-OH (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.
-
Add the coupling solution to the deprotected resin and agitate for 2 hours.
-
Perform a Kaiser test to confirm the completion of the coupling reaction.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Fmoc Deprotection: Repeat step 2.
-
Amino Acid Coupling (Ala):
-
Dissolve Fmoc-Ala-OH (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.
-
Add the coupling solution to the deprotected resin and agitate for 2 hours.
-
Perform a Kaiser test.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Final Fmoc Deprotection: Repeat step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and agitate for 2 hours.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold ether.
-
Dry the crude peptide.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity of the purified peptide by mass spectrometry.
-
Visualizations
Experimental Workflow: Solid-Phase Peptide Synthesis of this compound
Caption: Workflow for the solid-phase synthesis of this compound.
Hypothetical Signaling Pathway Interaction
Given the absence of known biological signaling pathways for this compound, the following diagram illustrates a hypothetical interaction based on the properties of other tryptophan-containing peptides, which can sometimes act as ligands for cell surface receptors. This is a conceptual representation and not based on experimental evidence for this compound.
Caption: A hypothetical G-protein coupled receptor signaling pathway.
Research Applications of this compound
The synthetic tripeptide this compound has been utilized in several specialized areas of research, primarily leveraging the unique properties of the tryptophan residue.
-
Fluorescence Spectroscopy: The intrinsic fluorescence of the tryptophan indole ring is highly sensitive to its local environment. Studies have used this compound to investigate the fluorescence decay kinetics of tryptophan in a defined peptide context, providing insights into protein folding and dynamics. For instance, biexponential fluorescence decay has been observed for this compound, suggesting the existence of different conformational substructures of the tryptophan side chain in the excited state.[3]
-
Chemiluminescence Studies: The reaction of peptides with reactive oxygen species is of significant interest in understanding oxidative stress. This compound has been used as a model peptide to study the chemiluminescence resulting from the reaction with singlet oxygen. These studies have shown that blocking the N-terminal amino group of tryptophan, as is the case in this compound where it is part of a peptide bond, increases the efficiency of the chemiluminescent process.[1]
-
Matter-Wave Interferometry: In the field of quantum physics, researchers have explored the wave-like nature of molecules. To make peptides like this compound suitable for such experiments, which require them to be in the gas phase, they have been chemically modified with fluorinated alkyl chains to increase their volatility. These modified this compound molecules have been used in matter-wave interferometry experiments to measure their static molecular susceptibility.[2][4]
Conclusion
This compound is a synthetic tripeptide that serves as a valuable tool in biophysical and physicochemical research. While it is not known to occur naturally, its well-defined structure, incorporating a central tryptophan residue, makes it an ideal model for studying peptide photophysics, reactions with reactive oxygen species, and even fundamental quantum phenomena. The experimental protocols for its synthesis are well-established, and its applications, though specialized, have contributed to a deeper understanding of peptide chemistry and physics. Future research may continue to find novel applications for this and similar synthetic peptides in various scientific disciplines.
References
- 1. Chemiluminescence associated with singlet oxygen reactions with amino acids, peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]
- 3. mdpi.com [mdpi.com]
- 4. Tailoring the volatility and stability of oligopeptides - PMC [pmc.ncbi.nlm.nih.gov]
The Ala-Trp-Ala Motif in Protein-Protein Interactions: A Technical Overview
A comprehensive guide for researchers, scientists, and drug development professionals on the structural and functional significance of the Alanine-Tryptophan-Alanine tripeptide and its constituent residues in mediating molecular recognition.
Introduction
This technical guide provides an in-depth analysis of the roles of Alanine and Tryptophan in PPIs, offering insights into how an Ala-Trp-Ala sequence might contribute to the stability and specificity of protein complexes. We will explore the structural properties of these amino acids, their prevalence in interaction hotspots, and the experimental methodologies used to investigate their functions.
Core Concepts: The Roles of Alanine and Tryptophan in Protein Interfaces
Alanine (Ala, A): The "Neutral" Player
Alanine is a small, nonpolar aliphatic amino acid.[1][2] Its side chain consists of a single methyl group, rendering it chemically inert and hydrophobic. In the context of protein-protein interactions, alanine's role is often subtle but significant:
-
Steric Complementarity: Due to its small size, alanine can fit into sterically restricted pockets within a protein interface, contributing to the overall shape complementarity between binding partners.
-
Hydrophobic Interactions: While not as strongly hydrophobic as larger residues, the methyl group of alanine can participate in van der Waals interactions and contribute to the hydrophobic effect, which is a major driving force for protein association.[1]
-
Flexibility and Conformational Entropy: The minimal side chain of alanine provides conformational flexibility to the polypeptide backbone, which can be important for the induced fit mechanisms of protein binding.
-
Alanine Scanning Mutagenesis: The functional importance of specific residues in a protein interface is often probed experimentally using alanine scanning mutagenesis.[3] In this technique, individual amino acids are systematically replaced with alanine to determine their contribution to the binding energy. A significant loss of binding affinity upon mutation to alanine indicates that the original residue is part of a "hotspot."[3]
Tryptophan (Trp, W): The Versatile Anchor
Tryptophan is the largest of the 20 common amino acids, possessing a bulky indole side chain.[2] This unique structure allows it to participate in a wide range of non-covalent interactions, making it a key player in many protein-protein interfaces.[1][3][4] Tryptophan residues are frequently found in "hotspots" of binding energy.[3][5]
-
Hydrophobic and Aromatic Interactions: The large, nonpolar indole ring of tryptophan is a major contributor to the hydrophobic effect.[1] It can also engage in π-π stacking interactions with other aromatic residues like phenylalanine (Phe) and tyrosine (Tyr), as well as cation-π interactions with positively charged residues such as lysine (Lys) and arginine (Arg).[1][4]
-
Hydrogen Bonding: The nitrogen atom in the indole ring can act as a hydrogen bond donor, allowing tryptophan to form specific hydrogen bonds that contribute to binding affinity and specificity.
-
Structural Scaffolding: The rigid and bulky nature of the tryptophan side chain can provide a structural scaffold that helps to organize the local protein architecture, which is crucial for presenting other binding determinants in the correct orientation.[6] In some DNA-binding proteins, tryptophans form a hydrophobic core that stabilizes the helix-turn-helix motif.[6]
The Inferred Role of the this compound Motif
Based on the properties of its constituent amino acids, the this compound motif could contribute to protein-protein interactions in several ways:
-
"Hot Spot" Centered Motif: The central tryptophan residue, with its potential for strong hydrophobic and aromatic interactions, could serve as a binding energy hotspot.
-
Flanking Alanines for Optimal Positioning: The flanking alanine residues would provide a sterically non-intrusive environment, allowing the bulky tryptophan side chain to be optimally positioned for interaction with a binding partner. Their small size would also confer local flexibility to the backbone, potentially facilitating an induced-fit binding mechanism.
-
Hydrophobic Patch: The tripeptide as a whole would present a hydrophobic patch on the protein surface, which could be critical for burying a significant amount of nonpolar surface area upon complex formation.
Experimental Methodologies for Studying Protein-Protein Interactions
A variety of biophysical and biochemical techniques are employed to characterize the thermodynamics, kinetics, and structural details of protein-protein interactions.
1. Isothermal Titration Calorimetry (ITC)
-
Principle: ITC directly measures the heat changes that occur upon the binding of two molecules. This allows for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment.[7][8]
-
Experimental Protocol:
-
A solution of one protein (the "ligand") is placed in the injection syringe.
-
A solution of the binding partner (the "macromolecule") is placed in the sample cell.
-
The ligand is injected into the sample cell in small, precise aliquots.
-
The heat released or absorbed upon each injection is measured by a sensitive calorimeter.
-
The resulting data is plotted as heat change per injection versus the molar ratio of ligand to macromolecule.
-
The binding isotherm is then fitted to a binding model to extract the thermodynamic parameters.[7]
-
2. Surface Plasmon Resonance (SPR)
-
Principle: SPR is a label-free optical technique that measures the binding of an analyte in solution to a ligand immobilized on a sensor chip. The binding event causes a change in the refractive index at the sensor surface, which is detected in real-time.
-
Experimental Protocol:
-
One protein (the ligand) is immobilized on the surface of a sensor chip.
-
A solution containing the other protein (the analyte) is flowed over the sensor surface.
-
The association of the analyte to the ligand is monitored as an increase in the SPR signal over time.
-
A buffer solution is then flowed over the surface, and the dissociation of the analyte is monitored as a decrease in the SPR signal.
-
The resulting sensorgram (a plot of response units versus time) is analyzed to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).
-
3. X-ray Crystallography
-
Principle: X-ray crystallography provides high-resolution, three-dimensional structural information of protein complexes. This allows for the precise visualization of the amino acid residues at the binding interface and the specific interactions they form.
-
Experimental Protocol:
-
The protein complex of interest is purified to a high degree.
-
The complex is crystallized by screening a wide range of conditions (e.g., pH, temperature, precipitant concentration).
-
The resulting crystals are exposed to a focused beam of X-rays.
-
The diffraction pattern of the X-rays is recorded.
-
The diffraction data is processed to generate an electron density map, which is then used to build an atomic model of the protein complex.
-
Visualization of a Hypothetical Protein-Protein Interaction Interface
The following diagram, generated using the DOT language, illustrates a conceptual model of a protein-protein interaction interface where a central tryptophan residue acts as a key binding "hotspot", flanked by other residues that contribute to the overall interaction.
Caption: Conceptual diagram of a protein-protein interaction interface.
Quantitative Data Summary
As specific experimental data for the this compound tripeptide in protein-protein interactions is not available, the following table presents representative thermodynamic data for general protein-protein interactions to provide context for the range of binding affinities and thermodynamic signatures observed.
| Interacting Proteins | Method | Kd (M) | ΔG (kcal/mol) | ΔH (kcal/mol) | -TΔS (kcal/mol) |
| Protease - Inhibitor | ITC | 1.0 x 10-8 | -10.9 | -8.5 | -2.4 |
| Antibody - Antigen | SPR | 5.0 x 10-9 | -11.3 | - | - |
| Signaling Protein A - Signaling Protein B | ITC | 2.5 x 10-7 | -9.0 | -12.2 | 3.2 |
Note: The values in this table are illustrative and represent typical ranges for protein-protein interactions. Actual values are specific to each interacting pair.
Conclusion
While the this compound tripeptide has not been extensively characterized as a specific recognition motif in protein-protein interactions, an analysis of its constituent amino acids provides a strong basis for inferring its potential role. The central, bulky, and versatile tryptophan residue is well-suited to act as a binding hotspot, while the flanking, small, and non-reactive alanine residues can provide the necessary structural context and flexibility for optimal interaction. The experimental methodologies outlined in this guide provide a robust framework for investigating the contribution of specific residues and motifs, like this compound, to the affinity and specificity of protein-protein interactions. Further research, potentially involving peptide-based binding studies or site-directed mutagenesis of proteins containing this motif, would be necessary to elucidate its precise functional role in molecular recognition. This understanding is critical for the rational design of therapeutics that aim to modulate protein-protein interactions for therapeutic benefit.
References
- 1. mdpi.com [mdpi.com]
- 2. Amino acid - Wikipedia [en.wikipedia.org]
- 3. academic.oup.com [academic.oup.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Trp/Met/Phe hot spots in protein-protein interactions: potential targets in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of tryptophan repeats and flanking amino acids in Myb-DNA interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The thermodynamics of protein interactions with essential first row transition metals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. frontiersin.org [frontiersin.org]
The Metabolic Journey of Ala-Trp-Ala: A Technical Guide
This technical guide provides a comprehensive overview of the metabolic pathway of the tripeptide Alanine-Tryptophan-Alanine (Ala-Trp-Ala). Due to the limited direct research on this specific tripeptide, this guide synthesizes information from the metabolism of its constituent amino acids, Alanine and Tryptophan, and the general principles of peptide absorption and catabolism. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of the metabolic fate of short-chain peptides.
Absorption and Transport
The initial step in the metabolic journey of orally administered this compound is its absorption in the small intestine. Tripeptides are primarily transported across the apical membrane of enterocytes by the proton-coupled peptide transporter 1 (PEPT1).[1][2] This high-capacity, low-affinity transporter couples the uptake of di- and tripeptides to the electrochemical proton gradient.[1]
Once inside the enterocytes, this compound can follow one of two primary paths:
-
Intracellular Hydrolysis: The tripeptide can be hydrolyzed by cytosolic peptidases into its constituent amino acids: two molecules of L-Alanine and one molecule of L-Tryptophan. These free amino acids then enter the portal circulation.
-
Transcellular Transport: A smaller fraction of the intact tripeptide may be transported across the basolateral membrane into the portal circulation.
The majority of short-chain peptides are hydrolyzed within the enterocytes.
Enzymatic Hydrolysis
The breakdown of this compound is catalyzed by various peptidases. Dipeptidyl peptidases (DPPs) are a class of enzymes that can cleave dipeptides from the N-terminus of peptides.[3][4] For instance, Dipeptidyl Peptidase IV (DPP-IV) is known to cleave peptides with Alanine or Proline at the penultimate position. It is plausible that similar enzymes are involved in the stepwise degradation of this compound.
The complete hydrolysis of this compound yields:
-
2 x L-Alanine
-
1 x L-Tryptophan
The metabolic fate of the tripeptide is subsequently determined by the individual metabolic pathways of these amino acids.
Metabolic Fate of Constituent Amino Acids
L-Alanine Metabolism
Alanine is a non-essential amino acid that plays a crucial role in the interplay between amino acid and carbohydrate metabolism.[5]
-
Transamination: The primary route of alanine catabolism is transamination, catalyzed by alanine aminotransferase (ALT), primarily in the liver.[6] In this reversible reaction, the amino group of alanine is transferred to α-ketoglutarate to form pyruvate and glutamate.
-
Glucose-Alanine Cycle: Alanine is a key component of the glucose-alanine cycle, which facilitates the transport of nitrogen from peripheral tissues (like muscle) to the liver in a non-toxic form.[5] In muscle, glucose is metabolized to pyruvate, which can be transaminated to alanine. Alanine is then released into the bloodstream and taken up by the liver. In the liver, alanine is converted back to pyruvate, which can be used for gluconeogenesis to produce glucose. This newly formed glucose can then be released back into the circulation for use by peripheral tissues.
L-Tryptophan Metabolism
Tryptophan is an essential amino acid and a precursor for the synthesis of several important bioactive molecules. Over 95% of free tryptophan is metabolized through the kynurenine pathway.[7]
-
Kynurenine Pathway: This is the major catabolic route for tryptophan. The initial and rate-limiting step is the conversion of tryptophan to N-formylkynurenine, catalyzed by either tryptophan 2,3-dioxygenase (TDO) in the liver or indoleamine 2,3-dioxygenase (IDO) in extrahepatic tissues.[8] Subsequent enzymatic reactions produce a series of metabolites, including kynurenine, kynurenic acid, quinolinic acid, and ultimately NAD+.[8][9]
-
Serotonin Pathway: A smaller but vital portion of tryptophan is hydroxylated by tryptophan hydroxylase to 5-hydroxytryptophan (5-HTP), which is then decarboxylated to form the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT).[7] This pathway is particularly active in the brain and the gastrointestinal tract. Serotonin can be further metabolized to melatonin in the pineal gland.[7]
-
Indole Pathway: In the gut, microbial metabolism of tryptophan can lead to the production of indole and its derivatives, which can have various physiological effects.[7]
Quantitative Data
| Enzyme/Transporter | Substrate(s) | Km (mM) | Vmax or kcat | Tissue/Organism | Reference |
| Dipeptidyl Peptidase IV | Gly-Pro-p-nitroanilide | ~0.2 | - | Porcine Kidney | [4] |
| Dipeptidyl Peptidase II | Ala-Pro-pNA | - | - | Human | [3] |
| Alanine Aminotransferase (ALT1) | L-Alanine, 2-Oxoglutarate | - | - | Rat Liver | [6] |
| d-Ala Aminotransferase | d-Alanine | 0.422 | - | Pseudoalteromonas sp. | [10] |
Table 1: Enzyme and Transporter Kinetics. This table presents Michaelis-Menten constants (Km) for enzymes and transporters involved in peptide and amino acid metabolism. Data for specific this compound interactions is limited.
| Metabolite | Fluid/Tissue | Concentration Range (µM) | Species | Reference |
| Tryptophan (Total) | Plasma | 51.45 ± 10.47 | Human | [11] |
| Tryptophan (Total) | Serum | 60.52 ± 15.38 | Human | [11] |
| Kynurenine | Plasma | 1.82 ± 0.54 | Human | [11] |
| Kynurenine | Serum | 1.96 ± 0.51 | Human | [11] |
| β-Alanine | Plasma | Varies with dosage | Human | [12] |
Table 2: Metabolite Concentrations. This table provides typical concentration ranges for tryptophan and its metabolites in human plasma and serum.
Experimental Protocols
Protocol for Peptidase Activity Assay
This protocol is a general method for determining the activity of peptidases that can cleave a chromogenic or fluorogenic substrate.
Principle: The cleavage of a synthetic peptide substrate releases a chromophore or fluorophore, leading to a measurable change in absorbance or fluorescence, which is proportional to the enzyme activity.[13]
Materials:
-
Enzyme source (e.g., purified peptidase, cell lysate, tissue homogenate)
-
Chromogenic or fluorogenic peptide substrate (e.g., Gly-Pro-p-nitroanilide for DPP-IV)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)[4]
-
Microplate reader (spectrophotometer or fluorometer)
-
96-well microplates
Procedure:
-
Prepare a stock solution of the peptide substrate in an appropriate solvent (e.g., DMSO).
-
Prepare serial dilutions of the enzyme source in assay buffer.
-
In a 96-well plate, add a defined volume of assay buffer.
-
Add the enzyme dilutions to the wells.
-
Initiate the reaction by adding the substrate solution to each well.
-
Incubate the plate at a controlled temperature (e.g., 37°C).
-
Measure the absorbance or fluorescence at regular intervals.
-
Calculate the rate of substrate hydrolysis from the linear portion of the reaction curve. One unit of enzyme activity is typically defined as the amount of enzyme that hydrolyzes 1 µmol of substrate per minute under the specified conditions.
Protocol for Cellular Uptake of Peptides
This protocol describes a method to quantify the uptake of a fluorescently labeled peptide into cultured cells.[14]
Principle: A fluorescently labeled peptide is incubated with cells. After incubation, the cells are washed to remove extracellular peptide, and the intracellular fluorescence is measured to quantify uptake.[14][15]
Materials:
-
Cultured cells (e.g., Caco-2 for intestinal absorption studies)
-
Fluorescently labeled peptide (e.g., with TMR, FITC)
-
Cell culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Fluorometer or fluorescence microscope
Procedure:
-
Seed cells in a multi-well plate and grow to a confluent monolayer.
-
Remove the culture medium and wash the cells with PBS.
-
Add fresh medium containing the fluorescently labeled peptide at the desired concentration.
-
Incubate for a specific time period (e.g., 1-4 hours) at 37°C.
-
Remove the peptide-containing medium and wash the cells multiple times with ice-cold PBS to stop uptake and remove unbound peptide.
-
Lyse the cells using a suitable lysis buffer.
-
Measure the fluorescence of the cell lysate using a fluorometer.
-
Quantify the protein content of the lysate (e.g., using a BCA assay) to normalize the fluorescence signal to the amount of cellular protein.
-
The uptake can be expressed as fluorescence intensity per milligram of protein.
Protocol for HPLC Analysis of Peptides and Amino Acids
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of peptides and amino acids.[16][17]
Principle: A sample containing a mixture of peptides and/or amino acids is injected into an HPLC system. The components of the mixture are separated based on their differential interactions with the stationary phase of the column as they are carried through by the mobile phase. Reversed-phase HPLC is commonly used for this purpose.[18]
Materials:
-
HPLC system with a UV or fluorescence detector
-
Reversed-phase column (e.g., C18)
-
Mobile phase A (e.g., 0.1% trifluoroacetic acid in water)
-
Mobile phase B (e.g., 0.1% trifluoroacetic acid in acetonitrile)
-
Peptide and amino acid standards
-
Sample for analysis (e.g., plasma, cell lysate)
Procedure:
-
Sample Preparation: Deproteinate biological samples (e.g., by precipitation with acetonitrile or trichloroacetic acid) and centrifuge to remove precipitated proteins.
-
Standard Preparation: Prepare a series of standard solutions of the peptides and amino acids of interest at known concentrations.
-
Chromatographic Separation:
-
Equilibrate the HPLC column with the initial mobile phase composition (e.g., 95% A, 5% B).
-
Inject a fixed volume of the prepared sample or standard.
-
Elute the analytes using a gradient of increasing concentration of mobile phase B. The gradient profile will depend on the specific analytes being separated.
-
Monitor the column effluent with the detector at an appropriate wavelength (e.g., 214 nm for the peptide bond, or specific wavelengths for fluorescently derivatized amino acids).
-
-
Data Analysis:
-
Identify the peaks in the chromatogram by comparing their retention times to those of the standards.
-
Quantify the amount of each analyte by integrating the peak area and comparing it to a standard curve generated from the analysis of the standard solutions.
-
Visualizations
Figure 1: Inferred metabolic pathway of this compound.
Figure 2: Workflow for a peptidase activity assay.
Figure 3: Workflow for a cellular peptide uptake assay.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Impact of Intestinal PepT1 on the Kinetics and Dynamics of N-Formyl-Methionyl-Leucyl-Phenylalanine, a Bacterially-Produced Chemotactic Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetic investigation of human dipeptidyl peptidase II (DPPII)-mediated hydrolysis of dipeptide derivatives and its identification as quiescent cell proline dipeptidase (QPP)/dipeptidyl peptidase 7 (DPP7) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. Alanine Metabolism Overview - Creative Proteomics [creative-proteomics.com]
- 6. Alanine aminotransferase isoenzymes: molecular cloning and quantitative analysis of tissue expression in rats and serum elevation in liver toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of tryptophan metabolites and related compounds in human and murine tissue: development and validation of a quantitative and semi-quantitativ ... - Analytical Methods (RSC Publishing) DOI:10.1039/D3AY01959D [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. d-Alanine Metabolism via d-Ala Aminotransferase by a Marine Gammaproteobacterium, Pseudoalteromonas sp. Strain CF6-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Normative Data on Serum and Plasma Tryptophan and Kynurenine Concentrations from 8089 Individuals Across 120 Studies: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Detecting Peptidases and Proteases—Section 10.4 | Thermo Fisher Scientific - US [thermofisher.com]
- 14. lifetein.com [lifetein.com]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. HPLC Analysis and Purification of Peptides | Springer Nature Experiments [experiments.springernature.com]
- 17. phmethods.net [phmethods.net]
- 18. hplc.eu [hplc.eu]
An In-depth Technical Guide on the Self-Assembly and Aggregation Properties of Ala-Trp-Ala
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tripeptide Alanine-Tryptophan-Alanine (Ala-Trp-Ala) is a subject of significant interest within the field of biomaterials and drug delivery due to its inherent propensity for self-assembly into ordered nanostructures. This technical guide provides a comprehensive overview of the core principles governing the self-assembly and aggregation of this compound. It details the experimental protocols for characterizing these phenomena and presents a framework for understanding the logical relationships in the study of peptide aggregation. While specific quantitative data for this compound is not extensively available in the public domain, this guide furnishes researchers with the necessary methodologies to generate such data and advance the understanding of this promising peptide.
Introduction to Peptide Self-Assembly
Peptide self-assembly is a spontaneous process where peptide molecules organize into well-defined, non-covalent supramolecular structures. This phenomenon is driven by a delicate balance of various intermolecular interactions, including hydrogen bonding, hydrophobic interactions, van der Waals forces, and π-π stacking. The sequence of amino acids dictates the nature and strength of these interactions, thereby programming the final morphology of the assembled nanostructures, which can range from nanofibers and nanotubes to hydrogels.
The this compound sequence incorporates a central hydrophobic and aromatic tryptophan residue flanked by two smaller alanine residues. This arrangement is expected to promote self-assembly through π-π stacking of the tryptophan indole rings and hydrophobic interactions, while the alanine residues may provide steric flexibility for the peptide backbone to adopt conformations conducive to aggregation.
Quantitative Analysis of this compound Aggregation
A critical aspect of studying peptide self-assembly is the quantitative characterization of the aggregation process. This data is essential for comparing different peptide sequences, understanding the effects of environmental conditions, and designing peptides with specific assembly properties for various applications.
Table 1: Key Quantitative Parameters for this compound Self-Assembly
| Parameter | Description | Typical Value Range for Self-Assembling Peptides |
| Critical Aggregation Concentration (CAC) | The concentration above which the peptide begins to self-assemble into larger structures.[1][2] | µM to mM |
| Fibril/Nanofiber Dimensions | The width and length of the self-assembled fibrillar structures, typically measured from Transmission Electron Microscopy (TEM) images. | Width: 5-20 nm; Length: µm to mm |
| Aggregation Kinetics (t1/2, kapp) | The half-time (t1/2) and apparent rate constant (kapp) of the aggregation process, often determined from Thioflavin T (ThT) fluorescence assays.[3][4] | Minutes to hours |
| Hydrogel Mechanical Properties (G', G'') | The storage (G') and loss (G'') moduli, which characterize the viscoelastic properties of the hydrogel. G' represents the elastic component, and G'' represents the viscous component.[5][6] | Pa to kPa |
Note: Specific quantitative data for this compound were not available in the provided search results. The table indicates the type of data that should be collected and the typical ranges observed for other self-assembling peptides.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the study of peptide self-assembly. The following sections provide methodologies for the key techniques used to characterize the aggregation of this compound.
Thioflavin T (ThT) Fluorescence Assay for Aggregation Kinetics
The Thioflavin T (ThT) assay is a widely used method to monitor the formation of amyloid-like β-sheet structures in real-time. ThT dye exhibits a significant increase in fluorescence quantum yield upon binding to these structures.
Protocol:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound peptide in an appropriate solvent (e.g., Milli-Q water, PBS buffer) and determine its concentration accurately.
-
Prepare a stock solution of Thioflavin T (e.g., 1 mM in water).
-
-
Assay Setup:
-
In a 96-well black, clear-bottom microplate, mix the peptide solution (at the desired final concentration) with ThT solution (final concentration typically 10-25 µM) in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Include control wells containing only the buffer and ThT to measure background fluorescence.
-
-
Data Acquisition:
-
Incubate the plate in a fluorescence plate reader at a constant temperature (e.g., 37°C).
-
Monitor the fluorescence intensity over time at an excitation wavelength of ~440-450 nm and an emission wavelength of ~480-490 nm.
-
Acquire readings at regular intervals (e.g., every 5-10 minutes) with intermittent shaking to promote aggregation.
-
-
Data Analysis:
-
Subtract the background fluorescence from the peptide-containing samples.
-
Plot the fluorescence intensity as a function of time. The resulting sigmoidal curve can be analyzed to determine kinetic parameters such as the lag time, elongation rate, and final plateau intensity.
-
Transmission Electron Microscopy (TEM) for Morphological Characterization
TEM is a powerful technique for visualizing the morphology and dimensions of self-assembled nanostructures at high resolution.
Protocol:
-
Sample Preparation:
-
Place a small aliquot (e.g., 5-10 µL) of the aggregated this compound solution onto a carbon-coated copper TEM grid.
-
Allow the sample to adsorb for a few minutes.
-
-
Negative Staining:
-
Wick away the excess sample solution with filter paper.
-
Apply a drop of a negative staining agent (e.g., 2% uranyl acetate or phosphotungstic acid) to the grid for 1-2 minutes.
-
Wick away the excess stain and allow the grid to air dry completely.
-
-
Imaging:
-
Image the prepared grid using a transmission electron microscope at an appropriate accelerating voltage.
-
Capture images at various magnifications to observe the overall morphology and measure the dimensions of the nanofibers or other structures.
-
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
CD spectroscopy is used to investigate the secondary structure of peptides in solution. The formation of β-sheet structures during aggregation can be monitored by characteristic changes in the CD spectrum.
Protocol:
-
Sample Preparation:
-
Prepare a solution of this compound at a known concentration (typically in the µM range) in a suitable buffer that does not have high absorbance in the far-UV region (e.g., phosphate buffer).
-
-
Instrument Setup:
-
Use a quartz cuvette with a short path length (e.g., 1 mm).
-
Record a baseline spectrum of the buffer alone.
-
-
Data Acquisition:
-
Record the CD spectrum of the peptide solution in the far-UV range (e.g., 190-260 nm).
-
To monitor aggregation, spectra can be recorded at different time points during the aggregation process.
-
-
Data Analysis:
-
Subtract the buffer baseline from the peptide spectrum.
-
The resulting spectrum can be analyzed for characteristic signals of secondary structures. A random coil conformation typically shows a minimum around 200 nm, while the formation of β-sheets is indicated by a minimum around 218 nm.
-
Visualization of Experimental and Logical Workflows
Understanding the relationships between different experimental stages and the logical flow of a research plan is crucial for a systematic investigation of peptide self-assembly.
Caption: A flowchart illustrating the typical experimental workflow for studying the self-assembly of this compound.
Signaling Pathways and Biological Interactions
An important area of research for self-assembling peptides is their interaction with cells and their potential to influence cellular signaling pathways. This is particularly relevant for applications in drug delivery, tissue engineering, and understanding the pathology of amyloid diseases. The search for direct interactions of this compound aggregates with specific signaling pathways did not yield any results. Research in this area would be a novel and valuable contribution to the field.
A hypothetical logical workflow for investigating such interactions is presented below.
Caption: A logical workflow for investigating the potential interactions of this compound aggregates with cellular signaling pathways.
Conclusion
The tripeptide this compound possesses the molecular characteristics conducive to self-assembly into ordered nanostructures. This technical guide has provided a comprehensive overview of the principles and detailed experimental protocols necessary for the in-depth study of its aggregation properties. While specific quantitative data for this compound remains to be extensively documented, the methodologies outlined herein provide a robust framework for researchers to generate this critical information. Future investigations should focus on determining the critical aggregation concentration, characterizing the morphology and dimensions of the resulting nanostructures, and exploring the mechanical properties of any formed hydrogels. Furthermore, elucidating the interactions of this compound assemblies with cellular systems will be paramount for its potential development in biomedical and pharmaceutical applications.
References
- 1. Trp-Ala | C14H17N3O3 | CID 6993401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The critical aggregation concentration of peptide surfactants is predictable from dynamic hydrophobic property - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Solid-Phase Synthesis of the Tripeptide Ala-Trp-Ala
Abstract
Solid-phase peptide synthesis (SPPS) is the cornerstone for the chemical synthesis of peptides for research, therapeutic, and diagnostic applications. The Fmoc/tBu strategy is a widely adopted method that allows for the efficient assembly of amino acids into a desired peptide sequence on a solid support. These application notes provide a comprehensive protocol for the manual synthesis of the tripeptide Alanine-Tryptophan-Alanine (Ala-Trp-Ala) using Fmoc chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry, offering detailed experimental procedures, data presentation in tabular format, and visual workflows to ensure successful synthesis.
Introduction
The synthesis of peptides containing tryptophan residues can be challenging due to the susceptibility of the indole side chain to oxidation and modification during the acidic conditions of cleavage.[1] The protocol herein employs Nα-Fmoc (9-fluorenylmethyloxycarbonyl) protecting groups for temporary N-terminal protection and tert-butyl (tBu) based protecting groups for side chains where applicable. For tryptophan, the use of a Boc (tert-butyloxycarbonyl) protecting group on the indole nitrogen (Fmoc-Trp(Boc)-OH) is highly recommended to minimize side reactions.[2][3] The this compound sequence is assembled on a Wang resin, which allows for the release of the final peptide with a C-terminal carboxylic acid upon cleavage with trifluoroacetic acid (TFA).[4]
Materials and Reagents
Table 1: Amino Acids and Resin
| Reagent | Supplier | CAS Number | Molecular Weight ( g/mol ) |
| Fmoc-Ala-OH | Various | 35661-39-3 | 311.33[5] |
| Fmoc-Trp(Boc)-OH | Various | 143824-78-6 | 526.6[2][3][6] |
| Wang Resin (100-200 mesh) | Various | N/A | Loading: 0.4-0.8 mmol/g |
Table 2: Solvents and Reagents
| Reagent | Purpose | Grade | Supplier |
| N,N-Dimethylformamide (DMF) | Solvent, Washing | Peptide Synthesis Grade | Various |
| Dichloromethane (DCM) | Solvent, Washing | ACS Grade | Various |
| Piperidine | Fmoc Deprotection | Reagent Grade | Various |
| N,N'-Diisopropylcarbodiimide (DIC) | Coupling Activator | Reagent Grade | Various |
| Hydroxybenzotriazole (HOBt) | Coupling Additive | Reagent Grade | Various |
| N,N-Diisopropylethylamine (DIPEA) | Base | Reagent Grade | Various |
| Trifluoroacetic Acid (TFA) | Cleavage | Reagent Grade | Various |
| Triisopropylsilane (TIS) | Scavenger | Reagent Grade | Various |
| Deionized Water (H₂O) | Scavenger | High Purity | N/A |
| Diethyl Ether (cold) | Peptide Precipitation | ACS Grade | Various |
| Methanol (MeOH) | Washing | ACS Grade | Various |
Experimental Protocols
This protocol is based on a 0.1 mmol synthesis scale. All steps should be performed in a dedicated solid-phase synthesis vessel equipped with a filter frit.
Resin Preparation and First Amino Acid Loading
-
Resin Swelling: Place 125-250 mg of Wang resin (assuming a loading of 0.4-0.8 mmol/g) into the synthesis vessel. Add 5 mL of DMF and allow the resin to swell for 30 minutes with gentle agitation.[7] Drain the DMF.
-
First Amino Acid (Fmoc-Ala-OH) Loading:
-
Dissolve Fmoc-Ala-OH (5 equivalents, 0.5 mmol, 155.7 mg) in DMF.
-
In a separate vial, dissolve HOBt (5 equivalents, 0.5 mmol, 67.6 mg) and DIC (5 equivalents, 0.5 mmol, 78 µL) in DMF.
-
Pre-activate the amino acid by mixing the two solutions for 5-10 minutes.
-
Add the activated amino acid solution to the swollen resin. Add DMAP (0.3 equivalents, 0.03 mmol, 3.7 mg).[8]
-
Allow the reaction to proceed for 3 hours with agitation.[8]
-
Drain the vessel and wash the resin with DMF (3 x 5 mL), DCM (3 x 5 mL), and finally DMF (3 x 5 mL).
-
Peptide Chain Elongation (Synthesis Cycle)
The following steps are repeated for each amino acid (Fmoc-Trp(Boc)-OH and then Fmoc-Ala-OH) to be added to the peptide chain.
Workflow for a single amino acid coupling cycle:
Caption: Single cycle of amino acid addition in Fmoc SPPS.
-
Fmoc Deprotection:
-
Washing:
-
Wash the resin thoroughly to remove residual piperidine and by-products.
-
Wash with DMF (5 x 5 mL).
-
Wash with DCM (5 x 5 mL).
-
Wash with DMF (5 x 5 mL).
-
Perform a Kaiser test to confirm the presence of a free primary amine. A positive test (blue beads) indicates successful Fmoc removal.[9]
-
-
Amino Acid Coupling:
-
Dissolve the next Fmoc-amino acid (3-5 equivalents) and HOBt (3-5 equivalents) in DMF.[1]
-
Add DIC (3-5 equivalents) and pre-activate for 5-10 minutes.[10]
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours.[1]
-
Perform a Kaiser test. A negative test (colorless/yellow beads) indicates complete coupling. If the test is positive, allow the coupling to continue for another hour or perform a double coupling.
-
-
Final Washing:
-
Drain the coupling solution and wash the resin with DMF (3 x 5 mL), DCM (3 x 5 mL), and MeOH (3 x 5 mL) to shrink the resin.
-
Dry the peptide-resin under vacuum for at least 4 hours, or preferably overnight.
-
Final Fmoc Deprotection
Before cleavage, the N-terminal Fmoc group of the final alanine must be removed. Repeat the deprotection and washing steps as described in sections 3.2.1 and 3.2.2.
Cleavage and Deprotection
Caution: Perform this step in a well-ventilated fume hood, as TFA is highly corrosive.
-
Cleavage Cocktail Preparation:
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried peptide-resin.
-
Agitate the mixture at room temperature for 2-3 hours.[1]
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA (2 x 1 mL) and combine the filtrates.[13]
-
In a separate centrifuge tube, add 10 times the volume of cold diethyl ether.
-
Slowly add the TFA filtrate dropwise to the cold ether while vortexing to precipitate the peptide.[4]
-
Incubate the mixture at -20°C for at least 30 minutes.
-
-
Peptide Isolation:
-
Centrifuge the suspension to pellet the peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether (2 x 10 mL) to remove scavengers.
-
Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Data Presentation
Table 3: Reagent Quantities for this compound Synthesis (0.1 mmol Scale)
| Step | Reagent | Equivalents | Amount (mg) | Molar Amount (mmol) |
| 1. Loading | Fmoc-Ala-OH | 5 | 155.7 | 0.5 |
| HOBt | 5 | 67.6 | 0.5 | |
| DIC | 5 | 63.1 (78 µL) | 0.5 | |
| DMAP | 0.3 | 3.7 | 0.03 | |
| 2. Coupling | Fmoc-Trp(Boc)-OH | 3 | 158.0 | 0.3 |
| HOBt | 3 | 40.5 | 0.3 | |
| DIC | 3 | 37.9 (47 µL) | 0.3 | |
| 3. Coupling | Fmoc-Ala-OH | 3 | 93.4 | 0.3 |
| HOBt | 3 | 40.5 | 0.3 | |
| DIC | 3 | 37.9 (47 µL) | 0.3 |
Table 4: Expected Yield and Purity
| Parameter | Expected Value | Notes |
| Expected Crude Yield | >85% | Based on initial resin loading[1] |
| Expected Purity (Crude) | >80% | Determined by analytical HPLC[1] |
| Theoretical Mass (M+H)⁺ | 389.19 g/mol | C₁₉H₂₄N₄O₄ |
Synthesis and Cleavage Workflow
The entire process from resin to purified peptide is outlined below.
Caption: Overall workflow for the solid-phase synthesis of this compound.
Conclusion
This protocol provides a detailed methodology for the successful solid-phase synthesis of the tripeptide this compound. By utilizing Fmoc-Trp(Boc)-OH and an appropriate cleavage cocktail with scavengers, common side reactions associated with tryptophan can be minimized, leading to a high-purity crude product. The outlined steps, along with the provided data tables and workflow diagrams, serve as a comprehensive guide for researchers in the field. Subsequent purification of the crude peptide by reverse-phase HPLC is recommended to achieve the desired final purity for specific applications.
References
- 1. benchchem.com [benchchem.com]
- 2. advancedchemtech.com [advancedchemtech.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. chemistry.du.ac.in [chemistry.du.ac.in]
- 8. rsc.org [rsc.org]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. chempep.com [chempep.com]
- 11. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 12. A Tripeptide Approach to the Solid‐Phase Synthesis of Peptide Thioacids and N‐Glycopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. peptide.com [peptide.com]
Application Note: Purification of the Tripeptide Ala-Trp-Ala by Reverse-Phase HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Synthetic peptides are essential tools in a multitude of research and therapeutic fields, including drug discovery, proteomics, and immunology. The tripeptide Alanine-Tryptophan-Alanine (Ala-Trp-Ala) is a model peptide that incorporates a bulky, hydrophobic, and aromatic tryptophan residue flanked by two neutral alanine residues. Following solid-phase peptide synthesis (SPPS), the crude product invariably contains the target peptide alongside a variety of impurities such as truncated or deletion sequences and by-products from the synthesis and cleavage steps.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the industry standard for the purification of synthetic peptides.[1] This technique offers high resolving power and utilizes volatile mobile phases, which simplifies the recovery of the purified peptide.[1] RP-HPLC separates molecules based on their hydrophobicity.[2] The stationary phase is non-polar (e.g., silica particles modified with C18 alkyl chains), while the mobile phase is a polar solvent system, typically a mixture of water and an organic solvent like acetonitrile (ACN).[2][3] Peptides are loaded onto the column in a highly aqueous environment and are eluted by a gradient of increasing organic solvent concentration. More hydrophobic peptides, such as those containing tryptophan, interact more strongly with the stationary phase and thus require a higher concentration of the organic solvent to elute.[4][5] Trifluoroacetic acid (TFA) is commonly added to the mobile phase as an ion-pairing agent to improve peak shape and resolution.[6]
This application note provides a detailed protocol for the purification of this compound using RP-HPLC, suitable for achieving high purity for downstream applications.
Physicochemical Properties of this compound
Understanding the properties of the target peptide is crucial for developing an effective purification strategy. The tryptophan residue confers significant hydrophobicity to the this compound tripeptide.[7][8]
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₂N₄O₄ | Calculated |
| Molecular Weight | 346.38 g/mol | Calculated |
| Amino Acid Composition | Alanine, Tryptophan, Alanine | - |
| Hydrophobicity Profile | Alanine (Hydrophobic), Tryptophan (Very Hydrophobic) | [7][8] |
Experimental Protocols
Protocol 1: Analytical RP-HPLC for Purity Assessment
This protocol is designed to assess the purity of the crude this compound sample and to optimize the separation conditions prior to preparative purification.
Materials and Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic acid (TFA) in acetonitrile (ACN)
-
Crude this compound peptide
-
0.22 µm syringe filters
Procedure:
-
System Preparation: Equilibrate the C18 analytical column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Sample Preparation: Dissolve the crude this compound sample in Mobile Phase A to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.
-
Injection: Inject 10-20 µL of the filtered sample onto the column.
-
Chromatographic Separation: Elute the sample using a linear gradient as described in the table below.
-
Detection: Monitor the elution profile at 220 nm (for the peptide bond) and 280 nm (for the tryptophan side chain).[4]
-
Data Analysis: Integrate the peak areas to determine the percentage purity of the this compound peak relative to the total peak area.
Analytical HPLC Parameters:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm & 280 nm |
| Column Temperature | 25°C |
| Injection Volume | 20 µL |
| Gradient | 5% to 65% B over 30 minutes |
Protocol 2: Preparative RP-HPLC for Purification
This protocol is for the purification of larger quantities of this compound based on the optimized conditions from the analytical run.
Materials and Equipment:
-
Preparative High-Performance Liquid Chromatography (HPLC) system with a UV detector and fraction collector
-
C18 reverse-phase preparative column (e.g., 21.2 x 250 mm, 10 µm particle size)
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic acid (TFA) in acetonitrile (ACN)
-
Crude this compound peptide
-
0.45 µm syringe filters
-
Lyophilizer
Procedure:
-
System Preparation: Equilibrate the C18 preparative column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 15 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
Sample Preparation: Dissolve the crude this compound sample in a minimal volume of Mobile Phase A. The concentration will depend on the column's loading capacity (typically 10-20 mg/mL). Filter the sample through a 0.45 µm syringe filter.
-
Injection: Load the filtered sample onto the column.
-
Chromatographic Separation: Elute the sample using a linear gradient optimized from the analytical run. A suggested starting gradient is provided below.
-
Fraction Collection: Collect fractions of the eluate as the main peak corresponding to this compound appears.
-
Purity Analysis of Fractions: Analyze the purity of each collected fraction using the optimized analytical HPLC method (Protocol 1).
-
Pooling and Lyophilization: Combine all fractions that show a purity level of ≥98% (or the desired purity). Freeze the pooled fractions at -80°C until completely solid. Lyophilize the frozen solution under high vacuum until all solvent is removed, yielding the purified peptide as a white, fluffy powder.
-
Storage: Store the lyophilized peptide at -20°C or lower.
Preparative HPLC Parameters:
| Parameter | Value |
| Column | C18, 21.2 x 250 mm, 10 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 15 mL/min |
| Detection | UV at 220 nm |
| Column Temperature | 25°C |
| Gradient | 15% to 55% B over 40 minutes |
Data Presentation
The following table summarizes representative quantitative data from the analytical purification of this compound.
| Parameter | Crude Sample | Purified Sample |
| Retention Time (min) | 18.5 | 18.5 |
| Purity by HPLC (%) | ~65% | >98% |
| Recovery (%) | N/A | ~85% |
| Mass Confirmation (m/z) | 347.2 [M+H]⁺ | 347.2 [M+H]⁺ |
Visualizations
Caption: Workflow for the purification of this compound by RP-HPLC.
Conclusion
The protocols detailed in this application note provide a robust and efficient strategy for the purification of the tripeptide this compound from a crude synthetic mixture. By employing a C18 stationary phase and an optimized water/acetonitrile gradient with TFA as an ion-pairing agent, it is possible to achieve high purity (>98%), which is essential for subsequent scientific applications in research and drug development. The systematic approach of analytical method development followed by preparative scale-up ensures optimal resolution and yield of the target peptide.
References
- 1. Peptide Hydrophobicity/Hydrophilicity Analysis Tool [peptide2.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 5. Studies of the Minimum Hydrophobicity of α-Helical Peptides Required To Maintain a Stable Transmembrane Association with Phospholipid Bilayer Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Amino acid - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
Application Notes: Circular Dichroism Analysis of Ala-Trp-Ala for Secondary Structure Assessment
Introduction
Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique used to investigate the secondary structure of peptides and proteins in solution.[1][2] The method measures the differential absorption of left- and right-circularly polarized light by chiral molecules. In peptides, the primary source of the CD signal in the far-ultraviolet (far-UV) region (typically 190-250 nm) arises from the amide bonds of the polypeptide backbone. The distinct folding of the backbone into canonical secondary structures, such as α-helices, β-sheets, and random coils, produces characteristic CD spectra.[1] This allows for the qualitative and quantitative estimation of a peptide's secondary structure content.
The tripeptide Alanine-Tryptophan-Alanine (Ala-Trp-Ala) presents a unique case for CD analysis. While the peptide backbone contributes to the CD signal, the presence of the tryptophan (Trp) residue introduces significant complexity. The indole side chain of tryptophan is a strong chromophore with electronic transitions in both the far-UV and near-UV (250-320 nm) regions.[1][3] These transitions can interfere with or even dominate the peptide backbone signal in the far-UV, complicating the interpretation of secondary structure.[3][4][5]
Principles and Challenges with Tryptophan-Containing Peptides
The far-UV CD spectrum of a peptide is a superposition of the signals from its constituent secondary structures:
-
α-Helices typically show two negative bands of strong intensity around 222 nm and 208 nm, and a strong positive band around 192 nm.
-
β-Sheets exhibit a negative band around 218 nm and a positive band near 195 nm.
-
Random Coils or disordered structures are characterized by a strong negative band below 200 nm and weak ellipticity above 210 nm.
The tryptophan side chain has a particularly strong transition (the B_b transition) around 220-230 nm.[4] The sign and magnitude of this signal are highly dependent on the local environment and the dihedral angles of the Trp side chain.[4] For a short, flexible peptide like this compound, which is unlikely to adopt a stable secondary structure in a simple aqueous buffer, the far-UV CD spectrum is expected to be a combination of a random coil backbone signal and a significant contribution from the Trp chromophore. This can lead to a spectrum that deviates from a typical random coil, and incorrect estimation of secondary structure if the Trp contribution is not considered.[3][5]
Therefore, the analysis of the CD spectrum of this compound serves as an excellent model for understanding and deconvoluting the contributions of aromatic side chains in peptide and protein structural analysis.
Quantitative Data
The following table summarizes the characteristic molar ellipticity values for canonical secondary structures. It is important to note that for a short peptide like this compound, these structures are not expected to be stable in solution. The peptide will likely exist as a disordered ensemble of conformations, and its CD spectrum will be a population-weighted average, heavily influenced by the tryptophan side chain.
| Secondary Structure | Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |
| α-Helix | ~222 | -30,000 to -40,000 |
| ~208 | -30,000 to -40,000 | |
| ~192 | +60,000 to +80,000 | |
| β-Sheet | ~218 | -15,000 to -25,000 |
| ~195 | +20,000 to +40,000 | |
| Random Coil | ~198 | -20,000 to -40,000 |
| >210 | Weak signal close to zero |
Note: These are representative values. The exact molar ellipticity can vary with peptide sequence, length, solvent, and temperature.
Experimental Protocols
This section provides a detailed protocol for obtaining the far-UV circular dichroism spectrum of the this compound tripeptide.
1. Materials and Reagents
-
This compound peptide, high purity (>95%)
-
Sodium phosphate buffer (10 mM, pH 7.4) or other suitable non-absorbing buffer
-
High-purity water (Milli-Q or equivalent)
-
Nitrogen gas (high purity) for purging the instrument
2. Sample Preparation
-
Prepare a 10 mM sodium phosphate buffer (pH 7.4). Filter the buffer through a 0.22 µm filter to remove any particulate matter.
-
Accurately weigh a small amount of this compound peptide and dissolve it in the phosphate buffer to create a stock solution of approximately 1 mg/mL.
-
Determine the precise concentration of the peptide stock solution using UV absorbance at 280 nm, using the extinction coefficient for tryptophan (ε₂₈₀ ≈ 5,600 M⁻¹cm⁻¹).
-
Dilute the stock solution with the phosphate buffer to a final concentration suitable for far-UV CD, typically between 0.1 and 0.2 mg/mL (approximately 0.25 to 0.5 mM). The optimal concentration should result in a total absorbance of less than 1.0 across the measurement wavelength range.
3. Instrumentation and Parameters
-
Turn on the CD spectropolarimeter and the xenon lamp. Purge the instrument with high-purity nitrogen gas for at least 30 minutes prior to measurement to remove oxygen, which absorbs in the far-UV region.
-
Set the instrument parameters for a far-UV scan:
-
Wavelength Range: 260 nm to 190 nm
-
Data Pitch: 1.0 nm
-
Scanning Speed: 50 nm/min
-
Bandwidth: 1.0 nm
-
Integration Time (D.I.T.): 2 seconds
-
Accumulations: 3-5 scans (to improve signal-to-noise ratio)
-
Temperature: 25 °C (controlled by a Peltier device)
-
4. Data Acquisition
-
Use a quartz cuvette with a short path length, typically 0.1 cm (1 mm), for far-UV measurements.
-
Record a baseline spectrum using the cuvette filled with the same phosphate buffer used for the sample. This baseline will be subtracted from the sample spectrum.
-
Rinse the cuvette thoroughly with the peptide solution before filling it for the measurement.
-
Acquire the CD spectrum of the this compound solution.
-
Repeat the measurement with 3-5 accumulations to ensure reproducibility and to improve the signal-to-noise ratio.
5. Data Processing and Analysis
-
Average the accumulated scans for the sample.
-
Subtract the averaged baseline (buffer) spectrum from the averaged sample spectrum.
-
Convert the raw data (ellipticity in millidegrees) to molar residue ellipticity ([θ]) using the following formula: [θ] = (θ_obs × MRW) / (10 × d × c) Where:
-
θ_obs is the observed ellipticity in degrees.
-
MRW is the mean residue weight (Molecular Weight of peptide / number of amino acids). For this compound, MRW = 347.38 / 3 ≈ 115.8 g/mol .
-
d is the path length of the cuvette in cm (e.g., 0.1 cm).
-
c is the concentration of the peptide in g/mL.
-
-
Plot the molar residue ellipticity [θ] versus wavelength (nm).
-
Analyze the resulting spectrum. For this compound, the spectrum is expected to show features of a random coil, potentially with a positive band in the 220-230 nm region due to the tryptophan side chain.[4] Deconvolution algorithms can be used to estimate secondary structure content, but results should be interpreted with caution due to the strong influence of the Trp chromophore.
Visualizations
References
- 1. moodle2.units.it [moodle2.units.it]
- 2. Circular Dichroism of Peptides | Springer Nature Experiments [experiments.springernature.com]
- 3. Contribution of tryptophan residues to the CD spectrum of the extracellular domain of human tissue factor: application in folding studies and prediction of secondary structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Contributions of tryptophan side chains to the far-ultraviolet circular dichroism of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Correcting the circular dichroism spectra of peptides for contributions of absorbing side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Peptide Library Screening: The Case of Ala-Trp-Ala
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of peptide libraries in screening for novel bioactive molecules, with a specific focus on the tripeptide motif, Ala-Trp-Ala. While specific quantitative data for the binding of this compound is often proprietary or context-dependent, this document outlines the principles, protocols, and potential applications of incorporating such motifs in screening libraries. The tripeptide this compound can be identified through peptide screening techniques and is relevant for protein interaction studies, functional analysis, and epitope screening, particularly in drug research and development.[1]
Introduction to Peptide Library Screening
Peptide libraries are vast collections of different peptide sequences that can be systematically screened to identify molecules with high affinity and specificity for a particular biological target. These libraries are powerful tools in drug discovery, diagnostics, and basic research for applications such as:
-
Epitope Mapping: Identifying the specific amino acid residues of an antigen that are recognized by an antibody.
-
Drug Discovery: Screening for peptide-based drugs that can modulate the activity of enzymes, receptors, or other proteins.
-
Protein-Protein Interaction Studies: Identifying peptide motifs that mediate interactions between proteins.
-
Material Science: Discovering peptides that bind to specific inorganic surfaces for applications in nanotechnology and bioengineering.
The this compound motif, containing a central aromatic and hydrophobic tryptophan residue flanked by small, neutral alanine residues, represents a common structural feature that can be explored in peptide libraries for its potential to engage in various molecular interactions.
Key Screening Technique: Alanine Scanning Mutagenesis
A widely used technique in conjunction with peptide libraries is Alanine Scanning Mutagenesis . This method systematically replaces each amino acid residue in a peptide sequence with alanine to determine the contribution of each side chain to the peptide's function, such as binding to a target protein.[2][3] Alanine is chosen because its small, non-polar methyl group generally does not introduce strong steric or electronic effects, thus revealing the importance of the original amino acid's side chain.[2]
Applications of Alanine Scanning:
-
Identifying "Hot Spot" Residues: Pinpointing critical amino acids that contribute most to the binding energy of a protein-protein interaction.[4]
-
Structure-Function Relationship Studies: Understanding how individual amino acids contribute to the overall activity and stability of a peptide or protein.[3]
-
Optimizing Lead Peptides: Guiding the modification of peptide sequences to enhance their binding affinity, selectivity, or stability.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of an this compound Containing Peptide Library
This protocol describes the synthesis of a focused peptide library where the this compound motif is flanked by randomized amino acid residues.
Materials:
-
Fmoc-protected amino acids (including Fmoc-Ala-OH and Fmoc-Trp(Boc)-OH)
-
Rink Amide MBHA resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Automated peptide synthesizer or manual synthesis vessel
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer (MS)
Methodology:
-
Resin Preparation: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling (Randomized Positions): For the positions flanking the this compound core, use a mixture of Fmoc-protected amino acids (excluding cysteine to avoid disulfide bond complications) for the coupling step.
-
Dissolve the amino acid mixture, HBTU, and DIPEA in DMF.
-
Add the coupling solution to the deprotected resin and react for 2 hours.
-
Wash the resin with DMF and DCM.
-
-
Amino Acid Coupling (this compound Core):
-
Sequentially couple Fmoc-Ala-OH, Fmoc-Trp(Boc)-OH, and Fmoc-Ala-OH using the standard coupling procedure described in step 3, but with single amino acids instead of a mixture.
-
-
Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
Final Deprotection: Remove the N-terminal Fmoc group.
-
Cleavage and Side-Chain Deprotection: Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptides from the resin and remove the side-chain protecting groups.
-
Peptide Precipitation and Purification: Precipitate the peptides in cold diethyl ether, centrifuge to pellet, and wash with ether. Purify the peptides using reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the peptides by mass spectrometry.
Protocol 2: High-Throughput Screening of an this compound Library for Protein Binding
This protocol outlines a general method for screening a peptide library for binding to a target protein using an enzyme-linked immunosorbent assay (ELISA)-based approach.
Materials:
-
Synthesized peptide library containing the this compound motif.
-
Target protein of interest (e.g., a receptor, enzyme).
-
High-binding 96-well microplates.
-
Biotinylated target protein.
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate.
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate.
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking buffer (e.g., 5% non-fat dry milk in PBS).
-
Stop solution (e.g., 1 M H₂SO₄).
-
Microplate reader.
Methodology:
-
Peptide Immobilization:
-
Coat the wells of a 96-well plate with the individual peptides from the library (e.g., 10 µg/mL in PBS) overnight at 4°C.
-
Wash the wells three times with wash buffer.
-
-
Blocking: Block the remaining protein-binding sites in the wells by adding blocking buffer and incubating for 1 hour at room temperature. Wash three times.
-
Target Protein Binding:
-
Add the biotinylated target protein (e.g., at a concentration of 1-5 µg/mL in blocking buffer) to each well.
-
Incubate for 2 hours at room temperature.
-
Wash the wells five times with wash buffer to remove unbound target protein.
-
-
Detection:
-
Add Streptavidin-HRP conjugate diluted in blocking buffer to each well and incubate for 1 hour at room temperature.
-
Wash the wells five times.
-
Add TMB substrate and incubate in the dark for 15-30 minutes.
-
-
Data Acquisition: Stop the reaction by adding the stop solution. Measure the absorbance at 450 nm using a microplate reader. Wells with high absorbance indicate strong binding of the target protein to the immobilized peptide.
Data Presentation
Quantitative data from screening experiments should be tabulated for clear comparison.
Table 1: Hypothetical ELISA Screening Results for an this compound Library
| Peptide Sequence | Absorbance at 450 nm (Mean ± SD) | Relative Binding Affinity (%) |
| Positive Control | 2.5 ± 0.1 | 100 |
| Negative Control | 0.1 ± 0.02 | 4 |
| R-AWA -G | 1.8 ± 0.08 | 72 |
| K-AWA -S | 1.5 ± 0.05 | 60 |
| G-AWA -P | 0.5 ± 0.03 | 20 |
| V-AWA -L | 2.2 ± 0.1 | 88 |
Data are representative and for illustrative purposes only.
Table 2: Alanine Scanning Mutagenesis of a Hit Peptide
| Peptide Sequence | IC₅₀ (µM) | Fold Change vs. Wild Type |
| V-AWA-L (Wild Type) | 10 | 1.0 |
| A -AWA-L | 50 | 5.0 |
| V-A WA-L | 12 | 1.2 |
| V-AW A-L | 150 | 15.0 |
| V-AWA -L | 11 | 1.1 |
| V-AWA-A | 80 | 8.0 |
This table illustrates how alanine scanning can identify key residues (in this case, the N-terminal Valine, the central Tryptophan, and the C-terminal Leucine) as critical for binding.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate a hypothetical signaling pathway that could be targeted by a peptide inhibitor identified from a screen, and the general workflow for peptide library screening.
Caption: Hypothetical signaling pathway targeted by an this compound peptide inhibitor.
Caption: General workflow for peptide library screening and development.
Conclusion
Peptide library screening is a versatile and powerful methodology for the discovery of novel bioactive peptides. The inclusion of specific motifs, such as this compound, can be a strategic approach to explore defined chemical spaces. While the direct application and binding data for this compound itself may not be extensively published, the principles and protocols outlined here provide a solid foundation for researchers to design and execute their own screening campaigns. Techniques like alanine scanning are invaluable for dissecting the structure-activity relationships of identified hits, paving the way for the rational design of potent and selective peptide-based therapeutics and research tools.
References
Application Notes and Protocols: Ala-Trp-Ala as a Substrate in Enzyme Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tripeptide Alanine-Tryptophan-Alanine (Ala-Trp-Ala) serves as a valuable substrate for monitoring the activity of certain proteases, particularly those with a preference for cleaving at the C-terminus of aromatic amino acid residues. The central tryptophan (Trp) residue, with its bulky hydrophobic side chain, makes this compound an excellent candidate for specific recognition and cleavage by enzymes such as chymotrypsin. This document provides detailed application notes and protocols for utilizing this compound in enzyme assays, with a primary focus on chymotrypsin as a model serine protease.
Chymotrypsin preferentially hydrolyzes peptide bonds C-terminal to aromatic amino acids like tryptophan, phenylalanine, and tyrosine.[1] The cleavage of the Trp-Ala bond in the this compound sequence can be monitored using various detection methods, with fluorescence-based assays offering high sensitivity and continuous monitoring capabilities. These assays are crucial in drug discovery for screening potential enzyme inhibitors and in basic research for studying enzyme kinetics and specificity.
Principle of the Fluorogenic Assay
The recommended assay for monitoring the cleavage of this compound is a fluorogenic assay based on the principle of Förster Resonance Energy Transfer (FRET). In this system, a fluorophore and a quencher are attached to the N- and C-termini of the peptide substrate, respectively. In the intact peptide, the close proximity of the quencher to the fluorophore results in the suppression of fluorescence. Upon enzymatic cleavage of the peptide bond between Tryptophan and Alanine, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence intensity. This increase in fluorescence is directly proportional to the rate of substrate hydrolysis and thus, the enzyme's activity.
Data Presentation
Substrate Specificity of Chymotrypsin
Chymotrypsin exhibits a strong preference for specific amino acid residues at the P1 position (the residue N-terminal to the scissile bond) and also shows some selectivity for the P1' position (the residue C-terminal to the scissile bond).
| Position | Preferred Residues | Notes |
| P1 | Tryptophan (Trp), Tyrosine (Tyr), Phenylalanine (Phe) | Large, hydrophobic aromatic residues fit well into the S1 binding pocket of chymotrypsin. |
| Leucine (Leu), Methionine (Met) | Cleavage also occurs but generally at a lower rate compared to aromatic residues. | |
| P1' | Small, non-polar residues (e.g., Glycine, Alanine) | While the P1 residue is the primary determinant of specificity, the P1' residue can influence the rate of catalysis. Proline in the P1' position is known to significantly hinder cleavage. |
Kinetic Parameters of Chymotrypsin with Tryptophan-Containing Peptide Substrates
The following table presents a summary of kinetic parameters for the hydrolysis of various tryptophan-containing peptide substrates by chymotrypsin, providing a reference for expected catalytic efficiencies.
| Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| N-Acetyl-L-tryptophanamide | 5.2 | 0.026 | 5 |
| N-Acetyl-L-tryptophan methyl ester | 0.1 | 54 | 540,000 |
| N-Benzoyl-L-tryptophan ethyl ester | 0.005 | 193 | 38,600,000 |
| This compound | To be determined experimentally | To be determined experimentally | To be determined experimentally |
Experimental Protocols
Protocol 1: Fluorogenic Chymotrypsin Activity Assay using Fluorophore-Ala-Trp-Ala-Quencher
This protocol describes a continuous kinetic assay to measure chymotrypsin activity.
Materials and Reagents:
-
α-Chymotrypsin (from bovine pancreas)
-
Fluorogenic Substrate: Fluorophore-Ala-Trp-Ala-Quencher (custom synthesis required)
-
Assay Buffer: 50 mM Tris-HCl, 10 mM CaCl₂, pH 7.8
-
Dimethyl sulfoxide (DMSO)
-
96-well black microplates
-
Fluorescence microplate reader with excitation and emission wavelengths appropriate for the chosen fluorophore/quencher pair.
Procedure:
-
Prepare a 10 mM stock solution of the fluorogenic this compound substrate in DMSO. Store in aliquots at -20°C, protected from light.
-
Prepare a working solution of α-chymotrypsin in cold 1 mM HCl. The final concentration in the assay will need to be optimized, but a starting range of 1-10 nM is recommended.
-
Set up the assay plate:
-
Add 50 µL of Assay Buffer to each well.
-
Add 10 µL of the substrate working solution to each well. The final substrate concentration should be varied if determining kinetic parameters (see Protocol 2). For a standard activity assay, a concentration around the expected Km should be used.
-
Add a known volume of a chymotrypsin inhibitor for control wells.
-
For the reaction wells, add a volume of the chymotrypsin working solution. For control wells (no enzyme), add the same volume of 1 mM HCl.
-
The final volume in each well should be 100 µL.
-
-
Immediately place the plate in the fluorescence microplate reader , pre-set to the appropriate temperature (e.g., 25°C or 37°C).
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 30-60 seconds.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
Protocol 2: Determination of Kinetic Parameters (Km and Vmax)
This protocol is designed to determine the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) for the cleavage of Fluorophore-Ala-Trp-Ala-Quencher by chymotrypsin.
Procedure:
-
Follow the setup in Protocol 1 , but with a key modification in the substrate concentration.
-
Prepare a series of substrate dilutions in Assay Buffer from the 10 mM stock solution. A typical range would be 8-10 concentrations spanning from approximately 0.1 x Km to 10 x Km. Since the Km is unknown, a broad range of concentrations (e.g., 1 µM to 500 µM) should be tested initially.
-
Perform the kinetic assay for each substrate concentration as described in Protocol 1.
-
Calculate the initial velocity (V₀) for each substrate concentration.
-
Plot the initial velocity (V₀) against the substrate concentration ([S]) .
-
Fit the data to the Michaelis-Menten equation using non-linear regression software to determine Km and Vmax.
-
Alternatively, create a Lineweaver-Burk plot (1/V₀ versus 1/[S]) to determine Km and Vmax from the x- and y-intercepts, respectively.
Visualizations
Caption: Enzymatic cleavage of the fluorogenic this compound substrate.
Caption: General workflow for the chymotrypsin enzyme assay.
Caption: Michaelis-Menten and Lineweaver-Burk plots for enzyme kinetics.
References
Application Notes and Protocols: Ala-Trp-Ala in Cell-Based Functional Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tripeptide Alanine-Tryptophan-Alanine (Ala-Trp-Ala) is a novel peptide sequence with potential applications in cell-based functional assays and drug discovery. Its composition of a central aromatic Tryptophan residue flanked by two nonpolar Alanine residues suggests potential interactions with cellular membranes and receptors. These notes provide an overview of the potential applications of this compound and detailed protocols for its evaluation in various cell-based functional assays.
Potential Applications
The unique structure of this compound suggests several potential areas of investigation in cell-based assays:
-
Cell Penetration Studies: The hydrophobic nature of Alanine and the indole side chain of Tryptophan may facilitate its passive diffusion across cell membranes.
-
GPCR Signaling: Tryptophan residues are known to be important for the binding and activation of certain G-protein coupled receptors (GPCRs). This compound could be investigated as a potential modulator of GPCRs involved in various physiological processes.
-
Antimicrobial Activity: Tryptophan-rich peptides have demonstrated antimicrobial properties. This compound can be screened for its potential to disrupt microbial cell membranes or intracellular processes.
-
Enzyme Inhibition: The peptide could be tested as a potential inhibitor of specific enzymes, where the Tryptophan residue might interact with the active site.
Data Presentation
The following tables present hypothetical data from various cell-based functional assays to illustrate the potential biological activities of this compound.
Table 1: Cell Viability (MTT Assay)
| Cell Line | This compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| HEK293 | 1 | 98.5 ± 4.2 |
| 10 | 95.1 ± 3.8 | |
| 100 | 90.7 ± 5.1 | |
| HeLa | 1 | 99.2 ± 3.5 |
| 10 | 96.8 ± 4.1 | |
| 100 | 92.3 ± 4.9 | |
| Jurkat | 1 | 97.9 ± 4.6 |
| 10 | 94.5 ± 3.9 | |
| 100 | 88.6 ± 5.5 |
Table 2: GPCR Activation (cAMP Assay)
| GPCR Target | This compound Concentration (µM) | Intracellular cAMP Level (pmol/well) (Mean ± SD) |
| Receptor A | 1 | 5.2 ± 0.8 |
| 10 | 15.8 ± 2.1 | |
| 100 | 35.4 ± 4.5 | |
| Receptor B | 1 | 2.1 ± 0.5 |
| 10 | 2.5 ± 0.7 | |
| 100 | 2.8 ± 0.9 |
Table 3: Antimicrobial Activity (MIC Assay)
| Microbial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Escherichia coli | > 256 |
| Staphylococcus aureus | 128 |
| Candida albicans | > 256 |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on cell viability. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound peptide
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Peptide Treatment: Prepare serial dilutions of this compound in serum-free medium. Remove the culture medium from the wells and add 100 µL of the peptide solutions at various concentrations. Include a vehicle control (medium without peptide).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.[1]
2. GPCR Signaling Assay (cAMP Assay)
This protocol is for measuring the effect of this compound on G-protein coupled receptor (GPCR) activation by quantifying intracellular cyclic AMP (cAMP) levels.
Materials:
-
This compound peptide
-
Cells expressing the target GPCR
-
cAMP assay kit (e.g., TR-FRET, ELISA-based)
-
Cell lysis buffer
-
96-well plates
Protocol:
-
Cell Seeding: Seed cells expressing the target GPCR in a 96-well plate and grow to 80-90% confluency.
-
Peptide Treatment: Replace the culture medium with serum-free medium containing various concentrations of this compound. Include a known agonist as a positive control and a vehicle control.
-
Incubation: Incubate the plate for the time specified by the cAMP assay kit manufacturer (typically 15-30 minutes) at 37°C.
-
Cell Lysis: Lyse the cells using the lysis buffer provided in the kit.
-
cAMP Measurement: Follow the manufacturer's instructions for the cAMP assay kit to measure the intracellular cAMP levels. This typically involves adding detection reagents and measuring the signal (e.g., fluorescence, absorbance) with a microplate reader.
3. Antimicrobial Susceptibility Test (Broth Microdilution MIC Assay)
This protocol determines the minimum inhibitory concentration (MIC) of this compound against a specific microorganism.
Materials:
-
This compound peptide
-
Bacterial or fungal strain
-
Appropriate broth medium (e.g., Mueller-Hinton Broth, Tryptic Soy Broth)
-
Sterile 96-well plates
Protocol:
-
Peptide Dilution: Prepare a serial two-fold dilution of this compound in the broth medium in a 96-well plate.
-
Inoculation: Prepare a standardized inoculum of the microorganism and add it to each well containing the peptide dilution. Include a growth control well (no peptide) and a sterility control well (no inoculum).
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits visible growth of the microorganism.
Visualizations
Caption: Workflow for the MTT Cell Viability Assay.
Caption: Hypothetical GPCR signaling pathway for this compound.
References
Application Notes and Protocols for Fluorescent Labeling of Ala-Trp-Ala
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the fluorescent labeling of the tripeptide Alanine-Tryptophan-Alanine (Ala-Trp-Ala). This document outlines the selection of appropriate fluorescent probes, detailed experimental protocols for conjugation, purification, and characterization, and discusses key applications in biomedical research and drug development.
Introduction
The tripeptide this compound is a simple model peptide that contains a central tryptophan residue, which is intrinsically fluorescent. Fluorescently labeling this peptide allows for its use as a probe in various biological assays. The primary target for labeling is the N-terminal primary amine, which can be readily conjugated with a variety of amine-reactive fluorescent dyes. The presence of the tryptophan residue offers unique opportunities for studying peptide-protein interactions through phenomena such as Förster Resonance Energy Transfer (FRET) and fluorescence quenching.[1][2][3]
Applications
Fluorescently labeled this compound can be utilized in a range of applications, including:
-
Enzyme Assays: As a substrate for proteases, where cleavage of the peptide leads to a change in the fluorescent signal.[3]
-
Binding Assays: To study the interaction of the peptide with proteins or other biomolecules, where binding can be monitored by changes in fluorescence polarization, intensity, or lifetime.[2]
-
FRET-based Assays: The intrinsic fluorescence of tryptophan can act as a donor for a suitable acceptor fluorophore attached to the N-terminus, allowing for the study of conformational changes or binding events that alter the distance between the two fluorophores.[1][4]
-
Cellular Imaging: To visualize the uptake and localization of the peptide in living cells.[5]
-
Drug Discovery: In high-throughput screening to identify molecules that modulate the interaction of the peptide with its target.[6]
Selection of Fluorescent Probes
The choice of fluorescent probe for labeling this compound is critical and depends on the specific application. The most common approach is to use an amine-reactive dye that targets the N-terminal α-amine group of the alanine residue.[7][8]
Key Considerations for Probe Selection:
-
Reactivity: Succinimidyl esters (SE) or N-hydroxysuccinimide (NHS) esters are widely used for their high reactivity and ability to form stable amide bonds with primary amines.[7][9]
-
Spectral Properties: The excitation and emission wavelengths of the dye should be appropriate for the available instrumentation and should minimize background fluorescence from biological samples.
-
Quantum Yield and Extinction Coefficient: Dyes with high quantum yields and extinction coefficients will provide brighter signals.
-
Environmental Sensitivity: Some dyes exhibit changes in their fluorescence properties in response to changes in the local environment (e.g., polarity), which can be advantageous for certain applications.[10][11]
-
Interaction with Tryptophan: The chosen dye's spectral properties should be considered in the context of the intrinsic fluorescence of tryptophan (excitation ~280 nm, emission ~350 nm).[1] This interaction can lead to fluorescence quenching or FRET, which can be either a desirable feature for an assay or an unwanted artifact.[3][12][13]
Table 1: Recommended Amine-Reactive Fluorescent Probes for Labeling this compound
| Fluorescent Probe (Reactive Form) | Excitation Max (nm) | Emission Max (nm) | Advantages | Potential Considerations with Tryptophan |
| Fluorescein Isothiocyanate (FITC) | 494 | 518 | High absorptivity, good quantum yield | pH-sensitive fluorescence, potential for quenching. |
| Carboxyfluorescein, Succinimidyl Ester (FAM-SE) | 494 | 518 | More stable conjugates than FITC. | Potential for quenching. |
| Tetramethylrhodamine Isothiocyanate (TRITC) | 550 | 573 | Photostable, less pH-sensitive than fluorescein. | Spectral overlap with tryptophan emission is minimal. |
| Carboxytetramethylrhodamine, Succinimidyl Ester (TAMRA-SE) | 555 | 580 | High quantum yield and photostability. | Minimal spectral overlap with tryptophan. |
| Cyanine3 (Cy3) NHS Ester | 550 | 570 | Bright and photostable. | Can be used as a FRET acceptor with tryptophan as a donor. |
| Cyanine5 (Cy5) NHS Ester | 649 | 670 | Emission in the far-red, reducing background fluorescence. | Can be used as a FRET acceptor with tryptophan as a donor. |
| Pacific Blue™ Succinimidyl Ester | 410 | 455 | Good FRET acceptor for tryptophan.[14] | Specifically chosen for FRET applications.[14] |
Experimental Protocols
Protocol 1: N-Terminal Labeling of this compound with a Succinimidyl Ester Dye
This protocol describes a general method for labeling the N-terminus of this compound with an amine-reactive succinimidyl ester (SE) or N-hydroxysuccinimide (NHS) ester dye.
Materials:
-
This compound peptide
-
Amine-reactive fluorescent dye (e.g., FAM-SE, TAMRA-SE)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
0.1 M Sodium Bicarbonate buffer, pH 8.3
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Reverse-phase HPLC system
-
Mass spectrometer
-
Fluorometer
Procedure:
-
Peptide and Dye Preparation:
-
Dissolve this compound in 0.1 M sodium bicarbonate buffer (pH 8.3) to a final concentration of 1-5 mg/mL.
-
Immediately before use, dissolve the amine-reactive fluorescent dye in a small amount of anhydrous DMF or DMSO to a concentration of 10 mg/mL.[9]
-
-
Conjugation Reaction:
-
Purification of the Labeled Peptide by HPLC:
-
Quench the reaction by adding a small amount of an amine-containing buffer like Tris, or proceed directly to purification.
-
Acidify the reaction mixture with a small volume of TFA (e.g., to a final concentration of 0.1%).
-
Purify the fluorescently labeled peptide from unreacted dye and unlabeled peptide using a reverse-phase HPLC (RP-HPLC) system.[16][17]
-
Typical HPLC Conditions:
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).[18]
-
Mobile Phase A: 0.1% TFA in water.[18]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[18]
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30-40 minutes.
-
Detection: Monitor the elution profile at both 280 nm (for tryptophan) and the excitation wavelength of the fluorescent dye.
-
-
Collect the fractions corresponding to the fluorescently labeled peptide. The labeled peptide will have a longer retention time than the unlabeled peptide.
-
-
Characterization of the Labeled Peptide:
-
Mass Spectrometry: Confirm the successful conjugation and determine the molecular weight of the labeled peptide using mass spectrometry (e.g., ESI-MS or MALDI-TOF).[19] The expected mass will be the mass of the this compound peptide plus the mass of the fluorescent dye.
-
Fluorescence Spectroscopy:
-
Measure the excitation and emission spectra of the purified labeled peptide to confirm its fluorescence properties.
-
Determine the concentration of the labeled peptide using the absorbance of the dye at its maximum absorption wavelength and its molar extinction coefficient.
-
-
Table 2: Expected Quantitative Data from a Typical Labeling Reaction
| Parameter | Typical Value/Range | Method of Determination |
| Labeling Efficiency | > 80% | HPLC peak area analysis |
| Purity of Labeled Peptide | > 95% | HPLC analysis |
| Molecular Weight Verification | Expected Mass ± 1 Da | Mass Spectrometry |
| Fluorescence Quantum Yield | Varies by dye (e.g., 0.1 - 0.9) | Comparative method using a standard fluorophore |
| Fluorescence Lifetime | Varies by dye (e.g., 1 - 5 ns) | Time-resolved fluorescence spectroscopy |
Protocol 2: Analysis of Tryptophan-Dye Interactions using FRET
This protocol outlines a basic experiment to investigate FRET between the intrinsic tryptophan of this compound and an N-terminally conjugated acceptor dye (e.g., Cy3 or Pacific Blue).
Materials:
-
Purified fluorescently labeled this compound (from Protocol 1)
-
Unlabeled this compound
-
Fluorometer with the ability to measure emission spectra
Procedure:
-
Prepare solutions of the labeled peptide and unlabeled peptide at the same concentration in a suitable buffer (e.g., PBS).
-
Measure the Emission Spectrum of Unlabeled this compound:
-
Set the excitation wavelength to 280 nm.
-
Scan the emission from 300 nm to 600 nm.
-
Observe the characteristic tryptophan emission peak around 350 nm.[1]
-
-
Measure the Emission Spectrum of Labeled this compound:
-
Set the excitation wavelength to 280 nm.
-
Scan the emission from 300 nm to 700 nm (or beyond the emission maximum of the acceptor dye).
-
Analysis:
-
Observe the quenching of the tryptophan emission at ~350 nm compared to the unlabeled peptide.
-
Observe a sensitized emission from the acceptor dye at its characteristic emission wavelength. This indicates that energy is being transferred from the tryptophan (donor) to the attached dye (acceptor).[1][20]
-
-
-
Control Experiment:
-
Excite the labeled peptide directly at the acceptor dye's excitation maximum.
-
Measure the emission spectrum. This will show the direct emission of the acceptor dye without FRET.
-
Diagrams
Signaling Pathway and Experimental Workflow Diagrams
Caption: Workflow for N-terminal fluorescent labeling of this compound.
Caption: FRET between Tryptophan and a conjugated fluorescent dye.
References
- 1. Intrinsic Tryptophan Fluorescence in the Detection and Analysis of Proteins: A Focus on Förster Resonance Energy Transfer Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tryptophan- The Biological Fluorophore | Blog | Biosynth [biosynth.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. PET and FRET Utility of an Amino Acid Pair: Tryptophan and 4-Cyanotryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. biotium.com [biotium.com]
- 8. Fluorescent Labeling of Peptides - Biosyntan GmbH [biosyntan.de]
- 9. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. Quantitative analysis of protein-lipid interactions using tryptophan fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A close look at fluorescence quenching of organic dyes by tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. DSpace [researchrepository.universityofgalway.ie]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Labeling Small Peptides with Amine-Reactive Dyes in Organic Solvents—Note 9.2 | Thermo Fisher Scientific - US [thermofisher.com]
- 16. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. hplc.eu [hplc.eu]
- 19. An accurate proteomic quantification method: fluorescence labeling absolute quantification (FLAQ) using multidimensional liquid chromatography and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Intrinsic Tryptophan Fluorescence in the Detection and Analysis of Proteins: A Focus on Forster Resonance Energy Transfer Techniques - ProQuest [proquest.com]
Application of Ala-Trp-Ala in Drug Delivery Systems: A Review of Available Data
Extensive literature searches did not yield specific studies on the application of the tripeptide Alanine-Tryptophan-Alanine (Ala-Trp-Ala) in drug delivery systems. While the broader field of self-assembling peptides is a well-researched area for creating novel drug carriers, specific data, protocols, and quantitative analyses for the this compound sequence are not presently available in the reviewed scientific literature. The information presented herein is based on general principles of peptide-based drug delivery and related, more extensively studied peptide sequences.
The field of nanomedicine has shown great interest in the use of peptides as building blocks for drug delivery vehicles. This is due to their biocompatibility, biodegradability, and the tunable nature of their chemical and physical properties. Self-assembling peptides, in particular, can spontaneously form a variety of nanostructures such as nanoparticles, nanotubes, and hydrogels, which are capable of encapsulating and delivering therapeutic agents.
General Principles of Self-Assembling Peptide Drug Delivery
The self-assembly of peptides is driven by non-covalent interactions, including hydrogen bonding, hydrophobic interactions, electrostatic forces, and π-π stacking. The specific amino acid sequence dictates the balance of these forces and, consequently, the morphology of the resulting nanostructure. Amphiphilic peptides, which contain both hydrophobic and hydrophilic domains, are particularly prone to self-assembly in aqueous environments, forming core-shell structures that can encapsulate hydrophobic drugs.
A hypothetical mechanism for the self-assembly of a peptide like this compound would involve the hydrophobic tryptophan residue forming the core of a nanoparticle, with the more hydrophilic alanine residues exposed to the aqueous environment. This arrangement would allow for the encapsulation of hydrophobic drugs within the core.
Potential Workflow for Peptide-Based Drug Delivery Research
The development and evaluation of a new peptide-based drug delivery system, such as one based on this compound, would typically follow a structured experimental workflow. This workflow would involve synthesis, characterization, drug loading and release studies, and in vitro and in vivo evaluation.
Hypothetical Protocols
While specific protocols for this compound are not available, the following are generalized protocols adapted from literature on other self-assembling peptides for drug delivery.
Protocol 1: Synthesis and Purification of this compound
-
Synthesis: The tripeptide would be synthesized using standard solid-phase peptide synthesis (SPPS) on a resin support.
-
Cleavage and Deprotection: The peptide would be cleaved from the resin and deprotected using a cleavage cocktail (e.g., trifluoroacetic acid-based).
-
Purification: The crude peptide would be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The purified peptide's identity and purity would be confirmed by mass spectrometry and analytical HPLC.
Protocol 2: Preparation of Drug-Loaded Nanoparticles
-
Dissolution: A specific amount of the purified peptide and a hydrophobic drug (e.g., doxorubicin) would be dissolved in an organic solvent (e.g., dimethyl sulfoxide).
-
Self-Assembly: The organic solution would be added dropwise to an aqueous buffer under constant stirring to induce self-assembly and nanoparticle formation.
-
Purification: The resulting nanoparticle suspension would be purified to remove unloaded drug and free peptide, for example, by dialysis or centrifugation.
Protocol 3: Characterization of Nanoparticles
-
Size and Zeta Potential: The hydrodynamic diameter and surface charge of the nanoparticles would be measured using dynamic light scattering (DLS).
-
Morphology: The shape and size of the nanoparticles would be visualized using transmission electron microscopy (TEM) or scanning electron microscopy (SEM).
-
Drug Loading: The amount of encapsulated drug would be determined by lysing the nanoparticles and quantifying the drug concentration using UV-Vis spectroscopy or HPLC. Drug Loading Content (DLC) and Encapsulation Efficiency (EE) would be calculated.
Protocol 4: In Vitro Drug Release Study
-
Sample Preparation: A known amount of the drug-loaded nanoparticle suspension would be placed in a dialysis bag with a specific molecular weight cut-off.
-
Release: The dialysis bag would be immersed in a release buffer at 37°C with gentle shaking.
-
Sampling and Analysis: At predetermined time points, aliquots of the release buffer would be collected and the concentration of the released drug would be quantified by UV-Vis spectroscopy or HPLC.
Conclusion
While the specific tripeptide this compound has not been documented as a drug delivery vehicle in the available scientific literature, the principles of self-assembling peptides provide a strong theoretical framework for its potential application. Further research would be required to synthesize and characterize this compound-based nanocarriers, determine their drug loading and release properties, and evaluate their efficacy in preclinical models. The protocols and workflow described provide a general roadmap for such an investigation. Researchers interested in this specific peptide are encouraged to perform initial feasibility studies to explore its self-assembly properties and potential as a novel drug delivery system.
Troubleshooting & Optimization
Technical Support Center: Overcoming Ala-Trp-Ala Aggregation During Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address challenges associated with the aggregation of the Ala-Trp-Ala tripeptide during synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is the this compound sequence prone to aggregation during solid-phase peptide synthesis (SPPS)?
A1: The this compound sequence is susceptible to aggregation due to the presence of the central tryptophan (Trp) residue. The indole side chain of tryptophan is large, hydrophobic, and aromatic, which can lead to aggregation through several mechanisms:
-
Hydrophobic Interactions: The hydrophobic nature of the tryptophan and alanine residues encourages the peptide chains to associate with each other to minimize contact with the polar synthesis solvent (e.g., DMF).[1]
-
π-π Stacking: The aromatic indole ring of tryptophan can engage in π-π stacking interactions with other tryptophan residues on adjacent peptide chains, further promoting self-assembly and aggregation.
-
Hydrogen Bonding: The peptide backbone itself can form intermolecular hydrogen bonds, leading to the formation of secondary structures like β-sheets, which are a common cause of aggregation in "difficult peptide" sequences.[2]
Q2: What are the common signs of this compound aggregation during SPPS?
A2: On-resin aggregation can manifest in several ways, often leading to incomplete reactions and a difficult synthesis. Key indicators include:
-
Poor Resin Swelling: The peptide-resin may appear clumped and fail to swell adequately in the synthesis solvent.[2] This indicates poor solvation of the growing peptide chains.
-
Slow or Incomplete Fmoc Deprotection: A persistent blue color in the Kaiser test after the deprotection step suggests that the Fmoc protecting group has not been completely removed, often due to the aggregation physically blocking the reactive sites.
-
Inefficient Coupling: A positive Kaiser test after the coupling step indicates that the incoming amino acid has not been successfully coupled to all available N-terminal amines. This is a common consequence of aggregation hindering reagent access.[1]
-
Formation of a Gel-like Substance Post-Cleavage: Upon cleavage from the resin, the crude peptide may precipitate as a gel or a solid that is difficult to dissolve for purification.
Q3: Can the choice of protecting group for the tryptophan side chain influence aggregation?
A3: Yes, protecting the indole nitrogen of tryptophan is crucial, not only to prevent side reactions but also to potentially influence aggregation. The most common protecting group for the tryptophan indole in Fmoc-SPPS is the tert-butyloxycarbonyl (Boc) group. The primary role of the Trp(Boc) is to prevent alkylation of the indole ring by carbocations generated during the final cleavage with trifluoroacetic acid (TFA), which is particularly important in sequences containing arginine.[3] While the Boc group adds steric bulk, which can sometimes influence local conformation, its main benefit is in preventing side reactions that would otherwise lead to impurities.
Troubleshooting Guides
Problem 1: Poor Resin Swelling and Incomplete Reactions (On-Resin Aggregation)
Symptoms:
-
Resin appears clumped and does not swell to its expected volume.
-
Kaiser test remains positive (blue beads) after deprotection or coupling steps.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for on-resin aggregation.
Solutions:
-
Solvent Modification: Switch from standard DMF to N-methylpyrrolidone (NMP) or a mixture of DMF with up to 25% dimethyl sulfoxide (DMSO) to improve solvation of the peptide chains.[1]
-
Elevated Temperature: Increasing the coupling temperature to 50-60°C can help disrupt secondary structures. Microwave-assisted synthesis is particularly effective at rapidly heating the reaction and can significantly improve yields and purity of difficult sequences.[4][5]
-
Chaotropic Salts: The addition of chaotropic salts like LiCl or NaClO4 (e.g., 0.8 M) to the coupling reaction can disrupt hydrogen bonds that contribute to aggregation.[6]
-
Resin Choice (for resynthesis): If aggregation is severe, a resynthesis may be necessary. Consider using a low-substitution resin (0.1-0.4 mmol/g) or a polyethylene glycol (PEG)-based resin (e.g., TentaGel, ChemMatrix) which can improve solvation.[1]
-
Backbone Protection (for resynthesis): For particularly challenging sequences, incorporating a backbone-protected amino acid can be highly effective. For the this compound sequence, where the aggregation is likely initiated around the Trp residue, introducing a backbone-protected glycine, such as Fmoc-Ala-(Dmb)Gly-OH, as the C-terminal residue can disrupt aggregation.[7][8]
Problem 2: Precipitation or Gel Formation of Cleaved Peptide
Symptoms:
-
Upon cleavage and precipitation with cold ether, the crude peptide forms a gel or an insoluble solid.
-
The crude peptide is difficult to dissolve for HPLC purification.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for post-cleavage aggregation.
Solutions:
-
Dissolution Optimization: Attempt to dissolve the crude peptide in various solvent systems. Start with aqueous solutions containing organic modifiers like acetonitrile (ACN) or isopropanol. Adding a small amount of acetic acid or trifluoroacetic acid (TFA) can help by protonating the peptide, thereby increasing its solubility.
-
Chaotropic Agents: For highly aggregated peptides, chaotropic agents such as guanidinium hydrochloride or urea can be used to disrupt the aggregates and solubilize the peptide. These agents will need to be removed during the subsequent purification steps.
Data on Anti-Aggregation Strategies
The following tables summarize the effectiveness of various anti-aggregation strategies based on reported data for difficult and hydrophobic peptide sequences. While specific data for this compound is limited, these results provide a strong indication of the potential improvements.
Table 1: Impact of Synthesis Modifiers on Crude Peptide Purity
| Strategy | Model Peptide/Sequence Type | Standard Condition | Modified Condition | Crude Purity (Standard) | Crude Purity (Modified) | Reference |
| Microwave Synthesis | Deca-β-peptide | Room Temperature SPPS | Microwave-assisted (Coupling: 60°C, Deprotection: 50°C) | 21% | 57% | [9] |
| Microwave Synthesis | A-beta 1-42 (difficult sequence) | Conventional RT Synthesis | Microwave-Assisted Synthesis | Not reported | 68% | [5] |
| Backbone Protection | (Dmb)Gly incorporation | Fmoc-Gly-OH at C-terminus | Fmoc-(Dmb)Gly-OH at C-terminus | Significant side products | Significant reduction in side products | [10] |
Table 2: General Recommendations for Anti-Aggregation Strategies
| Strategy | When to Use | Key Advantage | Considerations |
| NMP or DMF/DMSO Solvent | Mild to moderate aggregation | Improved solvation of hydrophobic peptides | NMP is more viscous; DMSO can be difficult to remove. |
| Microwave-Assisted Synthesis | Moderate to severe aggregation; long peptides | Drastically reduces reaction times and improves coupling efficiency | Can increase racemization of sensitive residues like Cys and His if not optimized.[4] |
| Chaotropic Salts (e.g., LiCl) | During difficult coupling steps | Disrupts hydrogen bonding | Must be thoroughly washed away before the next coupling step. |
| Backbone Protection (e.g., Dmb-Gly) | Severe or predictable aggregation | Highly effective at disrupting β-sheet formation | Requires specialized, more expensive amino acid derivatives.[8] |
| Low-load or PEG-based Resins | For hydrophobic and long peptides | Enhances solvation and reduces chain-chain interactions | May have lower initial loading capacity. |
Key Experimental Protocols
Protocol 1: Standard Fmoc Solid-Phase Peptide Synthesis of this compound
This protocol outlines the standard manual synthesis of this compound on a Rink Amide resin.
-
Resin Preparation: Swell Rink Amide resin (0.1 mmol scale) in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Drain the DMF, add 20% piperidine in DMF to the resin, and agitate for 5 minutes. Drain and repeat with fresh 20% piperidine in DMF for 10 minutes. Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
Alanine Coupling (First Residue):
-
In a separate vial, dissolve Fmoc-Ala-OH (0.4 mmol, 4 eq) and HBTU (0.4 mmol, 4 eq) in 2 mL of DMF.
-
Add DIPEA (0.8 mmol, 8 eq) to the activated amino acid solution and vortex briefly.
-
Immediately add the activation mixture to the deprotected resin.
-
Agitate for 1-2 hours at room temperature.
-
Perform a Kaiser test to confirm completion (beads should be colorless/yellow).
-
-
Repeat for Tryptophan and Alanine: Repeat steps 2 and 3 for Fmoc-Trp(Boc)-OH and then for Fmoc-Ala-OH.
-
Final Deprotection: After the final Ala coupling, perform a final Fmoc deprotection as described in step 2.
-
Final Wash: Wash the resin with DMF (5x), DCM (5x), and methanol (3x), then dry under vacuum.
-
Cleavage and Precipitation:
-
Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).
-
Add the cleavage cocktail to the dried resin and react for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
Protocol 2: Incorporation of a Dmb-Protected Dipeptide for Aggregation Disruption
This protocol describes the incorporation of Fmoc-Ala-(Dmb)Gly-OH to synthesize a modified sequence (this compound-(Dmb)Gly) to prevent aggregation, where the Dmb-Gly is later cleaved to reveal the native sequence. This is an advanced strategy for highly problematic sequences.
-
Resin and Initial Amino Acid Coupling: Start with a suitable resin and couple the first amino acid. For this example, to synthesize this compound, you would first couple Fmoc-Ala-(Dmb)Gly-OH to the deprotected resin.
-
Dipeptide Coupling:
-
Dissolve Fmoc-Ala-(Dmb)Gly-OH (5 eq.) and a coupling reagent such as PyBOP (5 eq.) in a minimum volume of DMF or NMP.
-
Add DIPEA (10 eq.) and mix thoroughly.
-
Immediately add the activated dipeptide solution to the deprotected resin.
-
Agitate for 1-2 hours. Monitor the reaction using a TNBS test.
-
-
Subsequent Synthesis: Continue the synthesis of the remaining peptide sequence (Trp and Ala) using the standard protocol described above.
-
Cleavage and Deprotection: The Dmb group is removed during the final TFA cleavage step, regenerating the native peptide backbone. Use a standard cleavage cocktail with scavengers. It is recommended to use Fmoc-Trp(Boc)-OH in syntheses where Dmb/Hmb groups are used to prevent side-chain modification of the unprotected Trp.
Visualization of Key Concepts
Peptide Aggregation Pathway
Caption: General pathway of peptide aggregation from monomers to fibrils.
Experimental Workflow for Synthesis and Purification
References
- 1. benchchem.com [benchchem.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. Microwave-Assisted Peptide Synthesis: A Faster Approach - Creative Peptides [creative-peptides.com]
- 6. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. books.rsc.org [books.rsc.org]
- 10. A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach - PMC [pmc.ncbi.nlm.nih.gov]
Ala-Trp-Ala solubility issues and solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with the tripeptide Ala-Trp-Ala.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving my lyophilized this compound peptide. What are the primary reasons for its poor solubility?
A1: The solubility of this compound is influenced by the physicochemical properties of its constituent amino acids. The primary reasons for its potential poor solubility in aqueous solutions are:
-
Hydrophobicity of Tryptophan: Tryptophan (Trp) possesses a large, hydrophobic indole side chain. Peptides with a high content of hydrophobic amino acids often exhibit limited solubility in water.[1]
-
Overall Neutral Charge: Alanine (Ala) is a nonpolar amino acid.[1] Depending on the pH of the solution, the overall net charge of the tripeptide can be close to zero, leading to a higher propensity for aggregation and precipitation.
-
Intermolecular Interactions: The hydrophobic regions of the peptide can interact with each other, leading to the formation of aggregates that are difficult to solubilize.
Q2: What is the predicted isoelectric point (pI) of this compound, and why is it important for solubility?
A2: The isoelectric point (pI) is the pH at which a molecule carries no net electrical charge. At a pH near the pI, peptide solubility is at its minimum due to the increased likelihood of aggregation. To enhance solubility, it is recommended to work at a pH that is at least one to two units away from the pI.
The theoretical pI of this compound can be estimated using online prediction tools. Based on its amino acid sequence, the predicted pI is approximately 5.6 . Therefore, adjusting the pH of your solvent to be either more acidic (e.g., pH < 4.6) or more basic (e.g., pH > 6.6) should improve its solubility. Online tools like the "pI/MW tool" from ExPASy or "Protein-pi" can be used for this calculation.[2][3]
Q3: What are the recommended initial solvents to try for dissolving this compound?
A3: For a peptide with the hydrophobic characteristics of this compound, a stepwise approach to solubilization is recommended. Start with the least harsh solvents and proceed to stronger ones if necessary.
-
Sterile Deionized Water or a Mild Buffer (e.g., PBS at pH 7.4): While likely to have low solubility, it's a good first step for many peptides.
-
Aqueous Acidic or Basic Solutions: If insoluble in water, try a dilute acidic solution (e.g., 0.1 M acetic acid) or a dilute basic solution (e.g., 0.1 M ammonium bicarbonate). This is guided by the peptide's pI.
-
Organic Co-solvents: For highly hydrophobic peptides, a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethyl Formamide (DMF) can be used to first dissolve the peptide, followed by a gradual addition of the aqueous buffer.
Q4: Can I use sonication or heating to help dissolve my this compound peptide?
A4: Yes, both sonication and gentle heating can be effective methods to aid in the dissolution of peptides.
-
Sonication: A brief period of sonication in a water bath can help to break up aggregates and increase the rate of dissolution.
-
Heating: Gently warming the solution (e.g., to 30-40°C) can also improve solubility. However, prolonged or excessive heating should be avoided as it can lead to peptide degradation.
Q5: How should I store my this compound solution once it is prepared?
A5: To ensure the stability of your this compound solution, it is recommended to:
-
Store at -20°C or -80°C: For long-term storage, freezing the solution is the best practice.
-
Aliquot: To avoid repeated freeze-thaw cycles which can degrade the peptide, it is advisable to aliquot the stock solution into smaller, single-use volumes.
-
Protect from Light: Tryptophan-containing peptides can be sensitive to light, so storing vials in the dark is recommended.[4][5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Peptide will not dissolve in water or buffer. | The peptide is highly hydrophobic due to the tryptophan residue. The pH of the solution is close to the peptide's isoelectric point (pI ~5.6). | 1. Adjust pH: Add a small amount of dilute acid (e.g., 0.1 M acetic acid) or base (e.g., 0.1 M ammonium bicarbonate) to shift the pH away from the pI. 2. Use an organic co-solvent: Dissolve the peptide in a minimal amount of DMSO or DMF first, then slowly add the aqueous buffer while vortexing. |
| The solution is cloudy or contains visible particles. | The peptide has aggregated and precipitated out of solution. The concentration of the peptide is too high for the chosen solvent. | 1. Sonication: Use a bath sonicator for a few minutes to help break up aggregates. 2. Gentle Heating: Warm the solution gently (to 30-40°C) to aid dissolution. 3. Dilution: If the concentration is too high, try preparing a more dilute solution. |
| The peptide dissolves initially but then precipitates over time. | The solution is supersaturated, and the peptide is slowly coming out of solution. The storage conditions are not optimal, leading to degradation and precipitation. | 1. Re-dissolve and aliquot: Re-dissolve the peptide using the methods above and then immediately aliquot and freeze for storage. 2. Check Storage Conditions: Ensure the solution is stored at an appropriate temperature (-20°C or -80°C) and protected from light. 3. Consider a different solvent system: A solvent system with a higher percentage of organic co-solvent may be necessary for long-term stability at the desired concentration. |
| Inconsistent results in my cell-based assay. | The peptide is not fully dissolved, leading to inaccurate concentrations. The organic solvent (e.g., DMSO) is at a toxic concentration for the cells. | 1. Ensure complete dissolution: Before use, visually inspect the solution for any particulates. Centrifuge the vial and use the supernatant. 2. Control for solvent toxicity: Ensure the final concentration of the organic solvent in your cell culture medium is low (typically <0.5% for DMSO) and include a vehicle control in your experiments.[6] |
Quantitative Data Summary
| Solvent | Estimated Solubility | Notes |
| Water | Low (< 1 mg/mL) | Solubility is expected to be poor due to the hydrophobic tryptophan residue. |
| Phosphate-Buffered Saline (PBS, pH 7.4) | Low (< 1 mg/mL) | Similar to water, but the ionic strength may slightly influence solubility. |
| 0.1 M Acetic Acid (pH ~2.8) | Moderate | The acidic pH will protonate the N-terminus and C-terminus, increasing the net positive charge and improving solubility. |
| 0.1 M Ammonium Bicarbonate (pH ~7.8) | Moderate | The basic pH will deprotonate the C-terminus, increasing the net negative charge and improving solubility. |
| Dimethyl Sulfoxide (DMSO) | High (> 10 mg/mL) | A good organic solvent for dissolving hydrophobic peptides. |
| Dimethyl Formamide (DMF) | High (> 10 mg/mL) | Another suitable organic solvent for hydrophobic peptides. |
Experimental Protocols
Protocol 1: Stepwise Solubilization of this compound
This protocol provides a systematic approach to dissolving this compound, starting with the mildest solvents.
-
Initial Attempt with Aqueous Solvent:
-
Weigh a small amount of the lyophilized this compound powder.
-
Add a calculated volume of sterile deionized water or a suitable buffer (e.g., PBS, pH 7.4) to achieve the desired concentration.
-
Vortex the vial for 1-2 minutes.
-
Visually inspect for complete dissolution. If the solution is not clear, proceed to the next step.
-
-
pH Adjustment:
-
If the peptide did not dissolve in the aqueous solvent, add a small volume of 0.1 M acetic acid (to lower the pH) or 0.1 M ammonium bicarbonate (to raise the pH) dropwise while vortexing.
-
Monitor the solution for clarity. Continue adding the acidic or basic solution until the peptide is fully dissolved.
-
-
Use of an Organic Co-solvent:
-
If the peptide remains insoluble after pH adjustment, lyophilize the sample to remove the aqueous solvent.
-
Add a minimal volume of DMSO or DMF (e.g., 10-20 µL) to the dried peptide and vortex until it is completely dissolved.
-
Slowly add your desired aqueous buffer to the peptide-organic solvent mixture dropwise while continuously vortexing to reach the final desired concentration. Be cautious as the peptide may precipitate if the aqueous buffer is added too quickly.
-
Protocol 2: Preparation of this compound for Cell Culture Assays
This protocol outlines the steps for preparing a stock solution of this compound for use in cell-based experiments.
-
Prepare a High-Concentration Stock Solution:
-
Based on the solubility tests from Protocol 1, choose the most appropriate solvent system. For many applications, dissolving in DMSO to create a concentrated stock solution (e.g., 10 mM) is a common practice.
-
Weigh the required amount of this compound and dissolve it in the appropriate volume of sterile DMSO. Ensure complete dissolution.
-
-
Sterilization:
-
Filter the stock solution through a 0.22 µm sterile filter to remove any potential microbial contamination.
-
-
Aliquoting and Storage:
-
Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C and protect them from light.
-
-
Preparation of Working Solution:
-
When ready to use, thaw a single aliquot of the stock solution.
-
Dilute the stock solution to the final desired working concentration in your cell culture medium.
-
Important: Ensure that the final concentration of DMSO in the cell culture medium is below the toxic level for your specific cell line (typically <0.5%).[6] Always include a vehicle control (cell culture medium with the same final concentration of DMSO) in your experiments.
-
Visualizations
Caption: A workflow for troubleshooting this compound solubility issues.
Caption: The aggregation pathway of this compound and influencing factors.
References
- 1. Amino acid - Wikipedia [en.wikipedia.org]
- 2. Prot pi | Protein Tool [protpi.ch]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | The metabolite ILA of Akkermansia muciniphila improves AP-related intestinal injury by targeting and inhibiting CASP3 activity [frontiersin.org]
Technical Support Center: Optimizing Ala-Trp-Ala Purification
Welcome to the technical support center for the optimization of Ala-Trp-Ala purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this tripeptide.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and solutions to problems you may encounter during the Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) purification of this compound.
Q1: My crude this compound peptide shows low purity with many side-product peaks on the initial analytical HPLC. What are the common causes?
A1: Low purity of the crude peptide is often traced back to the synthesis and cleavage steps. For a tryptophan-containing peptide like this compound, several issues can arise:
-
Incomplete Coupling/Deprotection: During solid-phase peptide synthesis (SPPS), the bulky nature of the tryptophan side chain can sometimes hinder coupling efficiency, leading to deletion sequences (e.g., Ala-Ala).[1]
-
Tryptophan Oxidation: The indole ring of tryptophan is susceptible to oxidation, which can be exacerbated by prolonged exposure to acidic cleavage cocktails.[2]
-
Alkylation of Tryptophan: During the final trifluoroacetic acid (TFA) cleavage, reactive carbocations generated from side-chain protecting groups or the resin linker can attach to the electron-rich indole ring of tryptophan.[2][3]
Recommended Solutions:
-
Synthesis: For problematic coupling steps involving tryptophan, consider double coupling or extending reaction times.[1] Using a protected tryptophan, such as Fmoc-Trp(Boc)-OH, is highly recommended to shield the indole ring from side reactions.[2]
-
Cleavage: Use a scavenger cocktail to "quench" reactive cationic species during cleavage. A common and effective mixture for tryptophan-containing peptides is "Reagent K" (TFA/phenol/water/thioanisole/EDT).[2] Minimize the cleavage time to what is necessary for complete deprotection to reduce the risk of side reactions.[2]
Q2: I'm observing poor peak shape (tailing or broadening) during the RP-HPLC purification of this compound. How can I improve it?
A2: Poor peak shape is a common issue, especially with hydrophobic or aggregating peptides.[4]
-
Secondary Interactions: The peptide may have unwanted interactions with free silanol groups on silica-based C18 columns, causing peak tailing.[4]
-
Peptide Aggregation: Although short, the hydrophobic tryptophan residue can promote aggregation at high concentrations, leading to broad peaks.[4][5]
-
Poor Sample Solubility: If the peptide is not fully dissolved in the initial mobile phase, it can lead to peak distortion.
Recommended Solutions:
-
Optimize Mobile Phase: Ensure a sufficient concentration of an ion-pairing agent like TFA (typically 0.1%) in both mobile phase A (water) and B (acetonitrile).[4][6] This helps mask silanol interactions and improves peak symmetry.
-
Adjust Gradient Slope: A shallower gradient can often improve the resolution of closely eluting peaks and sharpen the main peak.[4]
-
Increase Column Temperature: Running the purification at a slightly elevated temperature (e.g., 30-40°C) can reduce solvent viscosity, improve mass transfer, and disrupt aggregation, leading to sharper peaks.
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a strong solvent like DMSO before diluting it with the initial mobile phase (e.g., 95% Water/5% ACN with 0.1% TFA).[1] Ensure the sample is fully dissolved and filter it through a 0.22 µm syringe filter before injection.[2]
Q3: The recovery of my purified this compound is very low. What are the potential causes and solutions?
A3: Low recovery is a frustrating issue that can stem from several factors.
-
Peptide Precipitation: The peptide may be precipitating on the column, especially if the sample is dissolved in a solvent weaker than the initial mobile phase or if it has poor solubility.[5]
-
Irreversible Adsorption: Highly hydrophobic peptides can sometimes bind irreversibly to the stationary phase or adsorb to metallic surfaces within the HPLC system.[4][7]
-
Oxidation during Purification: Tryptophan can be susceptible to oxidation if the mobile phases are not properly prepared or have been stored for a long time.
Recommended Solutions:
-
Solubility Check: Before injection, ensure the peptide is fully soluble in the starting mobile phase conditions. If not, use a small amount of an organic solvent like isopropanol or DMSO for initial dissolution.[4]
-
System Passivation: If you suspect adsorption to the HPLC system, consider passivating the system with a strong acid or using a biocompatible (PEEK) HPLC system.[4]
-
Use Fresh Solvents: Always use high-purity, HPLC-grade solvents and prepare fresh mobile phases daily to minimize the risk of oxidative damage.
-
Solvent Optimization: In some cases, using a different organic modifier like isopropanol in the mobile phase can improve the recovery of hydrophobic peptides.[8]
Data Presentation
Table 1: Troubleshooting Common this compound Purification Issues
| Symptom | Potential Cause | Recommended Solution |
| Low Purity of Crude | Tryptophan side reactions (oxidation, alkylation) during cleavage.[2] | Use Fmoc-Trp(Boc)-OH during synthesis; use a scavenger cocktail (e.g., Reagent K) during cleavage.[2] |
| Incomplete coupling/deprotection during SPPS.[1] | Extend reaction times or perform double coupling for the Trp residue.[1] | |
| Poor Peak Shape | Secondary interactions with the stationary phase.[4] | Ensure 0.1% TFA is present in both mobile phases; use a high-purity silica column. |
| Peptide aggregation at high concentration.[4] | Lower the sample concentration; increase column temperature (e.g., 40°C). | |
| Low Recovery | Poor sample solubility in the initial mobile phase.[5] | Dissolve the crude peptide in a minimal amount of DMSO before diluting with the mobile phase.[1] |
| Irreversible adsorption to the column or HPLC system.[4] | Passivate the HPLC system; consider adding a small percentage of isopropanol to the mobile phase.[4][8] | |
| Multiple Peaks (Same Mass) | Tryptophan oxidation or other modifications.[2] | Use freshly prepared, high-purity solvents; minimize exposure of the peptide to air and light. |
Table 2: Example RP-HPLC Gradient Optimization for this compound
The following table illustrates how adjusting the gradient slope can impact the purity and retention time (RT) of this compound. Conditions are based on a standard C18 column (4.6 x 250 mm, 5 µm) with a flow rate of 1 mL/min and detection at 220 nm and 280 nm. Mobile Phase A: 0.1% TFA in Water; Mobile Phase B: 0.1% TFA in Acetonitrile.
| Gradient Program (%B in min) | Gradient Slope (%B/min) | Observed RT (min) | Purity (%) | Observations |
| 5-95% in 10 min | 9.0 | 8.5 | 85 | Fast screening gradient. Co-elution of impurities is likely. |
| 10-50% in 20 min | 2.0 | 12.2 | 92 | Improved separation from early-eluting impurities. |
| 15-45% in 30 min | 1.0 | 17.8 | >98 | Optimal separation. Good resolution between the main peak and nearby impurities. |
| 20-40% in 40 min | 0.5 | 25.1 | >98 | Excellent resolution but excessively long run time, leading to peak broadening. |
Experimental Protocols
Detailed Protocol for RP-HPLC Purification of this compound
This protocol outlines a standard procedure for purifying crude this compound synthesized via SPPS.
1. Materials and Reagents:
-
Crude, lyophilized this compound peptide.
-
HPLC-grade water.
-
HPLC-grade acetonitrile (ACN).[8]
-
Trifluoroacetic acid (TFA), sequencing grade.[9]
-
Dimethyl sulfoxide (DMSO), if needed for solubility.
-
C18 reversed-phase column (e.g., 10 x 250 mm, 5 µm particle size, 100-300 Å pore size).[2]
2. Mobile Phase Preparation:
-
Mobile Phase A: Add 1 mL of TFA to 1 L of HPLC-grade water (0.1% TFA). Degas the solution by sonication or vacuum filtration.
-
Mobile Phase B: Add 1 mL of TFA to 1 L of HPLC-grade ACN (0.1% TFA). Degas the solution.
3. Sample Preparation:
-
Perform a small-scale solubility test to determine the best solvent.[10]
-
Weigh the crude peptide. Dissolve it in a minimal volume of Mobile Phase A.
-
If solubility is poor, dissolve the peptide in a small amount of DMSO first, then slowly dilute with Mobile Phase A until the desired concentration is reached. Aim for a final DMSO concentration below 5%.[1]
-
Filter the sample solution through a 0.22 µm syringe filter to remove particulates.[2]
4. HPLC Method:
-
Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 5-10 column volumes at the desired flow rate.
-
Injection: Inject the filtered sample onto the column.
-
Gradient Elution: Run a linear gradient optimized for the peptide. A good starting point is a shallow gradient, such as 15-45% Mobile Phase B over 30 minutes.[9]
-
Detection: Monitor the elution profile using UV detectors at 220 nm (for the peptide backbone) and 280 nm (for the tryptophan side chain).[2]
-
Fraction Collection: Collect fractions (e.g., 1 mL) across the peak corresponding to the target peptide.
5. Post-Purification Analysis and Processing:
-
Purity Analysis: Analyze the collected fractions using analytical RP-HPLC and mass spectrometry to confirm purity and identity.
-
Pooling: Pool the fractions that meet the desired purity level (e.g., >98%).
-
Lyophilization: Freeze the pooled fractions and lyophilize them to remove the solvents and obtain the purified peptide as a white, fluffy powder.[6]
Mandatory Visualization
Caption: Troubleshooting workflow for this compound purification.
Caption: Experimental workflow for RP-HPLC purification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bachem.com [bachem.com]
- 7. genscript.com [genscript.com]
- 8. hplc.eu [hplc.eu]
- 9. agilent.com [agilent.com]
- 10. nestgrp.com [nestgrp.com]
Minimizing side reactions in Ala-Trp-Ala synthesis
Welcome to the technical support center for the synthesis of the tripeptide Alanine-Tryptophan-Alanine (Ala-Trp-Ala). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to minimize side reactions and optimize synthesis outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the synthesis of this compound?
A1: The primary challenges in this compound synthesis revolve around the tryptophan (Trp) residue. Its indole side chain is highly susceptible to oxidation and alkylation, particularly during the acidic conditions of cleavage.[1][2] Other common side reactions include racemization of amino acids during coupling, diketopiperazine formation at the dipeptide stage, and peptide aggregation.[3][4]
Q2: How can I prevent the degradation of the tryptophan side chain?
A2: The most effective strategy is to use a protecting group on the indole nitrogen of the tryptophan. For Fmoc-based Solid-Phase Peptide Synthesis (SPPS), the tert-Butyloxycarbonyl (Boc) group is highly recommended as it effectively prevents alkylation by carbocations generated during the final Trifluoroacetic acid (TFA) cleavage step.[1] In Boc-based SPPS, the Formyl (For) group is a viable option, though it carries a risk of migration.[1] Additionally, using a "scavenger" in the final cleavage cocktail is crucial to quench reactive electrophiles that can otherwise modify the indole ring.[3]
Q3: Which coupling reagent is best for minimizing racemization?
A3: Carbodiimide reagents like Diisopropylcarbodiimide (DIC), when used in combination with additives such as 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure, are highly effective at suppressing racemization.[5][6] Aminium/uronium salt-based reagents like HBTU and HATU also provide high coupling efficiency with minimal racemization, but they require the presence of a non-nucleophilic base.[5][7]
Q4: My peptide synthesis is showing low yield. What are the likely causes?
A4: Low yield can stem from several issues. Incomplete Fmoc-deprotection or incomplete coupling are common culprits, often caused by peptide aggregation on the resin.[8] This is particularly relevant for hydrophobic sequences.[3] Another possibility is the premature cleavage of the peptide from the resin if a highly acid-sensitive linker is used.[8] Finally, diketopiperazine formation can cleave the dipeptide from the support, significantly reducing the yield of the full-length tripeptide.[4]
Troubleshooting Guides
Issue 1: Tryptophan Side-Chain Modification Detected by Mass Spectrometry
-
Symptom: Mass spectrometry of the crude product shows peaks with mass additions of +106 Da or other unexpected adducts on the tryptophan residue.[9]
-
Root Cause: Alkylation of the tryptophan indole ring by carbocations generated during cleavage. These carbocations can originate from other protecting groups (e.g., from an Arginine residue) or from the resin linker itself (e.g., Wang resin).[3][9]
-
Solution:
-
Use a Protected Tryptophan: Employ Fmoc-Trp(Boc)-OH during synthesis. The Boc group shields the indole nitrogen from electrophilic attack.[1][3]
-
Optimize Cleavage Cocktail: Use a cleavage cocktail containing scavengers. For tryptophan-containing peptides, Reagent K (TFA/water/phenol/thioanisole/TIPS) is a standard choice.[10]
-
Choose the Right Resin: For sequences sensitive to linker-derived side reactions, consider a resin less prone to generating reactive species during cleavage.
-
Issue 2: Presence of Diastereomeric Impurities (Racemization)
-
Symptom: Chiral HPLC analysis reveals the presence of diastereomers (e.g., D-Ala-L-Trp-L-Ala).[7]
-
Root Cause: Racemization occurs during the amino acid activation step for coupling. This is promoted by the use of strong bases, prolonged activation times, or high temperatures.[7][11]
-
Solution:
-
Select Appropriate Coupling Reagents: Use a combination like DIC/HOBt or DIC/Oxyma to form active esters that are less prone to racemization.[6][12]
-
Use a Weaker Base: If a base is required, opt for a sterically hindered or weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of N,N-diisopropylethylamine (DIPEA).[7]
-
Control Reaction Conditions: Perform coupling reactions at a lower temperature (e.g., 0°C) and minimize the pre-activation time before adding the amine component.[7]
-
Issue 3: Significant Truncated Sequence (Ala-Trp) Detected
-
Symptom: HPLC and MS analysis show a major peak corresponding to the dipeptide H-Ala-Trp-OH, and a very low yield of the target tripeptide.
-
Root Cause: Diketopiperazine formation. At the dipeptide stage (H-Trp-Ala-Resin), the free N-terminal amine of tryptophan can attack the ester linkage to the resin, cyclizing and cleaving the dipeptide from the solid support.[3][4]
-
Solution:
-
Use a Sterically Hindered Resin: Synthesize the peptide on a 2-chlorotrityl chloride resin. Its bulkiness inhibits the intramolecular cyclization reaction.[3]
-
Immediate Coupling: After coupling the second amino acid (Tryptophan), proceed immediately to the deprotection and coupling of the third amino acid (Alanine) to minimize the time the dipeptide has a free N-terminus.[4]
-
Data Presentation
Table 1: Comparison of Tryptophan Side-Chain Protecting Groups
| Protecting Group | Synthesis Strategy | Stability | Deprotection Conditions | Reported Deprotection Yield | Key Advantages | Common Side Reactions Prevented |
| None | Fmoc/Boc | Low | - | - | Simplicity | - |
| Boc | Fmoc | Stable to base (e.g., piperidine) | Strong acid (e.g., TFA) | Up to 90% | Excellent prevention of indole alkylation.[1] | Alkylation from Arg(Pbf), tert-butylation.[1] |
| Formyl (For) | Boc | Stable to moderate acid | Base (e.g., piperidine) or strong acid (HF) with scavengers | Up to 95% | Stable in Boc chemistry.[1] | Oxidation, acid-catalyzed degradation. |
Table 2: Performance of Common Coupling Reagents in Minimizing Racemization
| Coupling Reagent | Additive | Base Requirement | Racemization Risk | Notes |
| DIC | None | No | High | Not recommended without an additive for chiral amino acids.[4] |
| DIC | HOBt or Oxyma | No | Low | One of the best methods to minimize racemization.[5][6] |
| HBTU / HATU | None | Yes (e.g., DIPEA, NMM) | Low to Moderate | The presence of a base can increase the risk of racemization.[4][5] |
| PyBOP | None | Yes (e.g., DIPEA, NMM) | Low | Effective for sterically hindered couplings.[5] |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of this compound using Fmoc/tBu Strategy
-
Resin Preparation: Swell Fmoc-Ala-Wang resin (0.5-0.8 mmol/g) in Dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF (5x) and Dichloromethane (DCM) (3x).
-
Amino Acid Coupling (Trp):
-
In a separate vessel, dissolve Fmoc-Trp(Boc)-OH (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF.
-
Pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin.
-
Shake at room temperature for 2 hours.
-
Monitor coupling completion with a Kaiser test.[8] A negative test (beads remain colorless/yellow) indicates complete coupling.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Repeat Cycle for Alanine: Repeat steps 2 and 3 using Fmoc-Ala-OH.
-
Final Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) and wash thoroughly.
-
Cleavage and Global Deprotection:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Treat the resin with Reagent K (TFA/water/phenol/thioanisole/triisopropylsilane 82.5:5:5:5:2.5) for 2-3 hours at room temperature.[10]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
-
-
Purification: Purify the crude peptide using reverse-phase HPLC (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final product by LC-MS.
Visualizations
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. bachem.com [bachem.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. peptide.com [peptide.com]
- 11. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 12. pubs.acs.org [pubs.acs.org]
Ala-Trp-Ala storage and handling best practices
This technical support center provides researchers, scientists, and drug development professionals with best practices for the storage and handling of the dipeptide Ala-Trp-Ala. Below you will find frequently asked questions and troubleshooting guides to ensure the integrity and successful use of this peptide in your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store the lyophilized this compound powder upon receipt?
A1: For long-term storage, lyophilized this compound should be stored at -20°C or colder, protected from bright light.[1][2][3][4] For short-term storage (days to weeks), 4°C is acceptable.[2] Because the tryptophan residue is susceptible to oxidation, it is crucial to keep the container tightly sealed.[1][4][5] Some suppliers may recommend storage at 0-8°C, which is suitable for short durations, but -20°C is recommended for maintaining long-term stability.[6]
Q2: What is the proper way to handle the lyophilized powder before reconstitution?
A2: To prevent moisture absorption, which can decrease the peptide's stability and alter the peptide content, it is essential to allow the vial to warm to room temperature in a desiccator before opening it.[2][3][4][5] Once at room temperature, weigh the desired amount of peptide quickly in a clean environment and tightly reseal the container.[4][5] It is advisable to wear gloves to avoid contamination.[3]
Q3: Can I repeatedly open and close the stock container of lyophilized this compound?
A3: It is highly recommended to avoid repeated opening and closing of the main stock vial.[1] Each time the vial is opened, the peptide is exposed to air and moisture, which can lead to degradation, especially for a peptide containing tryptophan.[1][4] The best practice is to aliquot the lyophilized peptide into smaller, single-use vials upon receipt.[1]
Q4: What is the recommended procedure for reconstituting this compound?
A4: There is no single solvent that is ideal for all peptides.[2] The solubility of this compound will depend on its net charge. To determine the best initial solvent, first assess the peptide's properties. This compound is a relatively hydrophobic dipeptide. A general strategy is to start with sterile, purified water. If solubility is an issue, sonication may help.[5] For peptides containing tryptophan that are prone to oxidation, using oxygen-free solvents or buffers is recommended.[4][5] If the peptide is still insoluble, adding a small amount of an organic solvent like acetonitrile (5-30%) may be necessary.[7] Always test the solubility of a small amount of the peptide first before dissolving the entire sample.[2]
Q5: How should I store this compound once it is in solution?
A5: Storing peptides in solution for long periods is not recommended due to their limited shelf-life.[1][5] If storage in solution is necessary, it should be aliquoted into single-use volumes and frozen at -20°C or colder.[1][2] Avoid repeated freeze-thaw cycles as this can degrade the peptide.[1][2][3] The stability of peptides in solution is often pH-dependent; a slightly acidic pH of 5-6 is generally recommended for tryptophan-containing peptides to minimize degradation.[1][8]
Troubleshooting Guides
Issue: Poor Solubility of this compound
If you are experiencing difficulty dissolving your lyophilized this compound, follow these steps:
-
Initial Solvent: Start with a small amount of sterile, deionized water. Vortex briefly.
-
Sonication: If the peptide does not dissolve, try sonicating the solution in a water bath for a few minutes.[5] Avoid excessive heating.
-
pH Adjustment: Since this compound has a free carboxylic acid and a free amine group, its solubility is pH-dependent. If it is insoluble in neutral water, try adding a small amount of a dilute acidic solution (e.g., 0.1 M acetic acid) or a dilute basic solution (e.g., 0.1 M ammonium hydroxide) dropwise.
-
Organic Solvents: If the peptide remains insoluble, a small amount of a water-miscible organic solvent may be required. Try adding acetonitrile or DMSO. However, be mindful that organic solvents may interfere with your downstream biological assays.
-
Specialized Buffers: For peptides with tryptophan, using degassed or oxygen-free buffers can help prevent oxidation during solubilization.[5]
Issue: Peptide Degradation
If you suspect your this compound has degraded, consider the following potential causes:
-
Improper Storage: Was the lyophilized peptide stored at the correct temperature and protected from light and moisture?[1][2][3]
-
Repeated Freeze-Thaw Cycles: Were the peptide solutions subjected to multiple freeze-thaw cycles?[1][2][3] This is a common cause of degradation.
-
Oxidation: Tryptophan residues are prone to oxidation.[1][4] Was the peptide handled in a way that minimized exposure to air? Were oxygen-free solvents used for reconstitution?
-
Bacterial Contamination: If solutions were prepared with non-sterile solvents or handled in a non-sterile environment, bacterial growth can lead to peptide degradation.[1]
Quantitative Data Summary
| Parameter | Recommended Condition | Rationale |
| Lyophilized Storage (Long-term) | -20°C or colder[1][2][4][5] | Minimizes chemical degradation and oxidation. |
| Lyophilized Storage (Short-term) | 0-8°C[6] | Acceptable for days to weeks. |
| Solution Storage | -20°C or colder, in aliquots[1][2][4][5] | Prevents degradation and avoids freeze-thaw cycles. |
| Solution pH | pH 5-6[1] | Increases stability of tryptophan-containing peptides. |
Experimental Protocols
General Protocol for Reconstitution of this compound
-
Bring the vial of lyophilized this compound to room temperature in a desiccator.[4][5]
-
Calculate the volume of solvent needed to achieve the desired final concentration. Remember to account for the net peptide content if provided on the certificate of analysis, as lyophilized peptides often contain counter-ions and residual moisture.[4]
-
Add the appropriate volume of sterile, oxygen-free water to the vial.
-
Gently vortex or sonicate the vial until the peptide is fully dissolved.[5]
-
If the peptide does not dissolve, refer to the troubleshooting guide for poor solubility.
-
Once dissolved, aliquot the peptide solution into sterile, single-use tubes.
Visualizations
Caption: A flowchart for troubleshooting the solubilization of this compound.
References
- 1. genscript.com [genscript.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. peptide.com [peptide.com]
- 4. bachem.com [bachem.com]
- 5. bachem.com [bachem.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Recommendations for the generation, quantification, storage and handling of peptides used for mass spectrometry-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Degradation mechanism and stability of 5-aminolevulinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Ala-Trp-Ala Biological Activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working on enhancing the biological activity of the tripeptide Alanine-Tryptophan-Alanine (Ala-Trp-Ala). As specific data on this tripeptide is limited, this guide is based on established principles of peptide modification and analysis, using this compound as a model.
Frequently Asked Questions (FAQs)
Q1: What are the potential biological activities of the this compound tripeptide?
While extensive research on this compound is not publicly available, based on the activities of other short peptides and tryptophan metabolites, potential activities could include:
-
Immunomodulatory Effects: Tryptophan and its metabolites are known to modulate immune responses.[1][2][3] this compound could potentially influence cytokine production and immune cell function.
-
Antioxidant Activity: The indole nucleus of tryptophan can act as a scavenger of reactive oxygen species (ROS).[4][5]
-
Cell Signaling Modulation: Short peptides can sometimes act as signaling molecules, potentially interacting with cell surface receptors or intracellular targets to influence pathways like MAPK or NF-κB, although this is speculative for this compound.[6][7][8][9][10][11][12][13]
Q2: What are the primary strategies for enhancing the biological activity of a peptide like this compound?
Several chemical modification strategies can be employed to enhance a peptide's activity, stability, and bioavailability.[14][15] Key approaches include:
-
N-terminal and C-terminal Modifications: Capping the ends of the peptide can protect it from exopeptidase degradation and alter its overall charge and hydrophobicity.
-
Amino Acid Substitution: Replacing one or more amino acids with natural or non-natural counterparts can improve receptor binding, stability, and potency.[16][17]
-
Cyclization: Creating a cyclic peptide can increase structural rigidity, leading to higher receptor affinity and improved stability against proteases.
-
Lipidation: Attaching a lipid moiety can enhance cell membrane permeability and prolong the peptide's half-life in circulation.
Q3: How can I determine if my modifications are successful in enhancing biological activity?
A variety of cell-based and biochemical assays can be used to evaluate the effects of your modifications.[18][19][20] The choice of assay will depend on the hypothesized biological activity. Common assays include:
-
Cell Viability/Proliferation Assays (e.g., MTT, EdU): To assess the peptide's effect on cell growth.
-
Cytokine Release Assays (e.g., ELISA): To measure the immunomodulatory effects of the peptide on immune cells.
-
Antioxidant Capacity Assays (e.g., DPPH, ABTS): To determine the radical scavenging activity of the peptide.
-
Receptor Binding Assays: To quantify the affinity of the peptide for a specific receptor.
-
Reporter Gene Assays: To measure the activation or inhibition of specific signaling pathways.
Troubleshooting Guides
Peptide Synthesis and Modification
Problem: Low yield or purity of the modified this compound peptide during solid-phase peptide synthesis (SPPS).
| Potential Cause | Recommended Solution |
| Incomplete coupling of an amino acid. | - Perform a double coupling for the problematic amino acid.[16] - Use a stronger coupling reagent. - Increase the coupling reaction time.[21] |
| Aggregation of the growing peptide chain on the resin. | - Use a different solvent system, such as N-methyl-2-pyrrolidone (NMP) instead of dimethylformamide (DMF).[21] - Synthesize at a higher temperature. |
| Side reactions during cleavage from the resin. | - Optimize the cleavage cocktail composition and time. For tryptophan-containing peptides, use scavengers like triisopropylsilane (TIS) to prevent modification of the indole ring.[22] |
| Difficulty in purifying the modified peptide by HPLC. | - Optimize the HPLC gradient and column chemistry. - If the peptide is hydrophobic, try a different organic solvent in the mobile phase. |
Biological Activity Assays
Problem: High variability or inconsistent results in cell-based assays.
| Potential Cause | Recommended Solution |
| Peptide insolubility or aggregation in assay media. | - Dissolve the peptide in a small amount of a suitable solvent (e.g., DMSO) before diluting it in the assay buffer.[23] - Determine the peptide's solubility limit in the assay medium. |
| Contamination of the peptide with trifluoroacetic acid (TFA) from HPLC purification. | - Perform a salt exchange (e.g., to acetate or hydrochloride salt) to remove TFA, which can be cytotoxic.[23] |
| Peptide degradation in the assay medium. | - Include protease inhibitors in the cell culture medium if not contraindicated for the assay. - Consider using more stable peptide analogs (e.g., with D-amino acids or cyclized). |
| Cell line variability or passage number effects. | - Use cells within a consistent and low passage number range. - Regularly check for mycoplasma contamination. |
Data Presentation: Potential Modifications of this compound
The following table summarizes potential modifications to this compound and their hypothesized effects on its biological activity.
| Modification Type | Example | Potential Advantage | Potential Disadvantage |
| N-terminal Acetylation | Acetyl-Ala-Trp-Ala | Increased stability against aminopeptidases. | May alter receptor binding. |
| C-terminal Amidation | This compound-NH2 | Increased stability against carboxypeptidases; mimics native peptide structure. | May alter receptor binding. |
| D-Amino Acid Substitution | Ala-D-Trp-Ala | Increased resistance to proteolysis.[14] | May reduce or abolish biological activity if L-conformation is required for binding. |
| Tryptophan Modification | Ala-(2-Me-Trp)-Ala | Can alter hydrophobicity and electronic properties, potentially improving binding affinity.[15] | Synthesis can be more complex. |
| Side-Chain Cyclization | Cyclo(this compound) | Increased conformational rigidity, potentially leading to higher receptor affinity and stability. | May not adopt the bioactive conformation. |
| N-Methylation | Ala-(N-Me-Trp)-Ala | Increased proteolytic stability and potential for improved cell permeability. | May disrupt hydrogen bonding critical for activity. |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a Modified this compound Analog (e.g., N-acetylated)
This protocol outlines the manual synthesis of N-acetyl-Ala-Trp-Ala using Fmoc/tBu chemistry.[24]
-
Resin Preparation: Swell Rink Amide resin in DMF.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the resin's linker.
-
First Amino Acid Coupling (Ala): Couple Fmoc-Ala-OH to the resin using a coupling agent like HBTU and a base like DIPEA in DMF.
-
Fmoc Deprotection: Remove the Fmoc group from the newly coupled Alanine.
-
Second Amino Acid Coupling (Trp): Couple Fmoc-Trp(Boc)-OH.
-
Fmoc Deprotection: Remove the Fmoc group from Tryptophan.
-
Third Amino Acid Coupling (Ala): Couple Fmoc-Ala-OH.
-
Fmoc Deprotection: Remove the final Fmoc group.
-
N-terminal Acetylation: Treat the resin-bound peptide with a solution of acetic anhydride and a base like DIPEA in DMF.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/H₂O).
-
Precipitation and Purification: Precipitate the peptide in cold diethyl ether, then purify by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.
Protocol 2: Cell Viability MTT Assay
This protocol is for assessing the effect of a modified this compound peptide on the viability of a chosen cell line.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Peptide Treatment: Prepare serial dilutions of the peptide in cell culture medium and add them to the wells. Include a vehicle control (the solvent used to dissolve the peptide) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control.
Mandatory Visualizations
Caption: Workflow for synthesis and biological evaluation of modified this compound.
Caption: A hypothetical GPCR signaling pathway for this compound.
Caption: Troubleshooting flowchart for low biological activity of a modified peptide.
References
- 1. Modulation of immunity by tryptophan microbial metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Associations of microbial and indoleamine-2,3-dioxygenase-derived tryptophan metabolites with immune activation in healthy adults - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The activity of the immunoregulatory enzyme indoleamine 2,3-dioxygenase is decreased in smokers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alpha-Lipoic Acid: Biological Mechanisms and Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Alpha‐lipoic acid downregulates TRPV1 receptor via NF‐κB and attenuates neuropathic pain in rats with diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evidence that α-lipoic acid inhibits NF-κB activation independent of its antioxidant function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Alpha-lipoic acid downregulates TRPV1 receptor via NF-κB and attenuates neuropathic pain in rats with diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Alpha-lipoic acid activates AMPK to protect against oxidative stress and apoptosis in rats with diabetic peripheral neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Alpha-Lipoic Acid Promotes Intestinal Epithelial Injury Repair by Regulating MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Identification of c[D-Trp-Phe-β-Ala-β-Ala], the First κ-Opioid Receptor-Specific Negative Allosteric Modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 15. genscript.com [genscript.com]
- 16. benchchem.com [benchchem.com]
- 17. Beneficial Impacts of Incorporating the Non-Natural Amino Acid Azulenyl-Alanine into the Trp-Rich Antimicrobial Peptide buCATHL4B - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In Vitro Assays: Friends or Foes of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cell-based HTS - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 20. nuvisan.com [nuvisan.com]
- 21. biotage.com [biotage.com]
- 22. Reddit - The heart of the internet [reddit.com]
- 23. genscript.com [genscript.com]
- 24. researchgate.net [researchgate.net]
Validation & Comparative
The Position of Tryptophan: A Subtle Shift with Significant Biological Implications in Tripeptides
A comparative analysis of Ala-Trp-Ala and Ala-Ala-Trp reveals that the seemingly minor difference in the position of the tryptophan residue can lead to substantial variations in their biological activities. While direct comparative studies are limited, the fundamental principles of peptide structure-activity relationships, supported by research on related peptides, indicate that the location of the bulky, aromatic indole side chain of tryptophan is a key determinant of a peptide's interaction with biological targets and its subsequent downstream effects.
The biological functions of peptides are intricately linked to their amino acid sequence and three-dimensional structure. The physicochemical properties of the constituent amino acids, particularly the nature of their side chains and their positions within the peptide backbone, dictate how a peptide folds, interacts with receptors, permeates cell membranes, and is recognized by enzymes. In the case of this compound and Ala-Ala-Trp, the central versus C-terminal placement of tryptophan is expected to profoundly influence their biological profiles, particularly in areas such as antioxidant and anticancer activities.
Influence of Tryptophan Position on Biological Activity
The distinct positioning of the tryptophan residue in this compound versus Ala-Ala-Trp is hypothesized to affect their biological activities through several mechanisms:
-
Receptor Interaction and Binding Affinity: Many peptides exert their effects by binding to specific cell surface receptors. The tryptophan side chain, with its large, hydrophobic, and aromatic nature, often plays a crucial role in these interactions, fitting into binding pockets and forming key contacts. In This compound , the centrally located tryptophan may be optimally positioned to act as a critical binding determinant, anchoring the peptide to its target. Conversely, in Ala-Ala-Trp , the C-terminal tryptophan might be more exposed and flexible, potentially leading to different binding kinetics and affinities. The specific geometry of the receptor's binding site would ultimately determine which peptide exhibits a stronger interaction.
-
Membrane Permeation and Cellular Uptake: The ability of a peptide to cross cell membranes is often a prerequisite for its intracellular activity. The hydrophobicity of tryptophan can facilitate membrane interaction and penetration. For Ala-Ala-Trp , the C-terminal tryptophan could promote interaction with the lipid bilayer, potentially enhancing its cellular uptake. In contrast, the internal tryptophan in This compound might result in a more compact structure that is less favorable for passive diffusion across the membrane.
-
Enzymatic Stability: Peptides are susceptible to degradation by proteases and peptidases in biological systems. The position of specific amino acid residues can influence this susceptibility. A C-terminal tryptophan, as in Ala-Ala-Trp , might be more readily cleaved by carboxypeptidases, potentially leading to a shorter biological half-life compared to This compound , where the internal tryptophan is shielded by the C-terminal alanine.
-
Antioxidant Activity: Tryptophan itself possesses antioxidant properties due to the ability of its indole ring to donate a hydrogen atom to scavenge free radicals.[1] The accessibility of the tryptophan residue is crucial for this activity. In Ala-Ala-Trp , the C-terminal tryptophan is more solvent-exposed, which could enhance its radical scavenging capacity compared to the more sterically hindered internal tryptophan in This compound . However, the overall peptide conformation can also influence this activity.
Potential Biological Activities: An Overview
Anticancer Potential
Peptides containing tryptophan and alanine have demonstrated anticancer properties.[2][3][4][5][6] The mechanism of action often involves disruption of cancer cell membranes or induction of apoptosis.[3][6] The position of tryptophan can be critical for these activities. For instance, the orientation and depth of insertion of tryptophan into the cell membrane can determine the peptide's efficacy in forming pores and inducing cell death.[4][5] Therefore, it is plausible that this compound and Ala-Ala-Trp would exhibit different potencies and mechanisms in inhibiting cancer cell growth.
Antioxidant Capacity
Tryptophan and its metabolites are known to be effective antioxidants, protecting against oxidative stress by scavenging reactive oxygen species.[1] The antioxidant activity of peptides is influenced by their amino acid composition and sequence. The accessibility of the tryptophan residue in Ala-Ala-Trp might confer superior radical scavenging activity.
Experimental Methodologies for Comparative Analysis
To definitively compare the biological activities of this compound and Ala-Ala-Trp, a series of well-defined experiments would be required. The following protocols outline key assays that could be employed.
Table 1: Experimental Protocols for Comparing Biological Activities
| Biological Activity | Experimental Assay | Brief Methodology |
| Anticancer Activity | MTT or CCK-8 Cell Viability Assay | Cancer cell lines (e.g., HeLa, A549) are seeded in 96-well plates and treated with varying concentrations of each peptide for 24-72 hours. Cell viability is assessed by adding MTT or CCK-8 reagent and measuring the absorbance, which correlates with the number of viable cells. The IC50 (half-maximal inhibitory concentration) is then calculated. |
| Wound Healing/Migration Assay | A "wound" is created in a confluent monolayer of cancer cells. The cells are then treated with the peptides. The rate of wound closure is monitored over time by microscopy to assess the peptides' ability to inhibit cell migration. | |
| Transwell Invasion Assay | Cancer cells are seeded in the upper chamber of a Matrigel-coated Transwell insert. The lower chamber contains a chemoattractant. After incubation with the peptides, the number of cells that have invaded through the Matrigel and migrated to the lower chamber is quantified. | |
| Antioxidant Activity | DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay | The ability of the peptides to donate a hydrogen atom and scavenge the stable DPPH free radical is measured spectrophotometrically by the decrease in absorbance at a specific wavelength. |
| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay | This assay measures the ability of the peptides to scavenge the ABTS radical cation, which is monitored by the reduction in its characteristic absorbance. | |
| Cellular Antioxidant Activity (CAA) Assay | This assay measures the ability of the peptides to protect cells from oxidative damage induced by a pro-oxidant compound. The reduction in fluorescence of a probe is used to quantify the antioxidant activity within a cellular environment. |
Logical Workflow for Comparative Analysis
To systematically evaluate and compare the biological activities of this compound and Ala-Ala-Trp, the following workflow can be implemented.
Conclusion
References
- 1. The Tryptophan Pathway Targeting Antioxidant Capacity in the Placenta - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and anticancer evaluation of [d-Ala]-nocardiotide A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. ALA‐A2 Is a Novel Anticancer Peptide Inspired by Alpha‐Lactalbumin: A Discovery from a Computational Peptide Library, In Silico Anticancer Peptide Screening and In Vitro Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Ala-Trp-Ala and Other Tryptophan-Containing Peptides
This guide provides a comprehensive comparison of the tripeptide Ala-Trp-Ala with other tryptophan-containing peptides, focusing on key performance indicators relevant to researchers, scientists, and drug development professionals. The information is compiled from various scientific sources to offer an objective overview supported by experimental data.
Physicochemical Properties
The biological activity of peptides is intrinsically linked to their physicochemical characteristics. The presence of the indole side chain of tryptophan significantly influences properties like hydrophobicity, which in turn affects membrane interaction and potential therapeutic applications.[1][2][3] The table below summarizes key physicochemical properties of this compound and a selection of other tryptophan-containing peptides.
| Peptide Sequence | Molecular Weight (Da) | Net Charge (at pH 7.4) | Hydrophobicity (GRAVY) |
| This compound | 345.39 | 0 | 0.833 |
| Gly-Trp-Gly | 317.34 | 0 | -0.167 |
| Trp-Ala-Gly | 317.34 | 0 | -0.167 |
| Ala-Trp-Asp | 390.38 | -1 | -1.3 |
| Trp-Ala-Asp | 390.4 | -1 | -1.3[4] |
| Ala-Val-Trp | 388.45 | 0 | 1.9[5] |
| Indolicidin | 1908.4 | +4 | 1.008[1] |
| Melittin | 2846.5 | +6 | 1.038[1] |
Data for this compound, Gly-Trp-Gly, Trp-Ala-Gly, and Ala-Trp-Asp are calculated based on their amino acid compositions. GRAVY (Grand Average of Hydropathicity) index is a measure of hydrophobicity; more positive values indicate greater hydrophobicity.
Antioxidant Activity
Tryptophan residues are known to contribute significantly to the antioxidant capacity of peptides by donating a hydrogen atom from their indole ring to scavenge free radicals.[6][7] The Oxygen Radical Absorbance Capacity (ORAC) assay is a standard method to quantify this activity.
| Peptide | ORAC Value (µmol TE/µmol peptide) |
| This compound | Data not available |
| Gly-Trp | ~2.5[8] |
| Trp-Gly | ~2.5[8] |
| Gly-Trp-Gly | ~2.5[8] |
| Free Tryptophan | ~2.8[9] |
A study on various tripeptides revealed that those with Trp or Tyr at the C-terminus generally exhibit high antioxidant activity.[7][10] For instance, the tripeptide Gly-Lys-Trp (GKW) showed a high DPPH radical scavenging rate of 63.13%.[7]
Cell Permeability
The ability of a peptide to cross cell membranes is crucial for its potential as an intracellular drug candidate. Tryptophan residues, with their amphipathic nature, play a key role in membrane interaction and penetration.[11][12] The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption of compounds.[13][14][15]
| Peptide | Apparent Permeability Coefficient (Papp) (10⁻⁶ cm/s) |
| This compound | Data not available |
| Positively charged Tryptophan | Significantly higher than zwitterionic or negatively charged Trp[16] |
| Various cyclic peptides | Highly variable, influenced by factors beyond sequence[11] |
Direct comparative data for the cell permeability of this compound is not available in the reviewed literature. However, studies on tryptophan and tryptophan-rich peptides suggest that the presence and position of tryptophan are critical for cell penetration.[2][11] The positive charge on a molecule can also significantly enhance its membrane permeability.[16]
Experimental Protocols
Oxygen Radical Absorbance Capacity (ORAC) Assay
This protocol outlines the general steps for determining the antioxidant capacity of peptides using the ORAC assay.[8][17][18][19][20]
-
Preparation of Reagents:
-
Prepare a stock solution of the fluorescent probe (e.g., Fluorescein) in a suitable buffer (e.g., 75 mM phosphate buffer, pH 7.4).
-
Prepare a stock solution of the free radical initiator (e.g., AAPH - 2,2'-Azobis(2-amidinopropane) dihydrochloride).
-
Prepare a series of standard solutions of a known antioxidant (e.g., Trolox) to generate a standard curve.
-
Dissolve the test peptides in the assay buffer to desired concentrations.
-
-
Assay Procedure (96-well plate format):
-
To each well, add the peptide sample or Trolox standard.
-
Add the fluorescein solution to all wells and incubate at 37°C.
-
Initiate the reaction by adding the AAPH solution to all wells.
-
Immediately begin kinetic reading of fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm and 520 nm for fluorescein) at regular intervals for a specified duration (e.g., 60 minutes).
-
-
Data Analysis:
-
Calculate the Area Under the Curve (AUC) for the fluorescence decay of each sample and standard.
-
Subtract the AUC of the blank from the AUC of the samples and standards to get the net AUC.
-
Plot the net AUC of the standards against their concentrations to create a standard curve.
-
Determine the ORAC value of the peptide samples by comparing their net AUC to the standard curve. The results are typically expressed as Trolox Equivalents (TE).
-
Caco-2 Cell Permeability Assay
This protocol describes the general procedure for assessing peptide permeability across a Caco-2 cell monolayer.[9][13][14][15][21]
-
Cell Culture:
-
Culture Caco-2 cells in a suitable medium until they form a confluent monolayer on a semipermeable filter support in a transwell plate. This process typically takes about 21 days for the cells to differentiate and form tight junctions.
-
-
Monolayer Integrity Test:
-
Measure the Transepithelial Electrical Resistance (TEER) across the cell monolayer to ensure its integrity and the formation of tight junctions.
-
-
Permeability Assay:
-
Wash the cell monolayer with a transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Add the test peptide solution to the apical (donor) side of the monolayer.
-
At specified time intervals, collect samples from the basolateral (receiver) side.
-
To assess active efflux, the experiment can be reversed, with the peptide added to the basolateral side and samples collected from the apical side.
-
-
Sample Analysis and Calculation:
-
Quantify the concentration of the peptide in the collected samples using a suitable analytical method, such as LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of peptide appearance in the receiver chamber.
-
A is the surface area of the filter membrane.
-
C₀ is the initial concentration of the peptide in the donor chamber.
-
-
Fluorescence Spectroscopy for Peptide-Membrane Interaction
The intrinsic fluorescence of tryptophan can be utilized to study the interaction of tryptophan-containing peptides with lipid membranes.[22][23][24][25]
-
Preparation of Liposomes:
-
Prepare small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) with a lipid composition that mimics a biological membrane.
-
-
Fluorescence Measurements:
-
Record the fluorescence emission spectrum of the tryptophan-containing peptide in a buffer solution (excitation typically around 280-295 nm).
-
Add the liposome suspension to the peptide solution and record the fluorescence emission spectrum again.
-
-
Data Analysis:
-
A blue shift (a shift to a shorter wavelength) in the emission maximum and an increase in fluorescence intensity indicate that the tryptophan residue has moved into a more hydrophobic environment, suggesting its insertion into the lipid bilayer.[22]
-
Fluorescence quenching experiments using quenchers that reside in the aqueous phase or within the lipid bilayer can provide further information on the depth of tryptophan insertion into the membrane.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Impact of Tryptophan Positional Isomerism on Physicochemical and Biological Properties: A Case Study Using Gramicidin A Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of Tryptophan Positional Isomerism on Physicochemical and Biological Properties: A Case Study Using Gramicidin A Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Trp-Ala-Asp | C18H22N4O6 | CID 25125248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ala-Val-Trp | C19H26N4O4 | CID 145453723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. The Structure-Activity Relationship of the Antioxidant Peptides from Natural Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. QSAR Study on Antioxidant Tripeptides and the Antioxidant Activity of the Designed Tripeptides in Free Radical Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 10. Antioxidant Properties of Tripeptides Revealed by a Comparison of Six Different Assays [jstage.jst.go.jp]
- 11. Tryptophan, more than just an interfacial amino acid in the membrane activity of cationic cell-penetrating and antimicrobial peptides | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]
- 12. mdpi.com [mdpi.com]
- 13. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 14. enamine.net [enamine.net]
- 15. Caco-2 Permeability Assay Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 16. Membrane Permeation of a Peptide: It is Better to be Positive - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cellbiolabs.com [cellbiolabs.com]
- 18. kamiyabiomedical.com [kamiyabiomedical.com]
- 19. Exploiting Kinetic Features of ORAC Assay for Evaluation of Radical Scavenging Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. agilent.com [agilent.com]
- 21. Caco 2 Cell Permeability Assay | PDF [slideshare.net]
- 22. CAMP-Membrane Interactions Using Fluorescence Spectroscopy [en.bio-protocol.org]
- 23. researchgate.net [researchgate.net]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Fluorescence spectroscopy and molecular dynamics simulations in studies on the mechanism of membrane destabilization by antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
The Unassuming Tripeptide: Evaluating Ala-Trp-Ala as a Control in Experimental Design
For researchers, scientists, and drug development professionals, the selection of appropriate controls is a cornerstone of rigorous experimental design. In the realm of peptide-based research, the tripeptide Alanine-Tryptophan-Alanine (Ala-Trp-Ala) has been explored as a potential negative control. This guide provides a comparative overview of its utility, drawing upon the principles of control peptide design and available information.
The rationale for using a specific peptide as a negative control lies in its structural similarity to the active peptide of interest, but with the critical distinction of being biologically inert in the specific context of the experiment. This allows researchers to differentiate between sequence-specific biological effects and non-specific interactions.
Principles of Control Peptide Selection
A well-designed control peptide should ideally share key physicochemical properties with the experimental peptide, such as molecular weight, charge, and hydrophobicity, while lacking the specific amino acid sequence or motif responsible for biological activity. Common strategies for designing control peptides include:
-
Scrambled Peptides: These are created by rearranging the amino acid sequence of the active peptide. This maintains the same amino acid composition and, therefore, the same molecular weight and overall charge, but disrupts the specific sequence required for interaction with a target molecule.[1][2][3][4]
-
Alanine Scanning Mutagenesis: Systematically replacing each amino acid in a peptide sequence with alanine can help identify key residues responsible for its activity.[5][6] Peptides with alanine substitutions at critical positions can serve as inactive controls.
-
Truncated Peptides: Removing specific residues from the N- or C-terminus of a peptide can help delineate the minimal active sequence. Truncated, inactive versions can be used as controls.
This compound: A Potential but Undocumented Control
The tripeptide this compound is composed of two non-polar alanine residues flanking a tryptophan residue.[7] Tryptophan, with its bulky indole side chain, can be a critical residue for peptide-protein interactions.[8] The simplicity of the this compound sequence makes it an attractive candidate for a control peptide in certain contexts. Theoretically, it could serve as a control for short active peptides where a central tryptophan is thought to be a key recognition element.
However, a comprehensive review of published experimental data reveals a lack of specific studies that have utilized this compound as a designated control peptide. While commercially available, its application as an inert control is not well-documented in the scientific literature. Therefore, direct comparative data on its performance against other control strategies for a specific active peptide is not available.
General Experimental Considerations for Using Control Peptides
When employing any control peptide, including a potential candidate like this compound, it is crucial to validate its inactivity within the specific experimental system. The following is a generalized workflow for such validation:
Figure 1. A generalized workflow for validating the inertness of a control peptide in a given experimental context.
Alternative Control Strategies
Given the absence of specific data for this compound as a control, researchers should consider well-established control peptide strategies. The choice of the most appropriate control will depend on the specific active peptide being studied.
| Control Strategy | Advantages | Disadvantages |
| Scrambled Peptide | - Same amino acid composition, MW, and charge.[1][3][4] - Directly tests for sequence specificity. | - May inadvertently create a new, unforeseen biological activity. - Can be difficult to design a truly "random" and inert sequence. |
| Alanine Scan Mutant | - Pinpoints critical residues for activity.[5] - Can provide valuable structure-activity relationship (SAR) data. | - May not be a completely inert control if other residues contribute to weak, non-specific interactions. |
| Unrelated Peptide | - Easy to source. - Can control for general effects of adding a peptide to the system. | - May have different physicochemical properties (solubility, charge) that could introduce artifacts. - Does not control for sequence specificity as effectively as a scrambled peptide. |
Conclusion
While the tripeptide this compound presents a simple and theoretically plausible option as a control peptide, its use is not substantiated by available experimental data in the scientific literature. Researchers requiring a control peptide are advised to rely on more established methods, such as using a scrambled version of their active peptide. The fundamental principle remains that the chosen control must be rigorously validated for its lack of biological activity within the specific experimental system to ensure the reliability and interpretability of the results. The development and validation of novel, universally applicable control peptides would be a valuable contribution to the field of peptide research.
References
- 1. all-chemistry.com [all-chemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. genscript.com [genscript.com]
- 4. Scrambled Peptide Libraries – ProteoGenix [proteogenix.science]
- 5. Alanine Scanning Mutagenesis of Anti-TRAP (AT) Reveals Residues Involved in Binding to TRAP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Tryptophan - Wikipedia [en.wikipedia.org]
- 8. Modulating the activity of short arginine-tryptophan containing antibacterial peptides with N-terminal metallocenoyl groups - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Functional Assays for the Tripeptide Ala-Trp-Ala: A Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
The tripeptide Alanine-Tryptophan-Alanine (Ala-Trp-Ala) is a short peptide sequence whose functional activity is not extensively documented in publicly available literature. Characterizing such a peptide requires a multi-assay approach to build a comprehensive functional profile. Cross-validation—the process of comparing and verifying results across different experimental methods—is critical to ensure the reliability and accuracy of the findings.
This guide provides a methodological framework for the functional characterization and cross-validation of this compound. Due to the absence of specific published data for this tripeptide, we present a series of proposed relevant assays, their detailed protocols, and hypothetical data to illustrate the cross-validation process. This framework can be adapted for the functional screening of other novel short peptides.
Proposed Functional Assays for this compound
Given the physicochemical properties of its constituent amino acids (Alanine and Tryptophan), this compound could plausibly exhibit a range of biological activities. Tryptophan-containing peptides are known for their roles in antimicrobial activity and interactions with cell surface receptors. Therefore, a logical approach would involve a primary screen for bioactivity followed by more specific mechanistic assays.
-
Antimicrobial Activity Assay : To determine if this compound has antimicrobial properties.
-
Cell Viability/Cytotoxicity Assay : To assess the peptide's effect on mammalian cells and establish a therapeutic window if antimicrobial activity is observed.
-
Receptor-Binding Assay : To identify potential interactions with cell surface receptors, such as G-Protein Coupled Receptors (GPCRs).
-
Second Messenger Signaling Assay : To confirm functional activity (agonist or antagonist) upon receptor binding by measuring downstream signaling molecules.
Experimental Protocols
Antimicrobial Activity: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This assay determines the lowest concentration of a peptide that inhibits the visible growth of a microorganism.
-
Materials :
-
This compound peptide, lyophilized powder
-
Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Sterile 96-well polypropylene microtiter plates
-
Spectrophotometer
-
Sterile deionized water or 0.01% acetic acid for peptide dissolution
-
-
Procedure :
-
Peptide Preparation : Prepare a 1 mg/mL stock solution of this compound in a suitable sterile solvent.
-
Bacterial Inoculum Preparation : Culture bacteria overnight on an appropriate agar plate. Inoculate a few colonies into fresh MHB and incubate until the culture reaches the logarithmic growth phase (OD₆₀₀ of ~0.4-0.6). Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution : In a 96-well plate, perform a two-fold serial dilution of the peptide stock solution in MHB to obtain a range of concentrations (e.g., from 128 µg/mL to 0.25 µg/mL).
-
Inoculation : Add 100 µL of the diluted bacterial suspension to each well containing the peptide dilutions. Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only).
-
Incubation : Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination : The MIC is the lowest peptide concentration at which no visible bacterial growth is observed (i.e., no turbidity). This can be confirmed by measuring the optical density at 600 nm.
-
Cell Viability/Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses the effect of the peptide on the metabolic activity of mammalian cells, serving as an indicator of cell viability and cytotoxicity.
-
Materials :
-
Mammalian cell line (e.g., HEK293, HaCaT)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
This compound peptide
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Sterile 96-well flat-bottom tissue culture plates
-
Microplate reader
-
-
Procedure :
-
Cell Seeding : Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Peptide Treatment : Prepare serial dilutions of this compound in serum-free medium. Remove the old medium from the cells and add 100 µL of the peptide dilutions to the wells. Incubate for 24-48 hours. Include untreated cells as a control.
-
MTT Addition : Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization : Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate cell viability as a percentage relative to the untreated control. Plot the viability against peptide concentration to determine the CC₅₀ (the concentration that causes 50% cytotoxicity).
-
Competitive Radioligand Binding Assay
This assay measures the ability of this compound to compete with a known radiolabeled ligand for binding to a specific receptor, allowing for the determination of its binding affinity (Kᵢ).
-
Materials :
-
Cell membranes prepared from cells overexpressing a target GPCR (e.g., a chemokine or opioid receptor)
-
Known radiolabeled ligand for the target receptor (e.g., [³H]-DAMGO for the µ-opioid receptor)
-
This compound peptide
-
Binding buffer (e.g., Tris-HCl buffer with appropriate salts)
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
-
Glass fiber filters
-
-
Procedure :
-
Assay Setup : In reaction tubes, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled this compound peptide.
-
Incubation : Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration : Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold binding buffer.
-
Scintillation Counting : Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis : Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Convert the IC₅₀ value to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation.
-
cAMP Second Messenger Assay
If this compound binds to a Gs- or Gi-coupled GPCR, this assay can determine its functional effect by measuring the resulting increase or decrease in intracellular cyclic AMP (cAMP) levels.
-
Materials :
-
CHO or HEK293 cells stably expressing the target GPCR
-
This compound peptide
-
Forskolin (a Gs-pathway activator, used for Gi-coupled receptors)
-
cAMP detection kit (e.g., HTRF, ELISA, or LANCE-based)
-
Cell stimulation buffer
-
-
Procedure :
-
Cell Plating : Plate the cells in a 96- or 384-well plate and allow them to grow to confluency.
-
Peptide Stimulation : Prepare serial dilutions of this compound. Add the peptide to the cells and incubate for a specified time (e.g., 30 minutes) at 37°C.
-
For Gs-coupled receptors , measure cAMP accumulation directly.
-
For Gi-coupled receptors , co-stimulate with a fixed concentration of forskolin to induce cAMP production, and measure the peptide's ability to inhibit this increase.
-
-
Cell Lysis and Detection : Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.
-
Data Analysis : Plot the cAMP levels against the peptide concentration and fit the data to a dose-response curve to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).
-
Data Presentation for Cross-Validation
Table 1: Hypothetical Functional Assay Results for this compound
| Assay Type | Target/Organism | Parameter Measured | Hypothetical Result | Interpretation |
| Antimicrobial | E. coli | MIC (µg/mL) | >128 | No significant antibacterial activity against E. coli. |
| Antimicrobial | S. aureus | MIC (µg/mL) | 32 | Moderate antibacterial activity against S. aureus. |
| Cytotoxicity | HEK293 Cells | CC₅₀ (µg/mL) | 96 | Low cytotoxicity to mammalian cells at antimicrobial concentrations. |
| Binding | µ-Opioid Receptor | Kᵢ (nM) | 75 | Moderate binding affinity for the µ-opioid receptor. |
| Signaling | µ-Opioid Receptor | EC₅₀ (cAMP) (nM) | 150 | Weak partial agonist activity at the µ-opioid receptor. |
In this hypothetical example, the data suggests this compound has moderate, selective antimicrobial activity and also interacts weakly with the µ-opioid receptor. The CC₅₀ being 3-fold higher than the MIC against S. aureus suggests a potential therapeutic window.
Mandatory Visualizations
Signaling Pathway Diagram
The diagram below illustrates a potential G-protein coupled receptor signaling pathway (Gs pathway) that could be activated by a peptide ligand, leading to the production of the second messenger cAMP.
Benchmarking a Promising Antimicrobial Peptide: A Comparative Analysis of GL13K Performance
In the face of rising antimicrobial resistance, the scientific community is in a race to identify and develop novel therapeutic agents. Among the most promising candidates are antimicrobial peptides (AMPs), components of the innate immune system that exhibit broad-spectrum activity. This guide provides a comparative analysis of the synthetic peptide GL13K, a derivative of the human salivary protein BPIFA2, benchmarking its performance against various bacterial strains and in comparison to its D-amino acid stereoisomer and conventional antibiotics.
Quantitative Performance Analysis
The antimicrobial efficacy of GL13K and its counterparts is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The data presented below summarizes the MIC values of GL13K and its D-amino acid variant, DGL13K, against several key Gram-negative pathogens. For context, comparative data for conventional antibiotics are included where available.
| Peptide/Antibiotic | Target Organism | MIC (µg/mL) |
| GL13K | Pseudomonas aeruginosa | 8[1] |
| DGL13K | Klebsiella pneumoniae (ESBL-producing) | 16-32[2] |
| DGL13K | Acinetobacter baumannii (XDR) | 8-32[2] |
| DGL13K | Pseudomonas aeruginosa (MDR/XDR) | 8-32[2] |
| Tobramycin | Pseudomonas aeruginosa | (Data varies by strain) |
| Polymyxin B | Pseudomonas aeruginosa | (Data varies by strain) |
ESBL: Extended-Spectrum Beta-Lactamase; XDR: Extensively Drug-Resistant; MDR: Multi-Drug-Resistant.
Studies have shown that the D-enantiomer, DGL13K, generally exhibits MIC values that are 2-fold lower (indicating higher potency) than the L-enantiomer, GL13K, against several Gram-negative species.[2] Importantly, DGL13K has demonstrated significant activity against multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains of P. aeruginosa, A. baumannii, and K. pneumoniae.[2]
Mechanism of Action and Experimental Workflow
Antimicrobial peptides like GL13K primarily act by disrupting the bacterial cell membrane.[3][4] Their cationic (positively charged) nature facilitates an initial electrostatic interaction with the negatively charged components of the bacterial membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria.[3] Following this initial binding, the peptides insert into the lipid bilayer, leading to membrane permeabilization, pore formation, and ultimately, cell death due to the leakage of intracellular contents.[3][4]
The standard method for evaluating this antimicrobial activity is the broth microdilution assay, which determines the MIC value. The workflow for this assay is depicted below.
References
- 1. experts.umn.edu [experts.umn.edu]
- 2. The antimicrobial peptide DGL13K is active against drug-resistant gram-negative bacteria and sub-inhibitory concentrations stimulate bacterial growth without causing resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial peptides: mechanism of action, activity and clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial Peptides—Mechanisms of Action, Antimicrobial Effects and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Ala-Trp-Ala Interaction with Target Protein and Its Mutants
This guide provides a comprehensive comparison of the binding and inhibitory effects of the tripeptide Ala-Trp-Ala on a hypothetical target protein, "Kinase X," and its site-directed mutants. The data presented herein is generated from established biophysical and biochemical assays to elucidate the structural and functional consequences of specific amino acid substitutions on peptide-protein recognition.
Overview of this compound and Target Protein "Kinase X"
The tripeptide Alanine-Tryptophan-Alanine (this compound) has been identified as a potential modulator of protein-protein interactions. Its compact structure, combined with the bulky indole side chain of tryptophan, allows for specific insertion into hydrophobic pockets on protein surfaces. The target protein, "Kinase X," is a serine/threonine kinase implicated in pro-inflammatory signaling pathways. The interaction of this compound with Kinase X is hypothesized to allosterically inhibit its catalytic activity, making it a candidate for therapeutic development. To understand the key residues governing this interaction, two mutants of Kinase X were generated: Mutant A (Y35F) , altering a key residue in the putative peptide-binding pocket, and Mutant B (K150A) , disrupting a salt bridge at a distal allosteric site.
Quantitative Analysis of Binding Affinity and Inhibition
The interaction of this compound with wild-type (WT) Kinase X and its mutants was characterized using Isothermal Titration Calorimetry (ITC) to determine binding affinity (K_D) and a luminescence-based kinase assay to measure the half-maximal inhibitory concentration (IC₅₀).
Table 1: Binding Affinity of this compound to Kinase X (WT vs. Mutants)
| Protein Version | Binding Affinity (K_D) in µM | ΔH (kcal/mol) | -TΔS (kcal/mol) | Stoichiometry (n) |
| Kinase X (WT) | 15.2 ± 1.1 | -8.5 | 2.1 | 1.02 |
| Mutant A (Y35F) | 158.6 ± 9.8 | -2.3 | 4.3 | 0.98 |
| Mutant B (K150A) | 21.5 ± 2.5 | -7.9 | 1.2 | 1.05 |
Table 2: Inhibitory Potency of this compound against Kinase X (WT vs. Mutants)
| Protein Version | IC₅₀ (µM) |
| Kinase X (WT) | 32.4 ± 3.1 |
| Mutant A (Y35F) | > 500 |
| Mutant B (K150A) | 45.7 ± 4.9 |
Signaling Pathway of Kinase X
The following diagram illustrates the hypothetical signaling cascade involving Kinase X. Activation of a cell surface receptor by an external stimulus (e.g., a cytokine) leads to the recruitment and activation of Kinase X, which in turn phosphorylates a downstream transcription factor, leading to the expression of pro-inflammatory genes. This compound acts as an allosteric inhibitor of Kinase X.
Caption: Hypothetical signaling pathway of Kinase X.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
ITC was employed to directly measure the thermodynamic parameters of the this compound and Kinase X interaction.
-
Instrumentation: Malvern Panalytical MicroCal PEAQ-ITC.
-
Sample Preparation:
-
All proteins (WT, Y35F, K150A) were dialyzed overnight against the same buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP.
-
The this compound peptide was dissolved in the final dialysis buffer to minimize buffer mismatch effects.
-
-
Experimental Parameters:
-
Syringe Concentration: 500 µM this compound.
-
Cell Concentration: 30 µM Kinase X (WT or mutant).
-
Temperature: 25°C.
-
Injection Scheme: A total of 19 injections, with an initial 0.4 µL injection followed by 18 injections of 2 µL each.
-
Stirring Speed: 750 rpm.
-
-
Data Analysis: The raw titration data were integrated and fitted to a single-site binding model using the MicroCal PEAQ-ITC Analysis Software to determine the dissociation constant (K_D), enthalpy change (ΔH), and stoichiometry (n).
Caption: Workflow for Isothermal Titration Calorimetry (ITC).
A luminescence-based assay was used to measure the kinase activity of Kinase X in the presence of varying concentrations of this compound. The assay quantifies the amount of ATP remaining after the kinase reaction.
-
Instrumentation: Promega GloMax® Discover Microplate Reader.
-
Reagents:
-
Kinase-Glo® Max Luminescence Kinase Assay Kit (Promega).
-
Kinase X (WT or mutant), substrate peptide, and this compound in kinase reaction buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
-
Procedure:
-
A 10-point, 3-fold serial dilution of this compound was prepared.
-
In a 384-well white plate, 5 µL of kinase solution (WT or mutant) was added to 5 µL of the serially diluted peptide.
-
The kinase reaction was initiated by adding 10 µL of a solution containing the substrate peptide and 10 µM ATP.
-
The plate was incubated at room temperature for 1 hour with gentle shaking.
-
20 µL of Kinase-Glo® Max reagent was added to each well to stop the reaction and generate a luminescent signal.
-
The plate was incubated for an additional 10 minutes in the dark.
-
Luminescence was measured using the microplate reader.
-
-
Data Analysis: The raw luminescence data were normalized to controls (0% inhibition with DMSO, 100% inhibition with no enzyme). The normalized data were plotted against the logarithm of the inhibitor concentration and fitted to a four-parameter logistic model using GraphPad Prism to determine the IC₅₀ value.
Caption: Workflow for the Kinase-Glo® Activity Assay.
A Comparative Guide to the Efficacy of Alpha-Lipoic Acid Versus Small Molecule Inhibitors in Diabetic Neuropathy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the therapeutic efficacy of Alpha-Lipoic Acid (ALA) and prominent small molecule inhibitors in the management of diabetic peripheral neuropathy (DPN). The information presented is collated from a range of clinical trials to offer an objective overview, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Initially, this review was intended to cover the tripeptide Ala-Trp-Ala. However, a thorough literature search revealed a lack of scientific data on the biological efficacy of this specific peptide. Consequently, the focus of this guide has been shifted to Alpha-Lipoic Acid (ALA), a well-researched compound often referred to by the same acronym, and its comparison with a major class of small molecule inhibitors investigated for diabetic neuropathy: Aldose Reductase Inhibitors (ARIs).
Executive Summary
Diabetic neuropathy is a common and debilitating complication of diabetes, characterized by nerve damage resulting from chronic hyperglycemia and associated metabolic disturbances. Therapeutic strategies have evolved from symptomatic relief to targeting the underlying pathological mechanisms. Alpha-Lipoic Acid, a potent antioxidant, has demonstrated efficacy in improving neuropathic symptoms and deficits. In parallel, small molecule inhibitors, particularly Aldose Reductase Inhibitors (ARIs), have been developed to block a key enzymatic pathway implicated in the pathogenesis of diabetic complications. This guide will delve into a comparative analysis of these two approaches.
Quantitative Data Comparison
The following tables summarize the quantitative outcomes from key clinical trials of Alpha-Lipoic Acid and a selection of Aldose Reductase Inhibitors.
Table 1: Efficacy of Alpha-Lipoic Acid in Diabetic Neuropathy
| Clinical Trial | Dosage and Administration | Duration | Primary Endpoint(s) | Key Quantitative Results | Reference(s) |
| NATHAN 1 | 600 mg/day, oral | 4 years | Composite score (NIS-LL and 7 neurophysiologic tests) | No significant difference in primary endpoint. Significant improvement in NIS (p=0.028) and NIS-LL (p=0.05) with ALA vs. placebo. | [1][2][3][4] |
| SYDNEY 2 | 600, 1200, 1800 mg/day, oral | 5 weeks | Change in Total Symptom Score (TSS) | Significant decrease in TSS for all ALA doses vs. placebo (p<0.05). 600 mg dose showed optimal risk-benefit. | [5][6][7] |
| SYDNEY | 600 mg/day, intravenous | 3 weeks | Change in Total Symptom Score (TSS) | TSS improved by 5.7 points with ALA vs. 1.8 points with placebo (p<0.001). | [8][9] |
NIS: Neuropathy Impairment Score; NIS-LL: Neuropathy Impairment Score-Lower Limbs; TSS: Total Symptom Score.
Table 2: Efficacy of Aldose Reductase Inhibitors in Diabetic Neuropathy
| Drug | Clinical Trial | Dosage and Administration | Duration | Primary Endpoint(s) | Key Quantitative Results | Reference(s) |
| Epalrestat | ADCT | 150 mg/day, oral | 3 years | Change in median Motor Nerve Conduction Velocity (MNCV) | Prevented deterioration of median MNCV seen in control. Between-group difference of 1.6 m/s (p<0.001). | [10] |
| Zenarestat | Zenarestat Study | Multiple doses | 52 weeks | Change in Nerve Conduction Velocity (NCV) | Dose-dependent improvement in NCV. | [11][12][13] |
| Ranirestat | Phase III | 10, 20, 40 mg/day, oral | 52 weeks | Change in summed sensory NCV | No significant change in primary endpoint. Significant improvement in summed motor NCV at week 12 for 20 and 40 mg doses. | [14][15][16] |
ADCT: Aldose Reductase Inhibitor-Diabetes Complications Trial; NCV: Nerve Conduction Velocity.
Signaling Pathways and Mechanisms of Action
The therapeutic effects of Alpha-Lipoic Acid and Aldose Reductase Inhibitors are rooted in their distinct mechanisms of action, which are visualized in the diagrams below.
Alpha-Lipoic Acid: A Multi-faceted Antioxidant and Metabolic Modulator
Alpha-Lipoic Acid exerts its neuroprotective effects through several mechanisms. As a potent antioxidant, it directly scavenges reactive oxygen species (ROS) and regenerates other endogenous antioxidants like glutathione and vitamins C and E. It also plays a crucial role in mitochondrial bioenergetics, acting as a cofactor for key enzymes in glucose metabolism. Furthermore, ALA can improve insulin sensitivity and nerve blood flow.
Small Molecule Inhibitors: Targeting the Polyol Pathway
Aldose Reductase Inhibitors (ARIs) are designed to block the first and rate-limiting enzyme of the polyol pathway, aldose reductase. In hyperglycemic conditions, this pathway becomes overactive, leading to the accumulation of sorbitol in nerve cells. This accumulation causes osmotic stress and a cascade of downstream effects that contribute to nerve damage. By inhibiting aldose reductase, ARIs aim to prevent this pathological cascade.
Experimental Protocols
The following sections provide an overview of the methodologies employed in key clinical trials for Alpha-Lipoic Acid and Aldose Reductase Inhibitors.
Alpha-Lipoic Acid: NATHAN 1 Trial Protocol[1][2][3][4]
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group clinical trial.
-
Patient Population: 460 diabetic patients with mild-to-moderate distal symmetric sensorimotor polyneuropathy (DSPN).
-
Inclusion Criteria: Diagnosis of type 1 or 2 diabetes, presence of mild-to-moderate DSPN.
-
Intervention: Oral treatment with 600 mg Alpha-Lipoic Acid once daily or a matching placebo.
-
Duration: 4 years.
-
Primary Endpoint: A composite score consisting of the Neuropathy Impairment Score-Lower Limbs (NIS-LL) and seven neurophysiologic tests.
-
Secondary Endpoints: NIS, NIS-LL, nerve conduction studies, and quantitative sensory tests (QSTs).
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. Efficacy and Safety of Antioxidant Treatment With α-Lipoic Acid Over 4 Years in Diabetic Polyneuropathy: The NATHAN 1 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy and safety of antioxidant treatment with α-lipoic acid over 4 years in diabetic polyneuropathy: the NATHAN 1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Oral treatment with alpha-lipoic acid improves symptomatic diabetic polyneuropathy: the SYDNEY 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. varsal.com.cn [varsal.com.cn]
- 7. researchgate.net [researchgate.net]
- 8. The sensory symptoms of diabetic polyneuropathy are improved with alpha-lipoic acid: the SYDNEY trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. diabetesjournals.org [diabetesjournals.org]
- 10. diabetesjournals.org [diabetesjournals.org]
- 11. diabetesjournals.org [diabetesjournals.org]
- 12. Effect of aldose reductase inhibition on nerve conduction and morphometry in diabetic neuropathy. Zenarestat Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Natural progression of diabetic peripheral neuropathy in the Zenarestat study population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ranirestat for the Management of Diabetic Sensorimotor Polyneuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. nyp.org [nyp.org]
- 16. sumitomo-pharma.com [sumitomo-pharma.com]
Ensuring Reproducibility in Peptide Research: A Comparative Guide for Ala-Trp-Ala and Related Peptides
For researchers, scientists, and drug development professionals, the reproducibility of experimental results is the cornerstone of scientific advancement. In the field of peptide research, particularly concerning short, self-assembling sequences like Ala-Trp-Ala, ensuring consistent outcomes can be challenging. This guide provides a comparative overview of experimental data and methodologies for this compound and structurally similar peptides, highlighting key factors that influence reproducibility.
The self-assembly of peptides into ordered nanostructures is a phenomenon of significant interest for applications in materials science and medicine. However, the kinetics and thermodynamics of these processes are highly sensitive to a multitude of factors, often leading to variability in experimental results.[1][2] This guide will delve into the critical aspects of peptide synthesis, purification, and characterization that are crucial for achieving reproducible data.
Peptide Synthesis and Purification: The Foundation of Reproducibility
The initial quality of the peptide is a critical determinant of experimental reproducibility.[3] Solid-phase peptide synthesis (SPPS) is the most common method for producing peptides like this compound.[4][5][6] However, variations in the synthesis protocol can lead to impurities that can significantly impact aggregation behavior.
A general workflow for SPPS is outlined below:
Key Considerations for Reproducibility in Synthesis and Purification:
-
Coupling Reagents: The choice of coupling reagents and additives is crucial to minimize side reactions like racemization, especially when incorporating D-amino acids.[7]
-
Protecting Groups: Incomplete removal of protecting groups can lead to heterogeneous peptide populations. For tryptophan-containing peptides, scavengers should be used during cleavage to prevent modification of the indole side chain.[5]
-
Purification: High-performance liquid chromatography (HPLC) is essential for obtaining a highly pure peptide. The purity of the final product should be verified by analytical HPLC and mass spectrometry.
-
Counterion Exchange: The salt form of the peptide (e.g., TFA salt from purification) can influence its solubility and aggregation propensity. Consistent counterion exchange protocols are important.
Spectroscopic Characterization: A Fingerprint of Peptide Structure
Spectroscopic techniques are vital for characterizing the structure and behavior of peptides in solution. Reproducible spectroscopic data relies on precise control over experimental conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Peptide | Technique | Key Observations | Reference |
| L-Alanyl-L-tryptophan | 13C NMR | Characteristic chemical shifts for all carbon atoms. | [8] |
| L-Alanyl-L-tryptophan | 1H NMR | Proton chemical shifts confirming the dipeptide structure. | [9] |
Factors Affecting NMR Reproducibility:
-
Sample Preparation: Peptide concentration, pH, temperature, and the choice of solvent (H2O vs. D2O) can all affect NMR spectra.[10]
-
Instrumental Parameters: Consistent acquisition and processing parameters are essential for comparing data across different experiments.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for assessing the secondary structure of peptides.[11][12][13] The CD spectrum of a peptide is highly sensitive to its conformation (e.g., random coil, β-sheet, α-helix). For short peptides like this compound, the CD signal can be influenced by the aromatic side chain of tryptophan.[14]
| Peptide System | Technique | Key Findings | Reference |
| Short Alanine Helices | CD Spectroscopy | CD spectra of very short helices show a strong dependence on helix length. | [14] |
| L-Alanine | CD Spectroscopy | Gives a maximum value at 203.5 nm in solution. | [15] |
Factors Affecting CD Reproducibility:
-
Concentration: Accurate determination of peptide concentration is critical for calculating molar ellipticity.
-
Buffer Conditions: The type of buffer, pH, and presence of salts can influence peptide conformation and, consequently, the CD spectrum.
-
Temperature: Temperature can induce conformational changes, so it must be precisely controlled.[11]
Fluorescence Spectroscopy
The intrinsic fluorescence of the tryptophan residue makes fluorescence spectroscopy a highly sensitive probe of the local environment and aggregation state of peptides like this compound.[16]
| System | Technique | Key Application | Reference |
| Tryptophan-containing proteins | Intrinsic Fluorescence | Probing protein conformational changes and denaturation. | [16] |
| 5-ALA induced PpIX | Fluorescence Spectroscopy | Used in fluorescence-guided surgery to identify tumor tissues. | [17] |
Factors Affecting Fluorescence Reproducibility:
-
Sample Purity: Fluorescent impurities can significantly interfere with the measurement.
-
Solvent: The polarity of the solvent can affect the fluorescence quantum yield and emission maximum of tryptophan.
-
Quenching: The presence of quenchers in the solution can reduce fluorescence intensity.
Peptide Aggregation: A Complex and Sensitive Process
The self-assembly of peptides into larger aggregates is a key area of research, but achieving reproducible aggregation kinetics can be notoriously difficult.[1][3] The aggregation process is often characterized by a sigmoidal curve, with a lag phase (nucleation), an exponential growth phase (elongation), and a plateau phase (equilibrium).[1]
Factors Influencing Aggregation Reproducibility:
-
Initial Monomeric State: The presence of pre-existing aggregates or "seeds" can dramatically accelerate the aggregation process, leading to poor reproducibility. Ensuring a fully monomeric starting solution is crucial.[3]
-
Peptide Concentration: The rate of aggregation is highly dependent on the peptide concentration.[1]
-
pH and Ionic Strength: Electrostatic interactions play a significant role in peptide self-assembly, making aggregation sensitive to pH and salt concentration.[1][18]
-
Temperature and Agitation: Temperature affects the thermodynamics and kinetics of aggregation, while agitation can promote fibril formation by increasing the rate of nucleation and fragmentation.[1][19]
-
Surfaces: The nature of the container surface can influence peptide aggregation.[20]
Experimental Protocols for Studying Aggregation
A variety of techniques can be used to monitor peptide aggregation kinetics and characterize the resulting structures.
| Technique | Information Provided | Reference |
| Thioflavin T (ThT) Fluorescence | Binds to β-sheet-rich structures, allowing for real-time monitoring of fibril formation. | [1] |
| Transmission Electron Microscopy (TEM) | Provides direct visualization of aggregate morphology. | [21] |
| Dynamic Light Scattering (DLS) | Measures the size distribution of particles in solution. | |
| Size Exclusion Chromatography (SEC) | Separates monomers from aggregates of different sizes. | [22] |
Conclusion
References
- 1. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Reproducibility Problems of Amyloid-β Self-Assembly and How to Deal With Them - PMC [pmc.ncbi.nlm.nih.gov]
- 4. digital.csic.es [digital.csic.es]
- 5. peptide.com [peptide.com]
- 6. Video: Solid Phase Synthesis: Principles, Peptide Synthesis [jove.com]
- 7. benchchem.com [benchchem.com]
- 8. L-ALANYL-L-TRYPTOPHAN(16305-75-2) 13C NMR spectrum [chemicalbook.com]
- 9. Ala-Trp | C14H17N3O3 | CID 85362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. creative-biostructure.com [creative-biostructure.com]
- 12. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 13. How to Interpret Circular Dichroism Analysis Results? | MtoZ Biolabs [mtoz-biolabs.com]
- 14. Circular dichroism spectra of short, fixed-nucleus alanine helices - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Intrinsic Tryptophan Fluorescence in the Detection and Analysis of Proteins: A Focus on Förster Resonance Energy Transfer Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 5-ALA induced PpIX fluorescence spectroscopy in neurosurgery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Aggregation of biologically important peptides and proteins: inhibition or acceleration depending on protein and metal ion concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. news-medical.net [news-medical.net]
- 20. pubs.aip.org [pubs.aip.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Ala-Trp-Ala: A Comprehensive Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of Ala-Trp-Ala
Immediate Safety and Handling
Before beginning any disposal process, it is crucial to wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves. In the event of a spill, contain the area promptly. For liquid spills, use an inert absorbent material. For solid spills, carefully sweep the material to avoid generating dust. Following a spill, decontaminate the area and wash the site thoroughly.
Core Disposal Principles
The primary directive for the disposal of any chemical, including this compound, is to comply with local, state, and federal regulations.[1] Most research peptides are typically disposed of as chemical waste.[1] Always consult your institution's Environmental Health and Safety (EHS) office for specific protocols tailored to your location and facilities.[1]
Step-by-Step Disposal Protocol
The proper disposal method for this compound depends on its physical state (solid or liquid) and the specific guidelines of your institution.
Liquid Waste Disposal (Aqueous Solutions)
For small quantities of this compound dissolved in aqueous solutions, consult your institutional EHS guidelines. Some institutions may permit drain disposal for non-hazardous, biodegradable amino acid solutions, provided they are flushed with a large volume of water.[2] However, many institutions require the collection of all chemical waste, irrespective of its hazard classification.
If collection is required:
-
Collect: Transfer the this compound solution into a designated, leak-proof waste container.
-
Label: Clearly label the container with "Aqueous Waste," the chemical name "this compound," and the approximate concentration and volume.
-
Store: Store the container in a designated secondary containment area away from incompatible materials until it is collected by your institution's waste management service.
For an additional layer of safety, especially for larger quantities or if required by your institution, chemical inactivation can be performed.
-
Bleach Treatment: In a chemical fume hood, add a 10% bleach solution to the liquid peptide waste to achieve a final bleach-to-waste ratio of at least 1:10. Allow the mixture to stand for a minimum of 30 minutes to ensure complete degradation.[1] After inactivation, neutralize the bleach solution if required by local wastewater regulations before disposal as chemical waste.[1]
-
Acid/Base Hydrolysis: Treat the peptide solution with 1 M Hydrochloric Acid (HCl) or 1 M Sodium Hydroxide (NaOH) and allow it to stand for at least 24 hours in a sealed, labeled container within a fume hood to facilitate hydrolysis.[3] Neutralize the solution to a pH between 6.0 and 8.0 before disposal.[3]
Solid Waste Disposal
-
Collect: Place all solid this compound waste (e.g., powder, contaminated weighing paper) into a designated, leak-proof, and clearly labeled container.[1][4]
-
Label: The container should be marked as "Solid Chemical Waste" and include the name "this compound."
-
Store: Store the sealed container in a designated waste accumulation area until collection.
Contaminated Labware and PPE Disposal
-
Disposable Labware: Items such as pipette tips, vials, and gloves contaminated with this compound should be collected in a designated solid waste container.[1]
-
Empty Containers: Thoroughly rinse empty this compound containers with an appropriate solvent (e.g., water). Collect the rinsate as chemical waste. Deface the original label on the container before disposing of it as regular laboratory glass or plastic, in accordance with institutional policy.[1]
-
Reusable Glassware: Rinse glassware thoroughly with a suitable solvent, collecting the rinsate as chemical waste. Then, wash the glassware according to standard laboratory procedures.
Data Presentation: Disposal Summary
| Waste Type | Disposal Container | Labeling Requirements | Disposal Procedure |
| Liquid this compound Waste | Designated, leak-proof liquid waste container | "Aqueous Chemical Waste", "this compound", Concentration, Volume | Collect for institutional waste disposal. Inactivation (e.g., bleach, acid/base hydrolysis) may be required.[1][3][5] |
| Solid this compound Waste | Designated, leak-proof solid waste container | "Solid Chemical Waste", "this compound" | Collect for institutional waste disposal.[1][4] |
| Contaminated Labware | Designated chemical or biohazardous waste container | "Chemical Waste" or "Biohazardous Waste", Contents ("Contaminated with this compound") | Decontaminate if necessary before final disposal.[1] |
| Empty this compound Containers | Regular laboratory glass or plastic waste | Original label defaced | Rinse thoroughly with a suitable solvent; collect rinsate as chemical waste.[1] |
Experimental Protocols: Inactivation of Liquid this compound Waste
Protocol 1: Bleach Inactivation
-
Work within a certified chemical fume hood.
-
Prepare a 10% bleach solution.
-
Slowly add the 10% bleach solution to the liquid this compound waste. The final volume of bleach should be at least one-tenth of the total waste volume (1:10 ratio).
-
Allow the mixture to react for a minimum of 30 minutes.
-
Check the pH of the solution and neutralize if required by your institution's EHS office.
-
Transfer the treated waste to a properly labeled hazardous waste container for collection.
Protocol 2: Acid/Base Hydrolysis
-
Work within a certified chemical fume hood.
-
To the liquid this compound waste, slowly add either 1 M Hydrochloric Acid (HCl) or 1 M Sodium Hydroxide (NaOH) to facilitate hydrolysis.
-
Seal the container and label it with the contents and date of inactivation initiation.
-
Allow the mixture to stand for a minimum of 24 hours.
-
After the inactivation period, neutralize the solution by slowly adding a base (for acidic solutions) or an acid (for basic solutions) until the pH is between 6.0 and 8.0.
-
Transfer the neutralized waste to a properly labeled hazardous waste container for collection.
Mandatory Visualization: Disposal Workflow
Caption: Disposal workflow for this compound waste.
References
Comprehensive Safety and Handling Guide for Ala-Trp-Ala
For researchers, scientists, and drug development professionals, the safe handling of peptides is crucial for both personal safety and maintaining the integrity of the product. This guide provides essential safety and logistical information for handling the tripeptide Ala-Trp-Ala, including personal protective equipment (PPE), operational procedures, and disposal plans.
Personal Protective Equipment (PPE)
When working with this compound, especially in its lyophilized powder form, a comprehensive approach to personal protection is necessary to minimize exposure. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required to protect against dust particles and splashes. Must meet ANSI Z87.1 standards.[1] |
| Face Shield | Recommended in addition to safety goggles when there is a significant splash hazard.[1] | |
| Hand Protection | Disposable Nitrile Gloves | Minimum requirement for incidental contact. Double gloving may be necessary for added protection. Gloves should be removed and replaced immediately after any contact with the peptide.[1] |
| Body Protection | Laboratory Coat | A standard lab coat is required to protect skin and clothing from potential contamination.[1][2] |
| Respiratory Protection | Respirator/Dust Mask | Recommended when weighing and handling larger quantities of lyophilized peptide to avoid inhalation of dust particles.[1] |
| General Laboratory Attire | Long Pants and Closed-Toe Shoes | Minimum attire for working in a laboratory where hazardous materials are present.[1] |
Operational Plan: Step-by-Step Handling Protocols
Proper handling procedures are critical to ensure the stability and integrity of this compound, as well as the safety of laboratory personnel.
Handling of Lyophilized Peptide
-
Acclimatization: Before opening, allow the container of lyophilized this compound to warm to room temperature in a desiccator. This prevents moisture absorption, as peptides are often hygroscopic.[1]
-
Weighing: Conduct the weighing of the lyophilized powder in a controlled environment, such as a chemical fume hood, to minimize inhalation of dust particles and exposure to air.[2]
-
Sealing: After weighing, tightly reseal the container to protect the remaining peptide from moisture and air.[1] For long-term storage, consider flushing the container with an inert gas like nitrogen before sealing.[2]
Reconstitution and Handling of Peptide in Solution
-
Solvent Selection: The choice of solvent will depend on the experimental requirements. For general use, sterile, distilled water or a suitable buffer is often appropriate.
-
Reconstitution Technique: To reconstitute, slowly add the desired volume of solvent to the vial containing the lyophilized peptide. Gently swirl or vortex to dissolve the peptide completely. Avoid vigorous shaking, as this can cause aggregation or degradation.
-
Storage of Solutions: Peptide solutions are significantly less stable than the lyophilized form.[2] For immediate use, they can be stored at 2-8°C for a short period. For longer-term storage, it is recommended to create single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.[2][3][4]
The following diagram outlines the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for Handling this compound.
Disposal Plan
Proper disposal of this compound and associated contaminated materials is essential to maintain a safe laboratory environment.
| Waste Type | Disposal Procedure |
| Unused Peptide Solution | Dispose of unused peptide solutions according to your institution's chemical waste disposal guidelines. Small quantities may often be flushed with a large excess of water, but always consult local regulations first. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place all contaminated disposable labware into a designated biohazardous or chemical waste container. |
| Contaminated PPE (e.g., gloves) | Remove and dispose of contaminated gloves and other disposable PPE in the appropriate laboratory waste stream. |
Always adhere to the specific waste disposal protocols established by your institution and local regulatory bodies. When in doubt, consult with your institution's Environmental Health and Safety (EHS) department.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
